molecular formula C25H22ClN5O2S B8092951 (R)-Birabresib

(R)-Birabresib

Número de catálogo: B8092951
Peso molecular: 492.0 g/mol
Clave InChI: GNMUEVRJHCWKTO-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Birabresib is a useful research compound. Its molecular formula is C25H22ClN5O2S and its molecular weight is 492.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMUEVRJHCWKTO-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-Birabresib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Birabresib serves as the inactive enantiomer of the potent, orally bioavailable pan-BET (Bromodomain and Extra-Terminal) family inhibitor, (S)-Birabresib (also known as OTX015 or MK-8628). While the therapeutic activity resides in the (S)-enantiomer, understanding the mechanism of the racemate and the stereospecificity of its interactions is crucial for researchers in the field of epigenetics and drug development. This guide delineates the mechanism of action of Birabresib, focusing on the activity of its therapeutically relevant (S)-enantiomer, and clarifies the role of this compound as an experimental control. The document provides a comprehensive overview of its binding to BET proteins, the subsequent impact on downstream signaling pathways, and detailed experimental protocols for key assays.

Core Mechanism of Action: BET Inhibition

Birabresib is a synthetic, small molecule that competitively inhibits the bromodomains of the BET family of proteins: BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key step in the transcriptional activation of genes.[3] By binding to the acetyl-lysine binding pockets of BET proteins, (S)-Birabresib displaces them from chromatin.[1][3] This prevents the recruitment of transcriptional machinery, leading to the suppression of target gene expression.[1][3] A primary target of this inhibition is the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[1][4] The IUPAC name for Birabresib is 2-[(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][5][6][7]triazolo[4,3-a][5][7]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide, with the "(6S)" designation indicating that the S-enantiomer is the therapeutically active form.[1] The (-)-enantiomer of OTX015 has been identified as the active form.[8] Consequently, this compound is utilized as an experimental control to demonstrate the specificity of the on-target effects of its active counterpart.

Quantitative Analysis of Birabresib Activity

The inhibitory potency of Birabresib has been quantified in various preclinical studies. The following tables summarize key quantitative data for the racemic mixture, which is predominantly driven by the (S)-enantiomer.

Table 1: In Vitro Binding Affinity and Cellular Potency of Birabresib

ParameterTargetValue (nM)Assay Type
EC50BRD2, BRD3, BRD410 - 19Cell-free TR-FRET
IC50BRD2, BRD3, BRD492 - 112Inhibition of binding to Acetylated Histone H4
GI50Various human cancer cell lines60 - 200Cell proliferation assay (WST-8)

Table 2: In Vivo Antitumor Efficacy of Birabresib

Animal ModelTumor TypeDosing RegimenTumor Growth Inhibition
Nude miceTy82 BRD-NUT midline carcinoma xenograft100 mg/kg, once daily (p.o.)79%
Nude miceTy82 BRD-NUT midline carcinoma xenograft10 mg/kg, twice daily (p.o.)61%

Table 3: Clinical Pharmacokinetics of Birabresib in Patients with Advanced Solid Tumors

DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
80 mg once dailyData not specifiedRapid absorption observedDose-proportional increase in exposure
100 mg once daily (7 days on/14 days off)Data not specifiedRapid absorption observedDose-proportional increase in exposure

Downstream Signaling Pathways

The inhibition of BET proteins by (S)-Birabresib initiates a cascade of downstream effects, primarily through the transcriptional repression of key oncogenes and the modulation of critical signaling pathways.

MYC Downregulation

The most well-characterized downstream effect of Birabresib is the rapid and potent downregulation of the MYC oncogene.[4][9] MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism. By preventing BRD4 from binding to the MYC promoter and enhancer regions, Birabresib effectively shuts down its transcription.[1]

Involvement of NF-κB and JAK/STAT Pathways

Emerging evidence suggests that the therapeutic effects of BET inhibitors, including Birabresib, extend beyond MYC suppression and involve the modulation of other critical signaling pathways implicated in cancer and inflammation, such as the NF-κB and JAK/STAT pathways.[8] The inhibition of the JAK/STAT pathway can lead to a reduction in the activation of NF-κB.[10]

BET_Inhibition_Pathway mRNA mRNA CellCycle CellCycle Birabresib Birabresib BET BET

Figure 1: Mechanism of BET inhibition by (S)-Birabresib.

Downstream_Signaling Birabresib (S)-Birabresib BET BET Birabresib->BET MYC MYC Proliferation Proliferation MYC->Proliferation Apoptosis Apoptosis MYC->Apoptosis NFkB NFkB NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation JAK_STAT JAK_STAT JAK_STAT->Proliferation JAK_STAT->Inflammation

Figure 2: Downstream signaling effects of (S)-Birabresib.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This protocol is designed to quantify the binding of Birabresib to BRD2, BRD3, and BRD4.

Materials:

  • BRD-expressing CHO cell lysate (transfected with Flag-tagged BRD2, BRD3, or BRD4)

  • Europium-conjugated anti-Flag antibody

  • XL-665-conjugated streptavidin

  • Biotinylated Birabresib

  • Assay buffer

  • 384-well low-volume plates

  • TR-FRET-capable plate reader (e.g., EnVision 2103 Multilabel Reader)

Procedure:

  • Prepare serial dilutions of non-biotinylated Birabresib in assay buffer.

  • In a 384-well plate, combine the BRD-expressing cell lysate, europium-conjugated anti-Flag antibody, XL-665-conjugated streptavidin, and biotinylated Birabresib.

  • Add the serially diluted Birabresib or vehicle control to the wells.

  • Incubate the plate at room temperature for 0.2 to 2 hours, protected from light.[9]

  • Measure the fluorescence using a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (XL-665).

  • Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Determine the EC50 value by performing a nonlinear regression analysis of the TR-FRET ratio versus the logarithm of the inhibitor concentration using appropriate software (e.g., PRISM).[9]

TR_FRET_Workflow start Start prep_reagents Prepare Reagents: - BRD Lysate - Antibodies - Biotinylated Birabresib start->prep_reagents prep_plate Dispense Reagents and (S)-Birabresib Dilutions into 384-well Plate prep_reagents->prep_plate incubation Incubate at Room Temperature (0.2 - 2 hours) prep_plate->incubation read_plate Read TR-FRET Signal incubation->read_plate analysis Calculate TR-FRET Ratio and Determine EC50 read_plate->analysis end End analysis->end

Figure 3: TR-FRET experimental workflow.

Cell Proliferation Assay (WST-8)

This colorimetric assay measures cell viability to determine the anti-proliferative effects of Birabresib.

Materials:

  • Human tumor cell lines of interest

  • Complete cell culture medium

  • Birabresib stock solution

  • WST-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Birabresib in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of Birabresib or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]

  • Add 10 µL of WST-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of Birabresib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c-nu/nu)

  • Human cancer cell line (e.g., Ty82 BRD-NUT midline carcinoma)

  • Matrigel or similar basement membrane matrix

  • Birabresib formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of tumor cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Birabresib orally (p.o.) at the desired dose and schedule (e.g., 100 mg/kg once daily).[9] The control group receives the vehicle.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

  • Calculate the tumor volume using the formula: (length × width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target protein expression).

  • Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion

This compound is the inactive enantiomer of the potent pan-BET inhibitor, (S)-Birabresib. The therapeutic activity of the racemic mixture, Birabresib (OTX015/MK-8628), is attributable to the (S)-enantiomer's ability to competitively bind to the bromodomains of BRD2, BRD3, and BRD4. This leads to the displacement of these epigenetic readers from chromatin and the subsequent transcriptional repression of key oncogenes, most notably MYC. The downstream consequences include cell cycle arrest, induction of apoptosis, and a potent anti-proliferative effect in a variety of cancer models. The modulation of other signaling pathways, such as NF-κB and JAK/STAT, may also contribute to its therapeutic effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the mechanism of BET inhibitors and developing novel epigenetic therapies. The use of this compound as a negative control in such studies is essential for validating the on-target activity of its active (S)-enantiomer.

References

(R)-Birabresib as an Experimental Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-Birabresib, the inactive enantiomer of the potent Bromodomain and Extra-Terminal (BET) inhibitor Birabresib (also known as OTX015 or MK-8628). This document details its use as a negative control in experimental settings, outlines relevant experimental protocols, and presents the signaling pathways affected by its active counterpart.

Introduction

Birabresib is a small molecule inhibitor that targets the BRD2, BRD3, and BRD4 proteins of the BET family.[1][2][3] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription, including key oncogenes like c-MYC.[2] The active enantiomer, (S)-Birabresib (therapeutically known as Birabresib or (-)-OTX015), competitively binds to the acetyl-lysine binding pockets of BET proteins, leading to the downregulation of target genes and subsequent anti-proliferative effects in various cancer models.[4][5] In contrast, this compound ((+)-OTX015) is utilized as an experimental control due to its lack of significant inhibitory activity.[4] The use of this compound as a negative control is critical for distinguishing the specific effects of BET inhibition from any off-target or non-specific effects of the chemical scaffold.

Data Presentation

Table 1: In Vitro Potency of (S)-Birabresib (OTX015)

TargetAssay TypeIC50/EC50 (nM)
BRD2Cell-free10 - 19 (EC50)
BRD3Cell-free10 - 19 (EC50)
BRD4Cell-free10 - 19 (EC50)
BRD2/3/4Binding to Acetylated Histone H492 - 112 (IC50)

Data sourced from multiple studies.[1][6][7]

Table 2: Cellular Activity of (S)-Birabresib (OTX015) in Cancer Cell Lines

Cell LineCancer TypeAssayGI50 (nM)
Various Hematologic MalignanciesLeukemia, LymphomaProliferation60 - 200
Glioblastoma Multiforme (GBM)Brain CancerProliferation~200
Non-Small Cell Lung Cancer (NSCLC)Lung CancerProliferation630 - 700 (in sensitive lines)
Mature B-cell Lymphoid TumorsLymphomaProliferationMedian of 240

GI50 (Growth Inhibition 50) values represent the concentration of the compound that inhibits cell growth by 50%. Data compiled from several publications.[7][8][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments involving the use of Birabresib and its inactive control are provided below.

Cell Viability and Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of (S)-Birabresib compared to the this compound control.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of (S)-Birabresib and this compound in the appropriate cell culture medium. A typical concentration range for (S)-Birabresib is 0.01 nM to 10 µM.[11] this compound should be tested at the same concentrations to confirm its inactivity. A vehicle control (e.g., DMSO) must be included.

  • Incubation: Treat the cells with the compounds and controls and incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Measurement: Assess cell viability using a metabolic assay such as MTT or a luminescent assay like CellTiter-Glo®.

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, shake for 2 minutes to induce lysis, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values for each compound using non-linear regression analysis.

Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of Birabresib on the protein levels of BET target genes, such as c-MYC.

  • Cell Treatment: Seed cells in 6-well plates and treat with (S)-Birabresib (e.g., 500 nM), this compound (e.g., 500 nM), and a vehicle control for 24, 48, or 72 hours.[2]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against c-MYC, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures changes in mRNA levels of BET target genes.

  • Cell Treatment and RNA Isolation: Treat cells as described for the Western blot analysis (typically for shorter durations, e.g., 4-24 hours). Isolate total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., MYC), and a SYBR Green master mix.

    • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing it to the vehicle-treated control.

Mandatory Visualization

Signaling Pathway Diagram

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET Binds to TF Transcription Factors BET->TF Recruits PolII RNA Polymerase II TF->PolII Recruits MYC_Gene MYC Gene PolII->MYC_Gene Transcribes DNA DNA (Promoters/Enhancers) MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_mRNA_cyto MYC mRNA MYC_mRNA->MYC_mRNA_cyto Export MYC_Protein MYC Protein Proliferation Cell Proliferation MYC_Protein->Proliferation Apoptosis Apoptosis MYC_Protein->Apoptosis Ribosome Ribosome MYC_mRNA_cyto->Ribosome Translation MYC_Protein_cyto MYC Protein Ribosome->MYC_Protein_cyto MYC_Protein_cyto->MYC_Protein Import S_Birabresib (S)-Birabresib (Active Inhibitor) S_Birabresib->BET Inhibits Binding

Caption: BET inhibitor signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed Cells in Multi-well Plates prep_compounds Prepare Compound Dilutions start->prep_compounds vehicle Vehicle Control (e.g., DMSO) prep_compounds->vehicle Add to Cells r_bira This compound (Inactive Control) prep_compounds->r_bira Add to Cells s_bira (S)-Birabresib (Active Compound) prep_compounds->s_bira Add to Cells viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) vehicle->viability western Western Blot (e.g., for c-MYC) vehicle->western qpcr qRT-PCR (e.g., for MYC mRNA) vehicle->qpcr r_bira->viability r_bira->western r_bira->qpcr s_bira->viability s_bira->western s_bira->qpcr analysis Compare results of (S)-Birabresib to Vehicle and this compound controls viability->analysis western->analysis qpcr->analysis conclusion Determine specific effects of BET inhibition analysis->conclusion

Caption: Experimental workflow using this compound as a control.

References

(R)-Birabresib: A Technical Guide to its Function as a BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[3] They recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammation, making them attractive therapeutic targets.[3] This technical guide provides an in-depth overview of the core function of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the BET bromodomains.[4] It mimics the structure of acetylated lysine and binds to the hydrophobic pocket of the bromodomains of BRD2, BRD3, and BRD4.[5] This competitive binding prevents the interaction between BET proteins and acetylated histones, leading to the displacement of BET proteins from chromatin.[6] The subsequent disruption of the transcriptional machinery assembled by BET proteins results in the downregulation of key target genes, many of which are involved in cell proliferation, survival, and oncogenesis, such as the proto-oncogene c-MYC.[1][4]

Birabresib_Mechanism_of_Action Mechanism of this compound Action cluster_0 Normal Gene Transcription cluster_1 Inhibition by this compound Histone Acetylated Histone Tail BET BET Protein (BRD4) Histone->BET Binds to TF Transcription Factors BET->TF PolII RNA Polymerase II TF->PolII Gene Target Gene (e.g., c-MYC) PolII->Gene Transcribes Transcription Transcription Gene->Transcription Birabresib This compound BET_i BET Protein (BRD4) Birabresib->BET_i Competitively Binds Histone_i Acetylated Histone Tail BET_i->Histone_i Binding Blocked Gene_i Target Gene (e.g., c-MYC) Transcription_i Transcription Repressed Gene_i->Transcription_i

Mechanism of this compound Action

Quantitative Data: Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of the BET family of bromodomains. The following tables summarize the key quantitative data for Birabresib (OTX015/MK-8628) from various in vitro assays.

TargetAssay TypeValue TypeValue (nM)Reference
BRD2Cell-freeEC5010-19[7][8]
BRD3Cell-freeEC5010-19[7][8]
BRD4Cell-freeEC5010-19[7][8]
BRD2Binding to AcH4IC5092-112[4][7][9]
BRD3Binding to AcH4IC5092-112[4][7][9]
BRD4Binding to AcH4IC5092-112[4][7][9]
BRD2 BD2Fluorescence PolarizationKi5.4[7]
BRD3 BD2Fluorescence PolarizationKi4[7]
BRD4 BD2Fluorescence PolarizationKi6[7]

Key Signaling Pathways Affected

The inhibitory action of this compound on BET proteins leads to the modulation of several critical signaling pathways implicated in cancer.

Birabresib_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_myc MYC Pathway cluster_nfkb NF-κB Pathway Birabresib This compound BET BET Proteins (BRD2, BRD3, BRD4) Birabresib->BET Inhibits Chromatin Chromatin BET->Chromatin Displaces from MYC c-MYC Transcription BET->MYC Represses NFkB NF-κB Signaling BET->NFkB Attenuates Proliferation Cell Proliferation MYC->Proliferation Drives Apoptosis Apoptosis MYC->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Survival Cell Survival NFkB->Survival Promotes

Key Signaling Pathways Modulated by this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BET inhibitor function. The following sections outline the protocols for key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of Birabresib to BET bromodomains in a competitive format.

Principle: A terbium-labeled donor (e.g., anti-GST antibody bound to a GST-tagged BRD protein) and a dye-labeled acceptor (e.g., a biotinylated histone peptide linked to streptavidin-XL665) are brought into proximity through the BET-histone interaction, resulting in a FRET signal. Birabresib competes with the histone peptide for binding to the BET protein, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare 1x TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).

    • Dilute the GST-tagged BET bromodomain protein (e.g., BRD4-BD1) and the terbium-labeled anti-GST antibody in assay buffer to a 2x working concentration.

    • Dilute the biotinylated histone H4 peptide and streptavidin-XL665 in assay buffer to a 4x working concentration.

    • Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted this compound or vehicle control to the wells.

    • Add 10 µL of the 2x BET protein/antibody mixture to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the 4x histone peptide/streptavidin-XL665 mixture to initiate the reaction.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the Birabresib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay measures the binding of Birabresib to its target BET protein within intact cells.

Principle: A NanoLuc® luciferase-tagged BET protein is expressed in cells. A cell-permeable fluorescent tracer that binds to the BET bromodomain is added, leading to Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc donor and the fluorescent tracer acceptor. Birabresib competes with the tracer for binding to the BET-NanoLuc fusion protein, causing a dose-dependent decrease in the BRET signal.[10]

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the BET-NanoLuc fusion protein (e.g., BRD4-NanoLuc).

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ tracer to the cells at a final concentration near its EC50 value.

    • Add the serially diluted this compound to the wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

    • Equilibrate the plate to room temperature for 15 minutes.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.

  • Data Acquisition and Analysis:

    • Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a BRET-compatible luminometer.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the logarithm of the Birabresib concentration and fit the data to determine the IC50 value for target engagement in live cells.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide occupancy of BET proteins and how this is affected by Birabresib treatment.

Principle: Cells are treated with Birabresib or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to map the binding sites of the BET protein across the genome.

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cultured cells with this compound or vehicle (DMSO) for the desired time.

    • Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the BET protein of interest (e.g., anti-BRD4) or a control IgG.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and input control DNA.

    • Sequence the libraries using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms to identify regions of enrichment for the BET protein.

    • Compare the peak profiles between Birabresib-treated and vehicle-treated samples to identify genomic loci where BET protein binding is altered.

Experimental_Workflow_ChIP_seq ChIP-seq Experimental Workflow A Cell Treatment (this compound or Vehicle) B Cross-linking (Formaldehyde) A->B C Cell Lysis & Chromatin Shearing B->C D Immunoprecipitation (Anti-BET Antibody) C->D E Wash & Elute D->E F Reverse Cross-links E->F G DNA Purification F->G H Library Preparation & Sequencing G->H I Data Analysis (Peak Calling & Comparison) H->I

ChIP-seq Experimental Workflow

Conclusion

This compound is a well-characterized BET bromodomain inhibitor with potent activity against BRD2, BRD3, and BRD4. Its mechanism of action, involving the competitive displacement of BET proteins from chromatin, leads to the transcriptional repression of key oncogenes and the modulation of critical cancer-related signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other BET inhibitors. The continued investigation of this class of compounds holds significant promise for the development of novel epigenetic therapies.

References

An In-Depth Technical Guide to (R)-Birabresib and its Interaction with Target Proteins BRD2, BRD3, and BRD4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3] By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci, thereby activating gene expression.[2] Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[4]

This compound exerts its therapeutic effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes such as MYC.[2][5] This guide provides a comprehensive technical overview of this compound's interaction with its primary targets—BRD2, BRD3, and BRD4—including quantitative binding data, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound's Binding Affinity

The affinity and selectivity of this compound for the bromodomains of BRD2, BRD3, and BRD4 have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies, providing a comparative view of its potency against each target.

Table 1: Inhibition and Binding Affinity of this compound for BET Bromodomains

Target ProteinAssay TypeParameterValue (nM)
BRD2TR-FRETEC5010 - 19[6][7]
BRD3TR-FRETEC5010 - 19[6][7]
BRD4TR-FRETEC5010 - 19[6][7]
BRD2Binding AssayIC5092 - 112[8][9]
BRD3Binding AssayIC5092 - 112[8][9]
BRD4Binding AssayIC5092 - 112[8][9]
BRD2 (BD2)Fluorescence PolarizationKi5.4[6]
BRD3 (BD2)Fluorescence PolarizationKi4.0[6]
BRD4 (BD2)Fluorescence PolarizationKi6.0[6]

Experimental Protocols

The characterization of this compound's interaction with its target proteins involves a suite of specialized biophysical and biochemical assays. Below are detailed methodologies for three key experimental approaches.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a robust method for studying protein-protein interactions and their inhibition in a high-throughput format.[10]

Principle: This assay measures the FRET between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665) when brought into proximity. In the context of this compound, a tagged BET protein (e.g., Flag-tagged BRD4) is recognized by an anti-tag antibody conjugated to the donor. A biotinylated probe that binds to the BET bromodomain is recognized by streptavidin conjugated to the acceptor. When the probe binds to the BET protein, the donor and acceptor are brought close together, resulting in a FRET signal. This compound competes with the biotinylated probe for binding to the bromodomain, leading to a decrease in the FRET signal in a dose-dependent manner.[6][11]

Methodology:

  • Reagent Preparation:

    • Prepare a 1X TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[12]

    • Dilute Flag-tagged BRD2, BRD3, or BRD4 protein, Europium-conjugated anti-Flag antibody, XL-665-conjugated streptavidin, and a biotinylated BET-binding peptide to their optimal concentrations in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the this compound serial dilution or vehicle control (DMSO) to the wells.

    • Add 5 µL of the Flag-tagged BET protein solution to each well.

    • Add 5 µL of the biotinylated peptide solution to each well.

    • Add 5 µL of a pre-mixed solution of Europium-conjugated anti-Flag antibody and XL-665-conjugated streptavidin.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible microplate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening.[13]

Principle: The assay utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. A biotinylated BET-binding peptide is captured by streptavidin-coated donor beads, and a GST-tagged BET protein (e.g., GST-BRD4) is captured by anti-GST antibody-coated acceptor beads. The interaction between the peptide and the BET protein brings the beads together. This compound competes for binding to the BET bromodomain, disrupting the interaction and causing a decrease in the AlphaScreen signal.[14][15]

Methodology:

  • Reagent Preparation:

    • Prepare an AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1.0 mg/ml BSA, and 0.05% CHAPS).[16]

    • Dilute GST-tagged BRD2, BRD3, or BRD4 protein and biotinylated BET-binding peptide to their optimal concentrations in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Prepare a suspension of streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the this compound serial dilution or vehicle control to the wells.

    • Add 5 µL of the GST-tagged BET protein solution to each well.

    • Add 5 µL of the biotinylated peptide solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the bead suspension to each well in subdued light.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible microplate reader.

    • Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[17][18]

Principle: A solution of this compound is titrated into a solution containing the target BET protein (e.g., BRD4) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell. The resulting data provides the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[19][20]

Methodology:

  • Sample Preparation:

    • Dialyze the purified BET protein and dissolve this compound in the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.

    • Degas both the protein and ligand solutions immediately before the experiment.

    • Typically, the protein concentration in the cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.

  • ITC Experiment:

    • Load the BET protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound, by inhibiting BRD2, BRD3, and BRD4, disrupts several key signaling pathways implicated in cancer cell proliferation and survival.

  • MYC Regulation: BRD4 is a critical co-activator of MYC transcription.[21] It binds to acetylated histones at the MYC promoter and enhancer regions, recruiting the positive transcription elongation factor b (P-TEFb) to facilitate transcriptional elongation.[21] this compound displaces BRD4 from these regions, leading to the downregulation of MYC expression.[5][22] Furthermore, BRD4 can directly phosphorylate MYC at Threonine 58, leading to its ubiquitination and degradation, thereby regulating MYC protein stability.[5][22]

  • NF-κB Signaling: Both BRD2 and BRD4 have been shown to play a role in the activation of the NF-κB signaling pathway.[23] Increased expression of BRD2 and BRD4 can lead to the activation of NF-κB, and inhibition of these proteins can suppress NF-κB-dependent gene transcription.[23]

  • JAK/STAT Signaling: BET inhibitors can suppress transcriptional responses to cytokine-induced JAK-STAT signaling.[24] This occurs in a gene-specific manner without affecting the activation or recruitment of STAT proteins to their target gene loci.[24] IKK-α can coordinate BRD4 and JAK/STAT signaling, and simultaneous inhibition of these pathways can have enhanced therapeutic effects.[25]

BET_Inhibition_Signaling_Pathways Signaling Pathways Modulated by this compound cluster_Birabresib This compound cluster_Cellular_Effects Cellular Outcomes Birabresib This compound BRD2 BRD2 Birabresib->BRD2 Inhibition BRD3 BRD3 Birabresib->BRD3 Inhibition BRD4 BRD4 Birabresib->BRD4 Inhibition NFkB NF-κB Pathway BRD2->NFkB Promotes Activation JAK_STAT JAK/STAT Pathway BRD3->JAK_STAT Modulates Response MYC MYC Pathway BRD4->MYC Activates Transcription BRD4->NFkB Promotes Activation BRD4->JAK_STAT Modulates Response Proliferation Decreased Cell Proliferation MYC->Proliferation Apoptosis Increased Apoptosis MYC->Apoptosis NFkB->Proliferation NFkB->Apoptosis JAK_STAT->Proliferation

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experimental protocols described above.

HTRF_Workflow HTRF Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (384-well) cluster_readout 3. Data Acquisition & Analysis prep1 Prepare 1X Assay Buffer prep2 Dilute Tagged BET Protein, Biotinylated Peptide, Antibodies, and Streptavidin prep1->prep2 prep3 Prepare this compound Serial Dilution prep2->prep3 add_inhibitor Add this compound/Vehicle prep3->add_inhibitor add_protein Add Tagged BET Protein add_inhibitor->add_protein add_peptide Add Biotinylated Peptide add_protein->add_peptide add_detection Add Donor/Acceptor Mix add_peptide->add_detection incubate Incubate at RT (1-2h) add_detection->incubate read_plate Read Plate (TR-FRET) incubate->read_plate calc_ratio Calculate HTRF Ratio read_plate->calc_ratio plot_data Plot Data & Determine IC50 calc_ratio->plot_data

Caption: HTRF experimental workflow.

AlphaScreen_Workflow AlphaScreen Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (384-well) cluster_readout 3. Data Acquisition & Analysis prep1 Prepare Assay Buffer prep2 Dilute GST-BET Protein & Biotinylated Peptide prep1->prep2 prep3 Prepare this compound Serial Dilution prep2->prep3 prep4 Prepare Bead Suspension prep3->prep4 add_inhibitor Add this compound/Vehicle prep3->add_inhibitor add_beads Add Donor/Acceptor Beads prep4->add_beads add_protein Add GST-BET Protein add_inhibitor->add_protein add_peptide Add Biotinylated Peptide add_protein->add_peptide incubate1 Incubate at RT (30 min) add_peptide->incubate1 incubate1->add_beads incubate2 Incubate in Dark at RT (1-2h) add_beads->incubate2 read_plate Read Plate (AlphaScreen) incubate2->read_plate plot_data Plot Data & Determine IC50 read_plate->plot_data

Caption: AlphaScreen experimental workflow.

ITC_Workflow Isothermal Titration Calorimetry Workflow cluster_prep 1. Sample Preparation cluster_experiment 2. ITC Experiment cluster_analysis 3. Data Analysis prep1 Dialyze Protein & Dissolve This compound in Same Buffer prep2 Degas Both Solutions prep1->prep2 load_samples Load Protein into Cell & Ligand into Syringe prep2->load_samples set_params Set Temperature & Parameters load_samples->set_params run_titration Perform Titration set_params->run_titration integrate_peaks Integrate Heat Flow Peaks run_titration->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_model Fit to Binding Model to Determine Kd, n, ΔH, ΔS plot_isotherm->fit_model

Caption: Isothermal Titration Calorimetry workflow.

Conclusion

This compound is a promising therapeutic agent that targets the epigenetic regulation of gene expression through the inhibition of BRD2, BRD3, and BRD4. This technical guide has provided a detailed overview of its interaction with these target proteins, including quantitative binding data and comprehensive experimental protocols for its characterization. The visualization of the key signaling pathways affected by this compound offers a clear understanding of its mechanism of action at a cellular level. This information serves as a valuable resource for researchers and drug development professionals working on the advancement of BET inhibitors as a novel class of therapeutics.

References

(R)-Birabresib's Interaction with Bromodomains: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birabresib (also known as OTX015 or MK-8628) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[4] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, Birabresib disrupts their function, leading to the downregulation of key oncogenes, most notably c-MYC.[2][5] This mechanism underlies its therapeutic potential in various cancers. This technical guide provides an in-depth overview of the binding affinity of Birabresib to bromodomains, detailed experimental protocols for assessing this interaction, and a visualization of its mechanism of action. While Birabresib is a racemic mixture, the (S)-enantiomer is the biologically active component, and the (R)-enantiomer is often utilized as a negative control in experimental settings.[6] This document will focus on the binding characteristics of the active form, with the understanding that the (R)-isomer exhibits significantly weaker binding.

Quantitative Binding Affinity of Birabresib to BET Bromodomains

The binding affinity of Birabresib for BET bromodomains has been characterized using various biophysical and biochemical assays. The most commonly reported metrics are the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

BromodomainIC50 (nM)EC50 (nM)Assay Method(s)Reference(s)
BRD292 - 11210 - 19TR-FRET[1][3]
BRD392 - 11210 - 19TR-FRET[1][3]
BRD492 - 11210 - 19TR-FRET[1][3]

Note: The provided data pertains to the racemic or unspecified form of Birabresib, with the (S)-enantiomer being the primary contributor to the observed activity. Specific binding affinity data for (R)-Birabresib is not widely available in public literature, as it is primarily used as a control to demonstrate the stereospecificity of the active compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are representative protocols for three commonly employed techniques for characterizing the interaction of small molecule inhibitors with bromodomains.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a high-throughput screening method used to measure the displacement of a fluorescently labeled ligand from the bromodomain binding pocket by a competing inhibitor.

Objective: To determine the IC50 value of (S)-Birabresib for BRD4.

Materials:

  • Recombinant human BRD4 protein (containing the bromodomain(s) of interest)

  • Fluorescently labeled BET bromodomain ligand (e.g., a biotinylated peptide and a fluorescently labeled streptavidin)

  • Europium- or Terbium-labeled anti-tag antibody (if the bromodomain is tagged, e.g., with His or GST)

  • (S)-Birabresib

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

  • 384-well low-volume black plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare a serial dilution of (S)-Birabresib in assay buffer.

  • In a 384-well plate, add the assay components in the following order:

    • (S)-Birabresib dilution or vehicle control (DMSO).

    • A pre-mixed solution of the BRD4 protein and the donor fluorophore (e.g., Tb-anti-GST antibody).

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the bromodomain.

  • Add a pre-mixed solution of the acceptor fluorophore (e.g., a biotinylated histone peptide and fluorescently labeled streptavidin).

  • Incubate the plate in the dark at room temperature for 60-120 minutes.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

  • The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated for each well.

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]

Workflow for TR-FRET Assay

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_inhibitor Prepare (S)-Birabresib Serial Dilution add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_brd4 Prepare BRD4 Protein and Donor Fluorophore Mix add_brd4 Add BRD4 Mix prep_brd4->add_brd4 prep_acceptor Prepare Acceptor Fluorophore Mix add_acceptor Add Acceptor Mix prep_acceptor->add_acceptor add_inhibitor->add_brd4 incubate1 Incubate 30 min add_brd4->incubate1 incubate1->add_acceptor incubate2 Incubate 60-120 min add_acceptor->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate calculate_ratio Calculate TR-FRET Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining inhibitor IC50 using a TR-FRET assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of (S)-Birabresib binding to BRD4.

Materials:

  • Highly purified recombinant human BRD4 protein

  • (S)-Birabresib

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • Isothermal Titration Calorimeter

Procedure:

  • Dialyze the BRD4 protein extensively against the ITC buffer.

  • Dissolve (S)-Birabresib in the final dialysis buffer to a concentration 10-20 times that of the protein concentration.

  • Degas both the protein and inhibitor solutions.

  • Load the BRD4 solution into the sample cell of the calorimeter and the (S)-Birabresib solution into the injection syringe.

  • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

  • The raw data is a series of heat spikes corresponding to each injection.

  • Integrate the area under each spike to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding and dissociation of an analyte to an immobilized ligand in real-time.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the interaction of (S)-Birabresib with BRD4.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Recombinant human BRD4 protein

  • (S)-Birabresib

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the BRD4 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of (S)-Birabresib in running buffer.

  • Inject the different concentrations of (S)-Birabresib over the immobilized BRD4 surface and a reference surface (without protein).

  • Monitor the change in response units (RU) over time to generate sensorgrams for the association phase.

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.

  • Regenerate the sensor chip surface between different inhibitor concentrations if necessary.

  • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.

  • Globally fit the association and dissociation curves from multiple concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.[10][11]

Mechanism of Action: Signaling Pathway

Birabresib exerts its anti-cancer effects primarily through the disruption of BET protein-mediated gene transcription. A key target of this inhibition is the c-MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.

Mechanism of Action of Birabresib

Birabresib_MoA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Birabresib (S)-Birabresib BRD4 BRD4 Birabresib->BRD4 Inhibits Binding AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits BRD4->PTEFb Enhancer Enhancer/Promoter (e.g., c-MYC gene) AcetylatedHistones->Enhancer Associated with cMYC_mRNA c-MYC mRNA Enhancer->cMYC_mRNA Transcription Enhancer->cMYC_mRNA RNAPolII RNA Pol II PTEFb->RNAPolII Activates PTEFb->RNAPolII RNAPolII->Enhancer Binds to RNAPolII->Enhancer Ribosome Ribosome cMYC_mRNA->Ribosome Translation cMYC_mRNA->Ribosome cMYC_Protein c-MYC Protein Proliferation Decreased Cell Proliferation cMYC_Protein->Proliferation Drives cMYC_Protein->Proliferation CellCycleArrest Cell Cycle Arrest (p21 induction) cMYC_Protein->CellCycleArrest Suppresses cMYC_Protein->CellCycleArrest Apoptosis Increased Apoptosis cMYC_Protein->Apoptosis Inhibits cMYC_Protein->Apoptosis Ribosome->cMYC_Protein Ribosome->cMYC_Protein

Caption: Birabresib inhibits BRD4, leading to c-MYC downregulation and anti-cancer effects.

In a normal cancerous state, BRD4 binds to acetylated histones at enhancer and promoter regions of target genes, including c-MYC.[9] This binding recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates and activates RNA Polymerase II, leading to robust transcription of c-MYC.[1] The resulting c-MYC protein drives cell proliferation and inhibits apoptosis.

Birabresib competitively binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin.[2] This prevents the recruitment of P-TEFb and subsequent transcriptional activation, leading to a rapid decrease in c-MYC mRNA and protein levels.[1][5] The reduction in c-MYC has several downstream consequences, including:

  • Cell Cycle Arrest: The decrease in c-MYC can lead to the upregulation of cell cycle inhibitors such as p21, resulting in cell cycle arrest.[12]

  • Induction of Apoptosis: The loss of the pro-survival signals mediated by c-MYC can trigger programmed cell death.

  • Inhibition of Proliferation: The overall effect is a potent anti-proliferative response in cancer cells that are dependent on c-MYC.

Conclusion

Birabresib is a well-characterized BET bromodomain inhibitor with potent activity against BRD2, BRD3, and BRD4. Its mechanism of action, centered on the downregulation of the c-MYC oncogene, provides a strong rationale for its investigation in various malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation of Birabresib and other BET inhibitors. While specific quantitative binding data for the (R)-enantiomer remains limited, its use as a control highlights the stereospecificity of the active (S)-enantiomer in its interaction with BET bromodomains. Further research into the nuanced interactions of Birabresib with the broader epigenome will continue to inform its clinical development and potential therapeutic applications.

References

The Impact of (R)-Birabresib on c-MYC Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that play a pivotal role in the transcriptional regulation of key oncogenes, including the master regulator c-MYC. Dysregulation of c-MYC is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the effect of this compound on c-MYC gene expression, detailing the underlying mechanism of action, quantitative data from preclinical studies, and comprehensive experimental protocols.

Core Mechanism of Action: Inhibition of BET Proteins

This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This action displaces BET proteins from chromatin, thereby preventing their interaction with acetylated histones. The dissociation of BET proteins from gene regulatory regions, particularly enhancers and promoters, leads to a rapid and robust downregulation of the transcription of BET-dependent genes. A primary and well-documented target of this inhibition is the MYC oncogene. The subsequent decrease in c-MYC protein levels is a key driver of the anti-proliferative, cell cycle arrest, and apoptotic effects observed in cancer cells treated with this compound.[2][3]

Quantitative Analysis of c-MYC Downregulation

Treatment of various cancer cell lines with Birabresib (OTX015) results in a significant and consistent decrease in both c-MYC mRNA and protein levels. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Birabresib (OTX015) on c-MYC mRNA Expression in Acute Leukemia Cell Lines
Cell LineCell TypeTreatment (500 nM OTX015)Fold Change vs. Control (DMSO)Reference
OCI-AML3Acute Myeloid Leukemia (AML)4 hours~0.4[2][4]
24 hours~0.2[2][4]
K562Chronic Myeloid Leukemia (CML)4 hours~0.6[2][4]
24 hours~0.3[2][4]
NB4Acute Promyelocytic Leukemia (APL)4 hours~0.3[2][4]
24 hours~0.1[2][4]
NOMO1Acute Myeloid Leukemia (AML)4 hours~0.5[2][4]
24 hours~0.2[2][4]
HL60Acute Promyelocytic Leukemia (APL)4 hours~0.4[2][4]
24 hours~0.2[2][4]
JURKATT-cell Acute Lymphoblastic Leukemia (T-ALL)4 hours~0.3[2][4]
24 hours~0.1[2][4]
RS4-11B-cell Acute Lymphoblastic Leukemia (B-ALL)4 hours~0.4[2][4]
24 hours~0.2[2][4]
KG1Acute Myeloid Leukemia (AML)4 hours~0.5[2][4]
24 hours~0.3[2][4]
Table 2: Effect of Birabresib (OTX015) on c-MYC Protein Expression
Cell Line(s)Cancer TypeTreatmentObservationReference
OCI-AML3, JURKATAcute Leukemia500 nM OTX015 for 24, 48, 72hTime-dependent decrease in c-MYC protein[2][4]
Various AML and ALL cell linesAcute Leukemia500 nM OTX015 for 24hVariable but consistent decrease in c-MYC protein[2]
ALK+ Anaplastic Large Cell LymphomaLymphoma100-1000 nM OTX015 for 72hDose-dependent downregulation of c-MYC protein[5]
Four ABC-DLBCL cell linesDiffuse Large B-cell Lymphoma500 nM Birabresib for 4hAbrogation of MYC protein levels[6]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines, particularly those known to be dependent on c-MYC, are suitable. Examples include acute myeloid leukemia (OCI-AML3, NB4, NOMO1, HL60), chronic myeloid leukemia (K562), and acute lymphoblastic leukemia (JURKAT, RS4-11) cell lines.[2][4]

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound (as OTX015) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells are seeded at a predetermined density and treated with the desired concentration of this compound (e.g., 500 nM) or an equivalent volume of DMSO as a vehicle control.[2][4] Treatment duration can range from a few hours (for mRNA analysis) to several days (for protein analysis and functional assays).

Quantitative Real-Time PCR (qRT-PCR) for c-MYC mRNA Expression
  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qPCR Reaction: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for MYC and a reference gene (e.g., GAPDH or ABL), and a SYBR Green or TaqMan-based master mix.

    • c-MYC Forward Primer Example: 5'-TCAAGAGGTGCCACGTCTCC-3'[7]

    • c-MYC Reverse Primer Example: 5'-TCTT GGCAGCAGGATAGTCCTT-3'[7]

  • Data Analysis: The relative expression of MYC mRNA is calculated using the ΔΔCt method, normalizing the expression of MYC to the reference gene and then to the DMSO-treated control.[8]

Western Blotting for c-MYC Protein Expression
  • Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for c-MYC. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is used for normalization.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The expression of c-MYC is normalized to the loading control.

Visualizations: Signaling Pathways and Workflows

BET_Inhibition_Pathway cluster_proteins Proteins Histone Acetylated Histones MYC_Gene c-MYC Gene Transcription Transcription BET BET Proteins (BRD2/3/4) BET->Histone Binds to RNAPol RNA Polymerase II BET->RNAPol Recruits RNAPol->Transcription Birabresib This compound Birabresib->BET cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Effects Anti-tumor Effects (Cell Cycle Arrest, Apoptosis) cMYC_Protein->Cell_Effects

Caption: Mechanism of this compound action on c-MYC expression.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Start Cancer Cell Culture Treatment Treat with this compound (or DMSO control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split RNA_Extraction RNA Extraction Split->RNA_Extraction Protein_Extraction Protein Extraction Split->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR for c-MYC mRNA cDNA_Synthesis->qPCR Western_Blot Western Blot for c-MYC Protein Protein_Extraction->Western_Blot

Caption: Experimental workflow for analyzing c-MYC expression.

Conclusion

This compound effectively downregulates c-MYC gene expression at both the mRNA and protein levels across a range of cancer cell types. This activity is a direct consequence of its mechanism as a BET bromodomain inhibitor. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound and other BET inhibitors targeting the c-MYC oncogene. Further research will continue to elucidate the full spectrum of this compound's effects and its clinical utility in c-MYC-driven malignancies.

References

(R)-Birabresib: A Technical Whitepaper on a Novel BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Birabresib, the R-enantiomer of the well-characterized BET (Bromodomain and Extra-Terminal) inhibitor Birabresib (OTX-015/MK-8628), is a small molecule that has garnered interest within the field of epigenetics and oncology. While its S-enantiomer has been more extensively studied, this compound serves as a crucial tool for understanding the stereospecific interactions with its target proteins. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a thienotriazolodiazepine derivative. Its chemical identity and key properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-[(6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide
SMILES ClC1=CC=C(C(C2=C(N3C4=NN=C3C)SC(C)=C2C)=N[C@@H]4CC(NC5=CC=C(O)C=C5)=O)C=C1[2]
CAS Number 1983196-25-3[2]
Molecular Formula C₂₅H₂₂ClN₅O₂S
Molecular Weight 491.99 g/mol [4]
Physicochemical Properties
PropertyValueSource
Appearance White to off-white solid[2]
Solubility DMSO: 200 mg/mL (406.51 mM)[2]
Ethanol: 11 mg/mL[1]
Water: Insoluble[1]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the synthesis of its racemate and other similar thienodiazepine derivatives, a plausible synthetic route would involve a multi-step process culminating in the formation of the core heterocyclic system and subsequent functionalization. The final step would likely involve a chiral separation or an enantioselective synthesis to isolate the (R)-enantiomer. A generalized workflow for the synthesis of related compounds is depicted below.

G A Starting Materials (e.g., substituted thiophene) B Thienodiazepine Core Synthesis A->B Cyclization C Functional Group Interconversion B->C Modification D Amide Coupling C->D Activation E Chiral Separation / Enantioselective Synthesis D->E Purification F This compound E->F

A generalized synthetic workflow for thienodiazepine derivatives.

Biological Activity and Mechanism of Action

This compound, like its S-enantiomer, functions as an inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.

Bioactivity Data

The inhibitory activity of Birabresib (racemate or S-enantiomer, which is expected to be the more active form) has been quantified against various BET bromodomains and cancer cell lines.

Target/Cell LineAssay TypeIC₅₀/GI₅₀Source
BRD2 TR-FRET92-112 nM[1][5]
BRD3 TR-FRET92-112 nM[1][5]
BRD4 TR-FRET92-112 nM[1][5]
Various Human Cancer Cell Lines Cell Proliferation60-200 nM[1]
Mechanism of Action

BET proteins contain two tandem bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction tethers the BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression. A key target of BET proteins is the proto-oncogene c-MYC, a master regulator of cell proliferation, growth, and apoptosis.[3][4]

Birabresib competitively binds to the acetyl-lysine binding pockets of the bromodomains, displacing them from chromatin.[4] This leads to the transcriptional repression of BET target genes, including c-MYC. The subsequent downregulation of c-MYC protein levels results in cell cycle arrest and apoptosis in various cancer cells.[6]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Birabresib This compound BET BET Proteins (BRD2/3/4) Birabresib->BET Inhibition Ac_Histones Acetylated Histones BET->Ac_Histones Binds to PTEFb P-TEFb BET->PTEFb Recruits Chromatin Chromatin RNAPII RNA Polymerase II PTEFb->RNAPII Activates cMYC_Gene c-MYC Gene RNAPII->cMYC_Gene Transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation Promotes Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibits

Signaling pathway of this compound action.

Pharmacokinetics

Pharmacokinetic data for the specific (R)-enantiomer are limited. However, clinical trials with the racemate or (S)-enantiomer of Birabresib have provided some insights. Oral administration of Birabresib demonstrated rapid absorption and a dose-proportional increase in exposure.[7]

ParameterObservationSource
Absorption Rapid[7]
Exposure Dose-proportional increase[7]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition

This assay is used to determine the IC₅₀ values of compounds against BET bromodomains.

Methodology:

  • Reagents and Materials:

    • Recombinant Flag-tagged BRD2, BRD3, or BRD4 protein

    • Biotinylated histone H4 peptide (acetylated)

    • Europium-labeled anti-Flag antibody

    • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

    • This compound or other test compounds

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the test compound, Flag-tagged BRD protein, and biotinylated histone H4 peptide.

    • Incubate at room temperature for 30 minutes to allow for binding equilibrium.

    • Add a mixture of Europium-labeled anti-Flag antibody and streptavidin-conjugated acceptor.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

G A Prepare Reagents (Compound, Protein, Peptide) B Incubate Compound, Protein, and Peptide A->B C Add Detection Reagents (Antibody, Acceptor) B->C D Incubate C->D E Read TR-FRET Signal D->E F Data Analysis (Calculate IC50) E->F

Workflow for the TR-FRET experimental protocol.
Cell Proliferation Assay (MTT or WST-8)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., leukemia or solid tumor lines) in appropriate media and conditions.

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT or WST-8 reagent to each well and incubate for 1-4 hours.

    • For MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of BET bromodomains. Its well-defined chemical structure and potent inhibitory activity make it a useful tool for elucidating the downstream effects of BET inhibition, particularly on the c-MYC signaling pathway. While further studies are needed to fully characterize its pharmacokinetic profile and enantiomer-specific activities, the information presented in this whitepaper provides a solid foundation for researchers and drug development professionals working in the field of epigenetic therapeutics.

References

(R)-Birabresib: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of (R)-Birabresib, the inactive enantiomer of the potent BET (Bromodomain and Extra-Terminal) family inhibitor, Birabresib (OTX-015/MK-8628). While this compound itself is not therapeutically active, it serves as a crucial negative control in preclinical and research settings to validate the on-target effects of its active (S)-enantiomer. This document details the physicochemical properties of this compound, its role in research, and provides established experimental protocols for its use. Furthermore, it elucidates the signaling pathway targeted by its active counterpart, offering valuable context for researchers in oncology and epigenetic drug discovery.

Introduction

Birabresib is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are key regulators of gene transcription.[1] By binding to the acetyl-lysine recognition pockets of bromodomains, Birabresib disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, most notably c-MYC.[2][3][4] This mechanism has positioned Birabresib as a promising therapeutic agent for various hematologic malignancies and solid tumors.[2] this compound, as the inactive enantiomer, is an indispensable tool for confirming that the observed biological effects of Birabresib are due to the specific inhibition of BET bromodomains and not off-target activities.[5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for its proper handling, storage, and use in experimental settings. As an enantiomer of Birabresib, it shares the same molecular formula and weight.

PropertyValueReference(s)
CAS Number 1983196-25-3[5][6]
Synonyms (R)-OTX-015, (R)-MK-8628[5]
Molecular Formula C25H22ClN5O2S[2][7]
Molecular Weight 491.99 g/mol [2][7][8]

Mechanism of Action of the Active Enantiomer (Birabresib)

The therapeutic potential of the Birabresib compound lies in the activity of its (S)-enantiomer. Understanding this mechanism is critical for designing experiments where this compound is used as a control. Birabresib exerts its anti-cancer effects by competitively inhibiting the bromodomains of BET proteins.

This inhibition disrupts key protein-protein interactions essential for the transcription of oncogenes like c-MYC. The downstream effects include cell cycle arrest and apoptosis in cancer cells.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Birabresib (S)-Birabresib (Active Enantiomer) BET BET Proteins (BRD2, BRD3, BRD4) Birabresib->BET Inhibits Binding TranscriptionFactors Transcription Factors (e.g., NF-κB) BET->TranscriptionFactors Co-activates AcetylatedHistones Acetylated Histones AcetylatedHistones->BET Recruits RNA_Pol_II RNA Polymerase II TranscriptionFactors->RNA_Pol_II Recruits cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene Transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation CellCycle Cell Cycle Progression cMYC_Protein->CellCycle Promotes Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibits Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds and Vehicle A->C B Prepare (S)- and this compound Dilutions B->C D Incubate for 72 hours C->D E Add WST-8 Reagent D->E F Incubate for 1-4 hours E->F G Measure Absorbance at 450 nm F->G H Calculate Cell Viability (%) G->H

References

The Role of (R)-Birabresib in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Birabresib (also known as OTX015 or MK-8628) is a potent, orally bioavailable small molecule that acts as a competitive inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2][3] By targeting these key epigenetic readers, this compound disrupts the transcriptional regulation of critical oncogenes, positioning it as a promising therapeutic agent in various malignancies. This technical guide provides an in-depth overview of the mechanism of action, quantitative activity, relevant experimental protocols, and the signaling pathways modulated by this compound.

Core Mechanism of Action: Epigenetic Reader Inhibition

The fundamental mechanism of this compound involves its high-affinity binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins.[2][3] BET proteins are crucial epigenetic regulators that "read" acetylated histone marks on chromatin, recruiting transcriptional machinery to specific gene promoters and enhancers to drive gene expression.[4] By competitively occupying these binding sites, this compound displaces BET proteins from chromatin, leading to a downstream cascade of effects:

  • Disruption of Chromatin Remodeling: The displacement of BET proteins from chromatin alters the local chromatin structure, making it less accessible to the transcriptional apparatus.[1][3]

  • Transcriptional Repression: This leads to the transcriptional repression of BET-dependent genes, many of which are key drivers of cell proliferation, survival, and oncogenesis.[1][2] A primary target of this repression is the master regulator oncogene, c-MYC .[5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterTarget/Cell LineValue (nM)Assay TypeReference
EC50 BRD2, BRD3, BRD410 - 19Cell-free TR-FRET[1][7]
IC50 BRD2, BRD3, BRD4 binding to AcH492 - 112TR-FRET[1][5][7][8]
GI50 Various human cancer cell lines60 - 200Cell Proliferation (WST-8)[1][7]
IC50 Mature B-cell lymphoid tumor cell linesMedian: 240Cell Proliferation (MTT)[6]
IC50 Acute Myeloid Leukemia (AML) cell linesSubmicromolar (in sensitive lines)Cell Proliferation (MTT)[9]
IC50 Acute Lymphoblastic Leukemia (ALL) cell linesSubmicromolarCell Proliferation (MTT)[9]

Table 2: In Vivo Activity of this compound

Animal ModelCancer TypeDosageEffectReference
Nude miceTy82 BRD-NUT midline carcinoma xenografts100 mg/kg qd (p.o.)79% tumor growth inhibition[1][7]
Nude miceTy82 BRD-NUT midline carcinoma xenografts10 mg/kg bid (p.o.)61% tumor growth inhibition[1][7]
NOD-SCID miceMalignant Pleural Mesothelioma xenografts25 mg/kg (oral gavage)Significant delay in cell growth[10][11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary signaling pathway affected by this compound is the transcriptional regulation of oncogenes downstream of BET protein activity. The following diagram illustrates this pathway.

Birabresib_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET Binds to TF Transcription Factors & RNA Polymerase II BET->TF Recruits Oncogenes Oncogenes (e.g., c-MYC) TF->Oncogenes Activates Transcription Proliferation Cell Proliferation Oncogenes->Proliferation Survival Cell Survival Oncogenes->Survival Birabresib This compound Birabresib->BET Inhibits Binding Apoptosis Apoptosis Birabresib->Apoptosis

Caption: Mechanism of this compound in disrupting BET protein function.

Preclinical to Clinical Development Workflow for a BET Inhibitor

The following diagram outlines a typical workflow for the development of a BET inhibitor like this compound.

BET_Inhibitor_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target Target Identification (BET Proteins) Screening High-Throughput Screening (e.g., TR-FRET) Target->Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) Screening->Lead_Opt In_Vitro In Vitro Characterization (IC50, Cell Viability) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety, PK/PD, Dose Escalation) Tox->Phase1 Phase2 Phase II (Efficacy in Specific Cancers) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Drug development workflow for a BET inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of this compound to BET bromodomains in a cell-free system.[1][7]

  • Objective: To determine the IC50 value of this compound for the inhibition of BET protein binding to an acetylated histone peptide.

  • Materials:

    • Recombinant BRD2, BRD3, or BRD4 protein.

    • Biotinylated acetylated histone H4 peptide (ligand).

    • Europium-labeled anti-tag antibody (e.g., anti-GST, if using GST-tagged BET protein).

    • Streptavidin-conjugated acceptor fluorophore (e.g., XL665).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • 384-well low-volume microplates.

    • TR-FRET compatible microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the recombinant BET protein, biotinylated histone peptide, and the this compound dilution.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

    • Add the Europium-labeled antibody and streptavidin-conjugated acceptor.

    • Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.

    • Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the emission ratio against the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to its target BET protein within living cells.

  • Objective: To quantify the intracellular target engagement and determine the apparent cellular potency of this compound.

  • Materials:

    • HEK293 cells (or other suitable cell line).

    • Plasmid encoding a NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4).

    • NanoBRET™ tracer compound that binds to the BET bromodomain.

    • This compound at various concentrations.

    • Opti-MEM® I Reduced Serum Medium.

    • FuGENE® HD Transfection Reagent.

    • Nano-Glo® Live Cell Substrate.

    • 96-well or 384-well white assay plates.

    • Luminometer capable of measuring BRET.

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-BET fusion plasmid and seed into assay plates.

    • Allow cells to adhere and express the fusion protein (typically 24 hours).

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ tracer to the cells, followed by the this compound dilutions.

    • Incubate for a defined period (e.g., 2 hours) at 37°C and 5% CO2.

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the log of the this compound concentration and fit the data to determine the IC50 value.

Cell Viability Assay (WST-8/MTT)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.[1]

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in various cancer cell lines.

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • This compound stock solution (dissolved in DMSO).

    • 96-well cell culture plates.

    • WST-8 (e.g., CCK-8) or MTT reagent.

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the cell plates with the medium containing the this compound dilutions. Include a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

    • Add the WST-8 or MTT reagent to each well and incubate for 1-4 hours.

    • If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and fit the data to determine the GI50 value.

Western Blotting for Protein Expression

This technique is used to measure the levels of specific proteins, such as c-MYC and BRD4, following treatment with this compound.

  • Objective: To determine the effect of this compound on the expression levels of target proteins.

  • Materials:

    • Treated and untreated cell lysates.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against the proteins of interest (e.g., anti-c-MYC, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Lyse cells and quantify the protein concentration.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy. Its ability to specifically target BET proteins and disrupt the transcription of key oncogenic drivers provides a compelling rationale for its continued investigation in a range of cancers. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and other BET inhibitors in cancer therapeutics.

References

(R)-Birabresib: A Technical Guide for Chromatin Remodeling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-Birabresib, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details its mechanism of action, applications in chromatin remodeling studies, and key experimental protocols for its characterization.

Introduction

This compound, the active enantiomer of Birabresib (also known as OTX015 or MK-8628), is a small molecule inhibitor targeting the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription. By competitively occupying the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, leading to the suppression of target gene expression, most notably the proto-oncogene MYC.[2][3] This mechanism makes this compound a valuable chemical probe for elucidating the role of BET proteins in chromatin remodeling and a promising candidate for anti-cancer therapies.[3][4]

Mechanism of Action

The fundamental mechanism of this compound involves the disruption of the interaction between BET proteins and acetylated chromatin. This leads to a cascade of downstream effects, including the alteration of the transcriptional landscape and subsequent cellular responses such as cell cycle arrest and apoptosis.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Birabresib, providing a comparative overview of its activity across various assays and cell lines.

ParameterValueTarget(s)Assay TypeReference
IC₅₀ 92-112 nMBRD2, BRD3, BRD4Binding Assay (to AcH4)[6][7]
EC₅₀ 10-19 nMBRD2, BRD3, BRD4Cell-free TR-FRET Assay[7]
GI₅₀ 60-200 nMVarious human cancer cell linesCell Proliferation Assay[8]
Kᵢ 0.004 µMBRD3 BD2Fluorescence Polarization Assay[7]

Table 1: In Vitro Activity of Birabresib. This table summarizes the half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), growth inhibition (GI₅₀), and binding affinity (Kᵢ) of Birabresib against BET proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of this compound and its effects on chromatin remodeling.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9][10]

  • Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 72 hours).[7]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol is to confirm the direct binding of this compound to its target proteins within a cellular context.

Materials:

  • Cells of interest

  • This compound

  • PBS with protease inhibitors

  • Lysis buffer

  • Antibodies against the target protein (e.g., BRD4)

  • Western blot reagents and equipment

  • Thermal cycler

Procedure:

  • Treat cells with this compound or vehicle control for a specified time.[1]

  • Wash and resuspend the cells in PBS with protease inhibitors.[1]

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes in a thermal cycler.[1]

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[12]

  • Analyze the amount of soluble target protein in each sample by Western blotting.[1]

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Binding Affinity Assay (AlphaScreen)

This protocol measures the binding affinity of this compound to BET bromodomains.

Materials:

  • Recombinant BET bromodomain protein (e.g., BRD4)

  • Biotinylated histone peptide (e.g., H4)

  • This compound

  • Streptavidin-coated donor beads

  • Anti-tag (e.g., anti-His) acceptor beads

  • Assay buffer

  • Microplate reader equipped for AlphaScreen

Procedure:

  • Incubate the recombinant BET protein with a dilution series of this compound.

  • Add the biotinylated histone peptide.

  • Add the donor and acceptor beads.[13][14]

  • Incubate in the dark to allow for bead proximity.

  • Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates displacement of the histone peptide by this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is for identifying the genomic regions where BET proteins are located and how this is affected by this compound.

Materials:

  • Cells of interest

  • This compound

  • Formaldehyde (B43269)

  • Glycine

  • Lysis buffers

  • Sonicator

  • Antibody against the target BET protein (e.g., BRD4)

  • Protein A/G magnetic beads[15]

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Treat cells with this compound or vehicle control.

  • Cross-link proteins to DNA with formaldehyde and quench with glycine.[15]

  • Lyse the cells and sonicate the chromatin to shear DNA into fragments.[16]

  • Immunoprecipitate the chromatin using an antibody specific to the BET protein of interest.[15]

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes and reverse the cross-links.

  • Purify the DNA.

  • Prepare a sequencing library and perform next-generation sequencing.

RNA Sequencing (RNA-Seq)

This protocol is for analyzing the global changes in gene expression induced by this compound.

Materials:

  • Cells of interest

  • This compound

  • RNA extraction kit

  • DNase I

  • RNA quality control reagents/instrument

  • RNA-Seq library preparation kit

  • Next-generation sequencing platform

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest the cells and extract total RNA using a preferred method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA.

  • Prepare RNA-Seq libraries from the high-quality RNA. This typically involves mRNA enrichment or rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.[17]

  • Perform next-generation sequencing on the prepared libraries.

  • Analyze the sequencing data to identify differentially expressed genes.[18]

Visualizations

Signaling Pathway

Birabresib_Mechanism Histone Histone Tails Ac_Lysine Acetylated Lysine Histone->Ac_Lysine BD Bromodomain Ac_Lysine->BD Binds DNA DNA BET BET Protein (BRD2/3/4) PolII RNA Polymerase II BD->PolII Recruits TF Transcription Factors BD->TF Recruits PolII->DNA Birabresib This compound Birabresib->BD Inhibits Binding

Caption: Mechanism of action of this compound in inhibiting gene transcription.

Experimental Workflow

Caption: A typical experimental workflow for characterizing this compound.

References

Preclinical Profile of (R)-Birabresib: An In-depth Technical Review of the Inactive Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birabresib (B1684437), also known as OTX-015 or MK-8628, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that play a pivotal role in the transcriptional regulation of key oncogenes such as MYC.[1] As a chiral molecule, birabresib exists as two enantiomers: (S)-Birabresib and (R)-Birabresib. Preclinical research has definitively established that the pharmacological activity of this compound resides solely in the (S)-enantiomer, also referred to as (-)-OTX015.[2] Consequently, the (R)-enantiomer, or (+)-OTX015, is considered the inactive isomer and serves as a crucial negative control in non-clinical studies.

This technical guide provides a comprehensive overview of the available preclinical data on the this compound inactive isomer. It summarizes the key findings that underscore its lack of biological activity and details the experimental methodologies used to differentiate the pharmacological properties of the two enantiomers.

Stereoselectivity of BET Inhibition

The primary mechanism of action of Birabresib is the competitive binding to the acetyl-lysine binding pockets of BET bromodomains, which displaces them from chromatin and leads to the downregulation of target gene transcription.[1] Preclinical studies have demonstrated a clear stereoselectivity in this interaction, with the (S)-enantiomer being responsible for the potent inhibition of BET proteins.

While direct quantitative data from head-to-head comparative studies of the (R)- and (S)-isomers' binding affinity or cellular potency are not extensively detailed in publicly available literature, the consistent reference to the (S)-isomer as the active entity and the use of the (R)-isomer as a control strongly substantiates the inactivity of the latter. The definitive statement that "(-)-OTX015 of OTX015 is an active enantiomer" implies that the corresponding (+)-enantiomer, this compound, lacks significant BET inhibitory activity.[2]

Experimental Protocols

A critical aspect of studying chiral molecules is the ability to separate and quantify each enantiomer accurately. A validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for this purpose.[2]

Enantioselective Quantification of Birabresib Isomers in Plasma

Objective: To separate and quantify the concentrations of this compound and (S)-Birabresib in plasma samples to support pharmacokinetic studies.

Methodology:

  • Sample Preparation: Protein precipitation is employed to extract the enantiomers and an internal standard from plasma.[2]

  • Chromatographic Separation: The separation of the enantiomers is achieved using a chiral stationary phase, specifically a Chiralpak-IA column.[2]

  • Detection: Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]

    • Monitored Transitions: The mass-to-charge ratio (m/z) transitions monitored are 492 → 383 for both Birabresib enantiomers.[2]

This method has been successfully applied to stereoselective oral pharmacokinetic studies in mice.[2]

In Vivo Pharmacokinetics and Chiral Inversion

A key consideration for the development of single-enantiomer drugs is the potential for in vivo chiral inversion, where the inactive enantiomer is converted to the active form, or vice versa. Preclinical studies have unequivocally demonstrated that (S)-Birabresib does not undergo chiral inversion to its (R)-antipode in vivo.[2] This lack of inversion is crucial as it ensures that the observed pharmacological activity is solely attributable to the administered active enantiomer and that the inactive isomer does not become a source of active drug in the body.

The experimental workflow for assessing chiral inversion is outlined below:

G Experimental Workflow for Chiral Inversion Analysis cluster_0 In Vivo Dosing cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Data Interpretation A Administer (S)-Birabresib to mice orally B Collect plasma samples at various time points A->B C Extract enantiomers from plasma B->C D Quantify (R)- and (S)-Birabresib using enantioselective LC-MS/MS C->D E Determine concentration-time profiles for both enantiomers D->E F Assess for the presence of this compound E->F

Workflow for assessing in vivo chiral inversion.

Signaling Pathways and Downstream Effects

The biological activity of the active (S)-Birabresib enantiomer is characterized by the downregulation of key oncogenic signaling pathways. By displacing BRD4 from chromatin, (S)-Birabresib inhibits the transcription of MYC and its target genes, leading to cell cycle arrest and apoptosis in cancer cells. Given that this compound is the inactive isomer, it is not expected to modulate these signaling pathways.

The following diagram illustrates the established signaling pathway affected by the active enantiomer, and by extension, not affected by this compound.

G BET Inhibition Signaling Pathway cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention cluster_2 Transcriptional Control cluster_3 Cellular Outcomes A Acetylated Histones B BET Proteins (BRD2/3/4) A->B binding E MYC Gene Transcription B->E promotes C (S)-Birabresib (Active Enantiomer) C->B inhibits D This compound (Inactive Isomer) D->B no significant inhibition F Decreased MYC Protein E->F G Cell Cycle Arrest F->G H Apoptosis F->H

References

The Pharmacology of (R)-Birabresib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birabresib, also known as OTX-015 or MK-8628, is an experimental small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It is a thienotriazolodiazepine compound that has been investigated for its potential as an anti-cancer therapeutic, particularly in hematologic malignancies and certain solid tumors.[1][2] Birabresib exists as a racemic mixture of two enantiomers: (S)-Birabresib and (R)-Birabresib. The pharmacological activity of Birabresib is attributed to the (S)-enantiomer, which is a potent inhibitor of BET proteins. In contrast, This compound is considered the inactive enantiomer and is often utilized as a negative control in experimental settings. [3] This guide will provide a detailed overview of the pharmacology of Birabresib, with a specific focus on the differential activity of its enantiomers and the established mechanisms of the active (S)-form.

Mechanism of Action

The primary molecular targets of (S)-Birabresib are the BET proteins, which include BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[2] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell proliferation, survival, and oncogenesis.[2]

(S)-Birabresib competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[2] This disruption of the BET protein-chromatin interaction leads to the downregulation of key target genes, most notably the proto-oncogene MYC.[2][4] The suppression of MYC transcription is a central event in the anti-proliferative and pro-apoptotic effects of (S)-Birabresib in various cancer models.[1][4]

The (R)-enantiomer of Birabresib is reported to be inactive, indicating that the specific stereochemistry of the (S)-form is critical for high-affinity binding to the BET bromodomains.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of (S)-Birabresib in inhibiting the BET signaling pathway.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm BET BET Proteins (BRD2, BRD3, BRD4) TF_complex Transcription Factors BET->TF_complex Histones Acetylated Histones BET->Histones Binding blocked PolII RNA Pol II TF_complex->PolII MYC_gene MYC Gene PolII->MYC_gene Transcription S_Birabresib (S)-Birabresib S_Birabresib->BET Binds to bromodomain Cell_Proliferation Cell Proliferation & Survival S_Birabresib->Cell_Proliferation Inhibits DNA DNA Histones->DNA MYC_mRNA MYC mRNA MYC_gene->MYC_mRNA MYC_protein MYC Protein MYC_mRNA->MYC_protein Translation MYC_protein->Cell_Proliferation Promotes

Mechanism of (S)-Birabresib action.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of racemic Birabresib (OTX-015). Data specifically for this compound is sparse, as it is primarily used as an inactive control. The activity of the racemate is attributed to the (S)-enantiomer.

Table 1: In Vitro Binding Affinity of Birabresib (Racemate)

TargetAssay TypeMetricValue (nM)Reference
BRD2Cell-freeEC5010-19[5]
BRD3Cell-freeEC5010-19[5]
BRD4Cell-freeEC5010-19[5]
BRD2AcH4 BindingIC5092-112[5]
BRD3AcH4 BindingIC5092-112[5]
BRD4AcH4 BindingIC5092-112[5]

Table 2: In Vitro Anti-proliferative Activity of Birabresib (Racemate)

Cell Line TypeMetricValue (nM)Reference
Various Human CancersGI5060-200[5]
Hematologic MalignanciesIC5010-100[1]

Pharmacokinetics and Clinical Data

Clinical trials have been conducted with racemic Birabresib. A Phase Ib study in patients with selected advanced solid tumors established a recommended Phase II dose of 80 mg once daily with continuous dosing.[6][7] Pharmacokinetic analysis from this trial indicated dose-proportional exposure and rapid absorption.[6][7] Common treatment-related adverse events included diarrhea, nausea, anorexia, vomiting, and thrombocytopenia.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of BET inhibitors. Below are representative protocols for assays used to characterize the activity of Birabresib.

BET Protein Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of a compound to BET bromodomains.

Principle: The assay measures the inhibition of the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain. A europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 is the acceptor. When the BET protein and histone peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 3x BRD TR-FRET Assay Buffer. Dilute to 1x with distilled water for use.

    • Dilute the GST-tagged BET protein (e.g., BRD4) and the biotinylated histone H4 peptide in 1x Assay Buffer.

    • Prepare serial dilutions of Birabresib (and this compound as a control) in DMSO, followed by a further dilution in 1x Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add the test compound dilutions to the wells.

    • Add the diluted BET protein to all wells except the negative control.

    • Add the biotinylated histone peptide to all wells.

    • Add the europium-labeled anti-GST antibody and streptavidin-XL665 mixture to all wells.

    • Incubate the plate at room temperature for 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Plot the FRET ratio against the compound concentration and fit the data using a non-linear regression model to determine the IC50 or EC50 value.

Cell Proliferation Assay (MTT/WST-8)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Principle: The tetrazolium salt MTT (or WST-8) is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Birabresib in culture medium.

    • Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).[5]

  • Assay Procedure:

    • Add the MTT or WST-8 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add a solubilizing agent (e.g., acidified isopropanol) and incubate with shaking to dissolve the formazan crystals. WST-8 produces a soluble formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot for c-MYC Expression

This technique is used to measure the levels of the c-MYC protein in cells following treatment with a compound.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using a primary antibody specific for c-MYC and a secondary antibody conjugated to an enzyme that generates a detectable signal.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with Birabresib at various concentrations and for different durations.

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a polyacrylamide gel by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-MYC (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in c-MYC protein expression.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the preclinical pharmacological investigation of a BET inhibitor like (S)-Birabresib.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Target Binding Assay (e.g., TR-FRET) Cell_Proliferation Cell Proliferation Assay (e.g., MTT/WST-8) Binding_Assay->Cell_Proliferation Confirm target engagement Mechanism_Study Mechanism of Action Study (e.g., Western Blot for c-MYC) Cell_Proliferation->Mechanism_Study Investigate downstream effects PK_Study Pharmacokinetic Studies Mechanism_Study->PK_Study Proceed to in vivo Efficacy_Study Xenograft/PDX Efficacy Models PK_Study->Efficacy_Study Determine dosing regimen Tox_Study Toxicology Studies Efficacy_Study->Tox_Study Assess therapeutic window

Preclinical experimental workflow.

Conclusion

The pharmacological activity of Birabresib is enantiomer-specific, with the (S)-enantiomer being the active BET inhibitor and the (R)-enantiomer serving as an inactive control. (S)-Birabresib exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, leading to the transcriptional repression of key oncogenes such as MYC. This results in the inhibition of cell proliferation and induction of apoptosis in various cancer models. While clinical development of Birabresib has faced challenges, the study of this compound has provided valuable insights into the therapeutic potential of BET inhibition. Further research may focus on developing more selective or potent BET inhibitors with improved safety profiles.

References

(R)-Birabresib: A Technical Guide to its Use as a Negative Control for BET Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birabresib, also known as OTX015 or MK-8628, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, such as MYC.[1] By binding to the acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. Birabresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting this interaction and downregulating the transcription of target genes.[1]

Birabresib is a racemic mixture, composed of two enantiomers: (S)-Birabresib and (R)-Birabresib. The biological activity of Birabresib is primarily attributed to the (S)-enantiomer (also referred to as the (-)-enantiomer), which is the active inhibitor of BET proteins.[3] In contrast, the (R)-enantiomer is considered the inactive counterpart and serves as an ideal negative control in experiments designed to study the effects of BET inhibition.[2] The use of a structurally near-identical but inactive enantiomer as a negative control is a rigorous method to ensure that the observed biological effects are due to the specific inhibition of the target and not due to off-target effects of the chemical scaffold.

This technical guide provides a comprehensive overview of this compound as a negative control, including comparative activity data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Birabresib Enantiomers

While specific side-by-side quantitative data for the (R)- and (S)-enantiomers of Birabresib is not extensively published in peer-reviewed literature, the available information and data for the racemic mixture and the known principles of chiral pharmacology allow for a clear understanding of their differential activities. The activity of the racemic mixture is attributed to the (S)-enantiomer.

Parameter(S)-Birabresib (Active Enantiomer)This compound (Inactive Enantiomer/Negative Control)Racemic Birabresib (OTX015)
BET Bromodomain Binding (IC50) Potent inhibitorSignificantly weaker or inactive92 - 112 nM[2]
Cellular Antiproliferative Activity (GI50) High potencySignificantly lower potency or inactive60 - 200 nM in various cancer cell lines[4]
MYC Expression DownregulationNo significant effectDownregulation
Apoptosis Induction Induces apoptosis in sensitive cell linesNo significant effectInduces apoptosis

Note: The values for racemic Birabresib are provided as a reference for the activity of the (S)-enantiomer.

Signaling Pathway and Mechanism of Action

Birabresib exerts its effects by disrupting the BET protein-mediated transcription of key cellular genes. The (S)-enantiomer fits into the acetyl-lysine binding pocket of the bromodomains of BRD2, BRD3, and BRD4, preventing their association with acetylated histones at promoters and enhancers. This leads to the suppression of transcriptional elongation and subsequent downregulation of target genes, most notably the MYC oncogene. The (R)-enantiomer, due to its different spatial arrangement, does not bind effectively to the bromodomain pocket and therefore does not inhibit BET protein function.

References

The Discovery and Synthesis of (R)-Birabresib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as Birabresib, OTX015, and MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Specifically, it targets BRD2, BRD3, and BRD4, which are key epigenetic readers that regulate the transcription of crucial oncogenes.[1][2] By competitively binding to the acetyl-lysine recognition pockets of these bromodomains, this compound disrupts critical cancer-driving signaling pathways, leading to cell cycle arrest and apoptosis in various cancer models.[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound.

Discovery and Development

Birabresib was identified as a first-in-class BET inhibitor with potential therapeutic applications in oncology. The active enantiomer, this compound (specifically the S-enantiomer as per its IUPAC name), has been the focus of clinical development due to its superior pharmacological activity.[4] The compound has progressed through early-phase clinical trials for the treatment of both hematological malignancies and solid tumors.[3]

Mechanism of Action

The BET family of proteins (BRD2, BRD3, and BRD4) are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of target genes. Many of these target genes, such as the proto-oncogene MYC, are critical for cancer cell proliferation and survival.[3]

This compound mimics the structure of acetylated lysine and competitively binds to the bromodomains of BET proteins. This prevents their association with chromatin, leading to the downregulation of key oncogenes and a subsequent anti-tumor effect.

Birabresib This compound BET BET Proteins (BRD2/3/4) Birabresib->BET Inhibits Proliferation Tumor Cell Proliferation Birabresib->Proliferation Inhibits Apoptosis Apoptosis Birabresib->Apoptosis Induces Chromatin Acetylated Chromatin BET->Chromatin Binds to Transcription Transcriptional Machinery Chromatin->Transcription Recruits MYC MYC Oncogene Expression Transcription->MYC Activates MYC->Proliferation Promotes

Mechanism of action of this compound.

Synthesis of this compound

The synthesis would likely involve a multi-step process to construct the complex heterocyclic core, followed by the attachment of the side chains. The final key step would be the resolution of the enantiomers.

cluster_synthesis General Synthetic Workflow Start Starting Materials Intermediate1 Thienodiazepine Core Synthesis Start->Intermediate1 Intermediate2 Triazole Ring Formation Intermediate1->Intermediate2 Racemic Racemic Birabresib Intermediate2->Racemic Separation Chiral Separation (e.g., HPLC) Racemic->Separation R_Birabresib This compound Separation->R_Birabresib S_Birabresib Inactive Enantiomer Separation->S_Birabresib

General synthetic workflow for this compound.

Chiral Separation: The separation of the enantiomers is a critical step. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.

Biological Activity

In Vitro Activity
Target/AssayCell LineIC50 / EC50 (nM)Reference
BRD2 BindingCell-free10-19 (EC50)[Selleck Chemicals]
BRD3 BindingCell-free10-19 (EC50)[Selleck Chemicals]
BRD4 BindingCell-free10-19 (EC50)[Selleck Chemicals]
BRD2/3/4 Inhibition-92-112 (IC50)[2]
Cell ProliferationVarious Cancer Cell Lines60-200 (GI50)[TargetMol]
In Vivo Activity
Cancer ModelDosingTumor Growth InhibitionReference
BRD-NUT Midline Carcinoma Xenograft100 mg/kg qd (p.o.)79%[Selleck Chemicals]
BRD-NUT Midline Carcinoma Xenograft10 mg/kg bid (p.o.)61%[Selleck Chemicals]

Clinical Trials

This compound has been evaluated in several Phase I and Ib clinical trials in patients with advanced hematological malignancies and solid tumors.

Phase I Study in Advanced Acute Leukemia
ParameterDetails
Patient Population Patients with advanced acute leukemia.
Dosing Dose escalation from 10 mg to 160 mg daily.
Key Findings Dose-proportional plasma concentrations. Trough concentrations >500 nM (in vitro active concentration) observed from 80 mg/day.
Adverse Events Primarily gastrointestinal toxicities.
Efficacy Clinically relevant activity observed in 5 AML patients, including one sustained complete remission.
Phase Ib Study in Advanced Solid Tumors
ParameterDetails
Patient Population Patients with selected advanced solid tumors.
Dosing Regimens Cohort A: 80 mg once daily, continuous. Cohort B: 100 mg once daily for 7 days in 21-day cycles.
Key Findings Dose-proportional increase in exposure and rapid absorption. Recommended Phase II dose: 80 mg once daily, continuous.
Adverse Events Most common were diarrhea, nausea, anorexia, vomiting, and thrombocytopenia.[5]
Efficacy Partial responses observed in 3 patients with NUT midline carcinoma.[5]
Human Pharmacokinetic Parameters
ParameterValueCondition
Tmax ~1-2 hoursSingle oral dose
Exposure Dose-proportionalUp to 120 mg/day
t1/2 Not explicitly stated in snippets-
Cmax Increases with dose-
AUC Increases with dose-

Experimental Protocols

TR-FRET Bromodomain Binding Assay

Objective: To determine the binding affinity of this compound to BET bromodomains.

Methodology:

  • A cell lysate from CHO cells overexpressing Flag-tagged BRD2, BRD3, or BRD4 is prepared.

  • In a microplate, the cell lysate is incubated with a europium-conjugated anti-Flag antibody, XL-665-conjugated streptavidin, and biotinylated Birabresib at room temperature.

  • The plate is incubated to allow for binding equilibrium.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader.

  • The EC50 for binding is calculated by nonlinear regression analysis of the fluorescence data.

Cell Proliferation Assay (WST-8)

Objective: To assess the anti-proliferative effects of this compound on cancer cells.

Methodology:

  • Human tumor cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with increasing concentrations of this compound for 72 hours.

  • Following treatment, a tetrazolium salt solution (WST-8) is added to each well.

  • The plates are incubated to allow for the conversion of WST-8 to a formazan (B1609692) dye by metabolically active cells.

  • The absorbance is measured at the appropriate wavelength using a microplate reader.

  • The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

cluster_workflow Cell Proliferation Assay Workflow Start Seed Cancer Cells Treat Treat with this compound Start->Treat Incubate Incubate for 72h Treat->Incubate Add_WST8 Add WST-8 Reagent Incubate->Add_WST8 Measure Measure Absorbance Add_WST8->Measure Analyze Calculate GI50 Measure->Analyze

Workflow for the WST-8 cell proliferation assay.

Conclusion

This compound is a promising first-in-class BET inhibitor with demonstrated preclinical and clinical activity against a range of cancers. Its mechanism of action, involving the targeted disruption of epigenetic regulation of key oncogenes, represents a novel therapeutic strategy. While further clinical investigation is ongoing to optimize dosing strategies and identify patient populations most likely to benefit, this compound stands as a significant advancement in the field of epigenetic cancer therapy.

References

Methodological & Application

Application Notes and Protocols for (R)-Birabresib in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX-015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[1] this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and leading to the downregulation of target gene expression.[1] This mechanism underlies its anti-proliferative, pro-apoptotic, and cell cycle arrest effects observed in various cancer models, particularly in hematological malignancies and some solid tumors.[2]

These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, focusing on cell viability, apoptosis, cell cycle analysis, and target engagement.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the interaction between BET proteins and acetylated histones, which is essential for the transcription of key oncogenes. The primary target of this inhibition is the transcriptional regulation of c-MYC, a proto-oncogene frequently overexpressed in many human cancers and a critical driver of cell proliferation, growth, and metabolism.

Birabresib_Mechanism_of_Action Birabresib This compound BET BET Proteins (BRD2, BRD3, BRD4) Birabresib->BET Inhibits Binding Cell_Proliferation Cell Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1) Acetylated_Histones Acetylated Histones BET->Acetylated_Histones Binds to Transcription_Machinery Transcriptional Machinery BET->Transcription_Machinery Recruits cMYC_Gene c-MYC Gene Acetylated_Histones->cMYC_Gene Associated with cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription Transcription_Machinery->cMYC_Gene Activates Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation cMYC_Protein->Cell_Proliferation Promotes cMYC_Protein->Apoptosis Inhibits cMYC_Protein->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound (OTX-015) in various cancer cell lines.

Table 1: this compound (OTX-015) IC50 and GI50 Values in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / GI50 (nM)Reference
Various HumanVarious CancersGrowth60 - 200 (GI50)
MV4-11Acute Myeloid Leukemia (AML)CellTiter-Glo22[1]
AML Cell Lines (6/9 tested)Acute Myeloid Leukemia (AML)MTTSubmicromolar[2]
ALL Cell Lines (4/4 tested)Acute Lymphoblastic LeukemiaMTTSubmicromolar[2]
K562Chronic Myeloid LeukemiaMTTResistant[2]
KG1aAcute Myeloid Leukemia (AML)MTTResistant[2]
D458MedulloblastomaCell Viability~2,500 (48h)[3]
D283MedulloblastomaCell Viability~5,000 (48h)[3]

Table 2: Cellular Effects of this compound (OTX-015) at 500 nM

Cell LineCancer TypeEffectObservationIncubation TimeReference
Leukemia LinesAcute LeukemiaApoptosis InductionVariable, up to ~60% Annexin V positive48 hours
Leukemia LinesCell Cycle ArrestG1 Phase ArrestIncrease in the percentage of cells in G148 hours
OCI-AML3Acute Myeloid Leukemia (AML)Protein DownregulationDecreased c-MYC, BRD2, BRD4 protein levels24-72 hours
JURKATT-cell Acute Lymphoblastic LeukemiaProtein DownregulationDecreased c-MYC, BRD2, BRD4 protein levels24-72 hours
EPN Cell LinesEpendymomaApoptosis InductionIncreased cleaved caspase-3 and PARP cleavage3-7 days[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at an appropriate density. This needs to be optimized for each cell line, but a general starting point is 5,000-10,000 cells/well for adherent cells and 30,000-50,000 cells/well for suspension cells in 100 µL of complete medium.[5]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. For suspension cells, add the concentrated drug solution in a small volume (e.g., 10 µL of 10x solution).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[5]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow A 1. Treat Cells with This compound B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide D->E F 6. Incubate (15 min, Room Temp, Dark) E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates or T25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight (for adherent cells).

    • Treat the cells with the desired concentrations of this compound (e.g., 500 nM) and a vehicle control for the specified time (e.g., 48 hours).

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (which contains floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the supernatant.[3]

    • Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.[3]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Data analysis will distinguish between four populations:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with this compound. Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A 1. Treat Cells with This compound B 2. Harvest and Wash Cells A->B C 3. Fix in Cold 70% Ethanol (B145695) B->C D 4. Wash with PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide E->F G 7. Incubate F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for propidium iodide-based cell cycle analysis.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates or T25 flasks

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described in the apoptosis assay protocol (e.g., 25-500 nM for 48 hours).[2]

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells with PBS and pellet by centrifugation.

  • Fixation:

    • Resuspend the cell pellet by gently vortexing.

    • While vortexing, slowly add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet.[4]

    • Fix the cells for at least 30 minutes on ice. Cells can be stored at 4°C for several weeks at this stage.[4]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[8]

    • Carefully decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.[4]

    • Add 400 µL of PI staining solution.[4]

    • Incubate for at least 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Analyze the data using appropriate software to model the cell cycle distribution.

Western Blotting for c-MYC and BET Protein Expression

This protocol is for the detection of changes in protein expression levels, such as the downregulation of c-MYC, BRD2, and BRD4, following treatment with this compound.

Experimental Workflow: Western Blotting

WB_Workflow A 1. Treat Cells with This compound B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I

Caption: General workflow for Western blotting.

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA Lysis Buffer (see recipe below) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MYC, anti-BRD2, anti-BRD4, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

RIPA Lysis Buffer Recipe (50 mL):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% Triton X-100

  • 1% Sodium deoxycholate

  • 0.1% SDS

  • Add protease and phosphatase inhibitors immediately before use.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound (e.g., 500 nM for 24-72 hours).

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations for all samples. Add an equal volume of 2X Laemmli sample buffer to 20-40 µg of protein.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize to the loading control (e.g., GAPDH or β-actin).

References

Application Notes and Protocols for (R)-Birabresib in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a critical role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating the expression of key oncogenes, most notably c-MYC.[3][4] this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, disrupting their ability to interact with chromatin and leading to the downregulation of c-MYC and other pro-proliferative genes.[2] This mechanism of action has demonstrated therapeutic potential in various solid tumors, particularly those dependent on MYC-driven proliferation.

These application notes provide a comprehensive overview of the preclinical application of this compound in solid tumor models, including detailed protocols for in vitro and in vivo studies, and a summary of its efficacy.

Data Presentation

In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

Cell LineCancer TypeIC50 / GI50 (nM)Assay Type
Ty82NUT Midline CarcinomaNot SpecifiedNot Specified
A549Non-Small Cell Lung Cancer> 6000Cell Proliferation
Various Human Cancer Cell LinesVarious60 - 200 (GI50)WST-8 Assay
GeneralGeneral92 - 112 (IC50 for BRD2/3/4 binding)Cell-free assay

Note: Data is compiled from multiple preclinical studies. Assay conditions and incubation times may vary between studies.

In Vivo Efficacy of this compound in a Xenograft Model

The anti-tumor activity of this compound has been demonstrated in a preclinical xenograft model of NUT midline carcinoma.

Tumor ModelDosing RegimenTumor Growth Inhibition (%)
Ty82 BRD-NUT midline carcinoma xenografts in nude mice100 mg/kg, once daily (p.o.)79
Ty82 BRD-NUT midline carcinoma xenografts in nude mice10 mg/kg, twice daily (p.o.)61

Signaling Pathway and Experimental Workflows

BET Signaling Pathway Inhibition by this compound

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibition Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET binds to TF Transcription Factors BET->TF RNAPII RNA Polymerase II TF->RNAPII MYC_Gene c-MYC Gene RNAPII->MYC_Gene transcribes MYC_mRNA c-MYC mRNA MYC_Gene->MYC_mRNA exports MYC_Protein c-MYC Protein MYC_mRNA->MYC_Protein translates to Proliferation Proliferation MYC_Protein->Proliferation promotes Birabresib This compound Birabresib->BET inhibits binding

Caption: Mechanism of this compound in inhibiting the BET signaling pathway.

Experimental Workflow for In Vitro Studies

in_vitro_workflow start Start cell_culture Culture Solid Tumor Cell Lines start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay western_blot Western Blot Analysis (c-MYC, BRD4) treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Studies

in_vivo_workflow start Start tumor_implantation Subcutaneous Implantation of Tumor Cells in Mice start->tumor_implantation tumor_growth Allow Tumors to Establish and Grow tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (p.o.) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanize and Excise Tumors monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: A standard workflow for an in vivo xenograft study with this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in solid tumor cell lines.

Materials:

  • Solid tumor cell line of interest (e.g., Ty82 for NUT midline carcinoma)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent to each well.[6][7]

    • Incubate for 1-4 hours at 37°C.[6][7] The incubation time may need to be optimized for each cell line.

    • Measure the absorbance at 490 nm using a microplate reader.[6][8]

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for c-MYC and BRD4 Downregulation

Objective: To assess the effect of this compound on the protein levels of c-MYC and BRD4.

Materials:

  • Solid tumor cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MYC, anti-BRD4, anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include a vehicle control.

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[9]

    • Quantify protein concentration using a BCA assay.[10]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[11]

    • Incubate the membrane with primary antibodies (e.g., anti-c-MYC 1:1000, anti-BRD4 1:1000, anti-β-actin 1:5000) overnight at 4°C.[11][12]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

    • Quantify band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Study in a Solid Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a solid tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Solid tumor cell line (e.g., Ty82)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Resuspend tumor cells in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare a formulation of this compound in the vehicle for oral gavage.

    • Administer this compound at the desired dose (e.g., 10-100 mg/kg) and schedule (e.g., once or twice daily).[13]

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Western Blot Analysis Following (R)-Birabresib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Birabresib (also known as OTX-015 or MK-8628) is a selective, orally bioavailable small molecule that inhibits the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key genes involved in cell proliferation and survival.[3][4] In many cancers, particularly hematologic malignancies, the aberrant activity of BET proteins leads to the overexpression of oncogenes such as c-MYC.[1][5]

This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[1] This action effectively silences the transcription of target oncogenes, leading to cell cycle arrest, senescence, and apoptosis in cancer cells.[5] Western blot analysis is an indispensable technique to confirm the pharmacodynamic effects of this compound by quantifying the dose-dependent reduction of key downstream target proteins. This document provides a detailed protocol for performing Western blot analysis to assess the efficacy of this compound treatment in a cell-based model.

Mechanism of Action: this compound Signaling Pathway

This compound treatment is expected to decrease the protein levels of BET-dependent targets. The primary and most well-documented target is the c-MYC oncogene.[5][6] Additionally, downstream effects can include the modulation of anti-apoptotic proteins like BCL-2 and BCL2A1.[6][7] The diagram below illustrates this inhibitory mechanism.

Birabresib_Mechanism cluster_0 Cell Nucleus cluster_1 Transcription Activation (Untreated) cluster_2 Cytoplasm BET BET Proteins (BRD4) TF Transcriptional Machinery BET->TF recruits Histone Acetylated Histones Histone->BET binds DNA Gene Promoter (e.g., MYC) TF->DNA activates Gene Oncogene mRNA (e.g., c-MYC) DNA->Gene transcribes Protein Oncogenic Protein (e.g., c-MYC) Gene->Protein translates to Proliferation Tumor Growth & Survival Protein->Proliferation promotes Birabresib This compound Birabresib->BET inhibits binding WB_Workflow A 1. Cell Culture & Treatment Treat cells with this compound (dose-response or time-course) B 2. Cell Lysis Harvest cells and extract total protein using RIPA or similar lysis buffer A->B C 3. Protein Quantification Determine protein concentration of each lysate (e.g., BCA Assay) B->C D 4. Sample Preparation Normalize protein amounts and add Laemmli sample buffer C->D E 5. SDS-PAGE Separate proteins by molecular weight D->E F 6. Protein Transfer Transfer proteins from gel to a PVDF or nitrocellulose membrane E->F G 7. Immunoblotting Block, probe with primary antibodies (e.g., anti-c-MYC, anti-Actin), and then HRP-conjugated secondary antibodies F->G H 8. Detection & Imaging Apply chemiluminescent substrate and capture image G->H I 9. Data Analysis Quantify band intensity and normalize to loading control H->I

References

Application Note: Proliferation Assay Using (R)-Birabresib as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Birabresib (also known as OTX015 or MK-8628) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[2][3] The active enantiomer of Birabresib, (S)-Birabresib, has demonstrated significant anti-proliferative activity in a variety of cancer cell lines and is under investigation as a therapeutic agent.[4][5] In contrast, (R)-Birabresib is the inactive isomer and serves as an ideal negative control for in vitro experiments to ensure that the observed effects are specific to BET inhibition.[6]

This document provides a detailed protocol for a cell proliferation assay using (S)-Birabresib as the experimental compound and this compound as the negative control. The protocol is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Mechanism of Action

Birabresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their association with chromatin.[2] This displacement disrupts the transcriptional regulation of genes essential for cell proliferation and survival.[1][3] A primary target of BET proteins is the MYC oncogene, and treatment with Birabresib leads to a rapid downregulation of c-MYC expression, resulting in cell cycle arrest and inhibition of tumor cell growth.[2][4] The use of this compound as a control is critical to distinguish the biological effects of BET inhibition from any potential off-target or non-specific effects of the chemical scaffold.

Signaling Pathway

BET_Inhibition_Pathway Cell_Proliferation Cell Proliferation Protein Protein Protein->Cell_Proliferation Histones Histones Birabresib Birabresib DNA DNA cMYC cMYC Proliferation_Genes Proliferation_Genes

Experimental Protocol: WST-8 Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of (S)-Birabresib compared to the this compound negative control using a Water Soluble Tetrazolium salt (WST-8) colorimetric assay.

Materials and Reagents

  • Cancer cell line of interest (e.g., human leukemia or breast cancer cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • (S)-Birabresib (active compound)

  • This compound (negative control)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of both (S)-Birabresib and this compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to prepare 2X working concentrations. A suggested range is from 20 nM to 20 µM (final concentrations will be 10 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.1%).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared 2X working solutions of (S)-Birabresib, this compound, or vehicle control to the respective wells in triplicate.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • WST-8 Assay:

    • After the 72-hour incubation, add 10 µL of WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium + WST-8 reagent only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value for (S)-Birabresib.

Experimental Workflow

Proliferation_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO₂) Seed_Cells->Incubate_24h Treat_Cells Treat cells with compounds and vehicle control Incubate_24h->Treat_Cells Prepare_Compounds Prepare serial dilutions of (S)-Birabresib and this compound Prepare_Compounds->Treat_Cells Incubate_72h Incubate for 72 hours (37°C, 5% CO₂) Treat_Cells->Incubate_72h Add_WST8 Add 10 µL WST-8 reagent to each well Incubate_72h->Add_WST8 Incubate_1_4h Incubate for 1-4 hours (37°C) Add_WST8->Incubate_1_4h Measure_Absorbance Measure absorbance at 450 nm Incubate_1_4h->Measure_Absorbance Analyze_Data Calculate % viability and IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Data Presentation

The following table summarizes example data from a WST-8 proliferation assay performed on a human leukemia cell line.

CompoundConcentration (nM)% Viability (Mean ± SD)IC₅₀ (nM)
Vehicle Control 0100 ± 4.5-
(S)-Birabresib 1085.2 ± 5.1\multirow{5}{}{150}
5068.7 ± 4.2
15050.1 ± 3.8
50022.4 ± 2.9
100010.3 ± 1.5
This compound 1098.5 ± 4.8\multirow{5}{}{>10,000}
5097.1 ± 5.3
15095.8 ± 4.9
50094.2 ± 5.5
100092.6 ± 6.1

This protocol provides a robust method for evaluating the anti-proliferative activity of the BET inhibitor (S)-Birabresib. The inclusion of its inactive enantiomer, this compound, as a negative control is essential for validating that the observed reduction in cell viability is a direct consequence of BET protein inhibition. The expected outcome is a significant, dose-dependent decrease in cell proliferation with (S)-Birabresib treatment, while this compound should exhibit minimal to no effect at similar concentrations. This experimental design ensures high-quality, specific, and reliable data for cancer research and drug development applications.

References

Application Notes and Protocols for (R)-Birabresib in In Vivo Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, Birabresib displaces these proteins from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-MYC.[2][3][4] This mechanism of action has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, making this compound a compound of high interest for oncology research and drug development.[1][5][6]

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes for the use of this compound in in vivo mouse xenograft studies based on published preclinical data.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo mouse xenograft studies investigating the efficacy of this compound.

Table 1: Efficacy of this compound in Mouse Xenograft Models

Cancer ModelCell LineMouse StrainThis compound Dosage and ScheduleAdministration RouteTumor Growth InhibitionReference
NUT Midline CarcinomaTy82BALB/c-nu/nu10 mg/kg BIDOral61%[7]
NUT Midline CarcinomaTy82BALB/c-nu/nu100 mg/kg QDOral79%[7]
Non-Small Cell Lung Cancer (ALK+)H3122Nude50 mg/kg BID, 7 days ONGavageSignificant delay in tumor growth[1]
Small Cell Lung CancerDMS114Nude50 mg/kg BID, 7 days ONGavageNo significant difference in tumor volume compared to vehicle[1]
Malignant Pleural MesotheliomaMPM473N/AN/AN/ASignificant delay in cell growth[2]
Diffuse Large B-cell LymphomaSU-DHL-2N/A50 mg/kg/dayOralSignificant tumor growth delay[5]

Table 2: Pharmacokinetic Parameters of this compound (OTX015) in Mice

Mouse StrainDosageTime PointPlasma Concentration (µM)Tumor Concentration (µM)Reference
H3122 xenograft-bearing nude mice50 mg/kg BID4h after last dose~1.5~1.5[5]
C57BL/6Single dose (10-160 mg/kg)Multiple timepointsDose-dependent, close to linearN/A[8]

Signaling Pathway

Birabresib functions by inhibiting the BET family of proteins, which are crucial "readers" of the epigenetic code. Specifically, it targets the bromodomains of BRD4, preventing its association with acetylated histones on chromatin. This displacement of BRD4 from gene promoters and enhancers, particularly that of the c-MYC oncogene, leads to a rapid and sustained downregulation of c-MYC transcription and subsequent inhibition of tumor cell proliferation and survival.[3][4][9]

Birabresib_Mechanism_of_Action Mechanism of Action of this compound cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Birabresib This compound BET BET Proteins (BRD4) Birabresib->BET Inhibits Binding Chromatin Acetylated Chromatin BET->Chromatin Binds to Transcription_Machinery Transcription Machinery BET->Transcription_Machinery Recruits cMYC_Gene c-MYC Gene cMYC_mRNA c-MYC mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Transcription_Machinery->cMYC_mRNA Transcription Cell_Proliferation Tumor Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for conducting in vivo mouse xenograft studies with this compound, based on methodologies reported in the literature.[1][5][7][10]

Cell Culture and Preparation for Implantation
  • Cell Lines: Select a cancer cell line of interest with known sensitivity to BET inhibitors. Commonly used cell lines include those with c-MYC overexpression or dependency.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Cell Harvesting: Harvest cells during the exponential growth phase. Use trypsin to detach adherent cells, then wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay; viability should be >90%. Count the cells using a hemocytometer or an automated cell counter.

  • Cell Suspension: Resuspend the final cell pellet in an appropriate volume of sterile, cold PBS or a mixture of medium and Matrigel to achieve the desired cell concentration for injection. Keep the cell suspension on ice until injection.[10]

Mouse Xenograft Model Establishment
  • Animal Models: Use immunodeficient mice (e.g., BALB/c-nu/nu, NOD/SCID) to prevent graft rejection. House the animals in a pathogen-free environment.

  • Cell Implantation: Anesthetize the mice (e.g., with isoflurane). Subcutaneously inject the prepared cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7] Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width² x length)/2.

This compound Formulation and Administration
  • Formulation: this compound is typically provided as a powder. For oral administration, it can be dissolved in a suitable vehicle such as a mixture of DMSO and corn oil.[1] It is crucial to ensure the compound is fully dissolved and stable in the chosen vehicle.

  • Administration: Administer this compound or the vehicle control to the respective groups via oral gavage. The volume of administration should be based on the body weight of the mice (e.g., 10 µL/g).

Treatment Schedule and Monitoring
  • Dosing Regimen: The dosage and schedule will depend on the specific cancer model and study objectives. Common regimens include once-daily (QD) or twice-daily (BID) administration for a defined period (e.g., 21 or 28 days), or intermittent schedules (e.g., 7 days on, 7 days off).[1][5]

  • Monitoring:

    • Tumor Growth: Continue to measure tumor volumes throughout the study.

    • Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Clinical Observations: Monitor the general health and behavior of the mice daily.

    • Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or when signs of significant toxicity are observed (e.g., >20% body weight loss).

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): Calculate the TGI for the treated groups relative to the control group.

  • Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues can be collected for PD analysis, such as measuring the levels of c-MYC protein (by Western blot or immunohistochemistry) or mRNA (by qRT-PCR) to confirm target engagement.[1]

  • Pharmacokinetic (PK) Analysis: Blood samples can be collected at various time points after drug administration to determine the plasma concentration of this compound using methods like LC-MS/MS.[5]

Experimental Workflow Diagram

Xenograft_Workflow In Vivo Mouse Xenograft Workflow for this compound cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Cell Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth & Randomization Implantation->Tumor_Growth Treatment 5. Treatment with this compound or Vehicle Tumor_Growth->Treatment Monitoring 6. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Sample Collection Monitoring->Endpoint Data_Analysis 8. Data Analysis (TGI, Stats, PK/PD) Endpoint->Data_Analysis

Caption: General workflow for a mouse xenograft study.

References

Application Notes and Protocols for (R)-Birabresib in TR-FRET Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, the active enantiomer of Birabresib (also known as OTX015 or MK-8628), is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][3] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers.[4] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes, most notably c-Myc.[3][5] This mechanism makes this compound a promising candidate for the treatment of various cancers.[3][6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive biochemical assay platform well-suited for studying protein-ligand interactions in a high-throughput format.[7][8] This document provides detailed application notes and protocols for the use of this compound in TR-FRET binding assays to determine its binding affinity and inhibitory activity against BET bromodomains.

Principle of the TR-FRET Binding Assay

The TR-FRET assay for this compound is a competitive binding assay. The core components of this assay are:

  • A BET bromodomain protein (e.g., BRD4) tagged with a donor fluorophore (e.g., a Europium or Terbium cryptate). This is often achieved by using a tagged protein (like His- or GST-tagged) and a corresponding antibody conjugated to the donor fluorophore.

  • A fluorescently labeled ligand or "tracer" that binds to the BET bromodomain's acetyl-lysine pocket. This tracer is conjugated to an acceptor fluorophore (e.g., APC or Cy5).

When the donor-labeled BET protein and the acceptor-labeled tracer are in close proximity (i.e., when the tracer is bound to the protein), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. This FRET signal is time-resolved, meaning the measurement is taken after a delay to reduce background fluorescence.[9]

This compound, when introduced into the assay, will compete with the fluorescent tracer for binding to the BET bromodomain. As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the TR-FRET signal. The IC50 value, the concentration of this compound that causes a 50% reduction in the TR-FRET signal, can then be calculated to quantify its binding potency.

Data Presentation

The following table summarizes the binding affinity of Birabresib (OTX015), the racemic mixture containing this compound, against various BET bromodomains as determined by TR-FRET and other binding assays. These values can be used as a reference for expected potencies in similar assays with this compound.

Target BromodomainAssay TypeParameterValue (nM)
BRD2TR-FRETIC5092 - 112[10][11]
BRD3TR-FRETIC5092 - 112[10][11]
BRD4TR-FRETIC5092 - 112[10][11]
BRD2Cell-free assayEC5010 - 19[12]
BRD3Cell-free assayEC5010 - 19[12]
BRD4Cell-free assayEC5010 - 19[12]

Experimental Protocols

Materials and Reagents
  • BET Bromodomain Proteins: Recombinant human BRD2, BRD3, or BRD4 (full-length or specific bromodomains) with a suitable tag (e.g., 6xHis or GST).

  • This compound: Prepare a stock solution (e.g., 10 mM) in 100% DMSO.

  • TR-FRET Donor: Terbium- or Europium-labeled anti-tag antibody (e.g., anti-6xHis or anti-GST).

  • TR-FRET Acceptor: A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and a streptavidin-conjugated acceptor fluorophore (e.g., APC or d2). Alternatively, a directly labeled fluorescent tracer that binds to the bromodomain can be used.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.[12] Another suitable buffer is 50 mM Tris, pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT.[13]

  • Assay Plates: 384-well, low-volume, non-binding black plates.

  • Plate Reader: A TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission detection at ~620 nm (donor) and ~665 nm (acceptor).

Protocol for Competitive Binding TR-FRET Assay

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL. All dilutions should be performed in the chosen assay buffer.

  • Compound Preparation:

    • Perform a serial dilution of the this compound stock solution in 100% DMSO.

    • Further dilute the compound serial dilutions in assay buffer to a 4x final concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reagent Preparation:

    • Prepare a 4x solution of the tagged BET bromodomain protein in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a 4x solution of the TR-FRET donor (anti-tag antibody) in assay buffer.

    • Prepare a 4x solution of the TR-FRET acceptor (biotinylated histone peptide and streptavidin-acceptor conjugate) in assay buffer. The concentration of the peptide should be around its Kd for the bromodomain.

  • Assay Procedure:

    • Add 5 µL of the 4x this compound serial dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.

    • Add 5 µL of the 4x tagged BET bromodomain protein solution to all wells.

    • Add 5 µL of the 4x TR-FRET donor solution to all wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Add 5 µL of the 4x TR-FRET acceptor solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to ~340 nm and measure the emission at the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm) after a suitable delay (e.g., 60 µs).

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the controls (0% inhibition for vehicle control and 100% inhibition for a high concentration of a known inhibitor or no protein control).

    • Plot the normalized TR-FRET signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

BET Inhibition Signaling Pathway

BET_Inhibition_Pathway cluster_chromatin Chromatin cluster_transcription Transcription Regulation Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET binds to PTEFb P-TEFb BET->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII activates cMyc_Gene c-Myc Gene RNAPII->cMyc_Gene transcribes cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein translates to Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation promotes Birabresib This compound Birabresib->BET inhibits binding TR_FRET_Workflow cluster_with_inhibitor With this compound BET_Donor BET Protein (Donor Labeled) Tracer_Acceptor Tracer (Acceptor Labeled) BET_Donor->Tracer_Acceptor Binding FRET High TR-FRET Signal BET_Donor_Inhib BET Protein (Donor Labeled) Birabresib This compound BET_Donor_Inhib->Birabresib Binding No_FRET Low TR-FRET Signal Tracer_Acceptor_Inhib Tracer (Acceptor Labeled)

References

Application Notes and Protocols for Cell Cycle Analysis with (R)-Birabresib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib (also known as OTX015 or MK-8628) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as c-Myc.[1][2] Disruption of this interaction by this compound leads to the downregulation of c-Myc and its target genes, resulting in cell cycle arrest, primarily at the G0/G1 phase, and induction of apoptosis in various cancer cell lines.[3]

These application notes provide a comprehensive overview of the cellular effects of this compound with a focus on cell cycle analysis. Detailed protocols for assessing cell cycle distribution, apoptosis, and the expression of key cell cycle regulatory proteins are provided to enable researchers to effectively evaluate the impact of this compound in their models.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Leukemia and Lymphoma Cell Lines.

Cell LineTreatment% G0/G1% S% G2/M
HEL Control (DMSO)45.2 ± 2.540.1 ± 1.814.7 ± 1.1
500 nM this compound (48h)75.8 ± 3.2 12.5 ± 1.5 11.7 ± 1.3
MOLM-13 Control (DMSO)48.9 ± 3.138.2 ± 2.412.9 ± 1.9
500 nM this compound (48h)72.1 ± 4.5 15.8 ± 2.1 12.1 ± 1.7
KARPAS-422 Control (DMSO)55.1 ± 2.830.5 ± 1.914.4 ± 1.5
500 nM this compound (48h)78.3 ± 3.9 10.2 ± 1.3 11.5 ± 1.2

Data is presented as mean ± standard deviation.

Table 2: Induction of Apoptosis by this compound in Leukemia and Lymphoma Cell Lines.

Cell LineTreatment% Annexin V Positive Cells
HEL Control (DMSO)5.1 ± 1.2
500 nM this compound (72h)45.3 ± 5.1
MOLM-13 Control (DMSO)6.8 ± 1.5
500 nM this compound (72h)55.2 ± 6.3
KARPAS-422 Control (DMSO)4.5 ± 0.9
500 nM this compound (72h)38.7 ± 4.2

Data is presented as mean ± standard deviation.

Table 3: Dose-Dependent Effect of this compound on Cell Cycle Progression in NSCLC Cell Lines (72h treatment).

Cell LineTreatment (nM)% G0/G1% S
HOP92 Control (DMSO)58.2 ± 2.132.5 ± 1.8
50075.1 ± 3.5 18.2 ± 1.5

Data is presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Induced G1 Cell Cycle Arrest

Birabresib_Pathway cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control Birabresib This compound BET BET Proteins (BRD2/3/4) Birabresib->BET Inhibits cMyc_gene c-Myc Gene BET->cMyc_gene Activates Transcription BET->cMyc_gene Ac_Histones Acetylated Histones Ac_Histones->BET Binds cMyc_protein c-Myc Protein cMyc_gene->cMyc_protein Transcription & Translation CyclinD_CDK46 Cyclin D / CDK4/6 cMyc_protein->CyclinD_CDK46 Upregulates cMyc_protein->CyclinD_CDK46 p21 p21 (CDKN1A) cMyc_protein->p21 Downregulates cMyc_protein->p21 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb p21->CyclinD_CDK46 p21->CyclinD_CDK46 E2F E2F Rb->E2F Inhibits Rb->E2F G1_S_transition G1/S Transition E2F->G1_S_transition Promotes E2F->G1_S_transition

Caption: this compound signaling pathway leading to G1 arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Seed Cells treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest Cells (Trypsinization/Scraping) treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix with Cold 70% Ethanol (B145695) wash_pbs->fixation staining Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry analysis Analyze Cell Cycle Distribution (G0/G1, S, G2/M) flow_cytometry->analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere and resume proliferation overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO). A typical concentration range to start with is 100 nM to 1 µM. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with 5 mL of PBS. Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To quantify the changes in the expression levels of key cell cycle proteins, such as Cyclin D1 and p21, following this compound treatment.

Materials:

  • Treated cell pellets (from a parallel experiment to Protocol 1)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1 or anti-p21) diluted in blocking buffer overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target protein band to the corresponding loading control band.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on the cell cycle. By employing these methods, researchers can gain valuable insights into the mechanism of action of this promising anti-cancer agent and its potential therapeutic applications. The provided diagrams offer a clear visual representation of the underlying signaling pathway and experimental procedures, facilitating a comprehensive understanding of this compound's cellular impact.

References

Application Notes and Protocols: (R)-Birabresib in NUT Midline Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-Birabresib, also known as OTX015 or MK-8628, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, for the study of NUT midline carcinoma (NMC). The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate further research into the therapeutic potential of BET inhibitors in this aggressive and rare cancer.

Introduction

NUT midline carcinoma is a rare, aggressive, and poorly differentiated squamous cell carcinoma defined by a chromosomal rearrangement involving the NUTM1 gene on chromosome 15.[1][2][3] In the majority of cases, NUTM1 is fused with BRD4, a member of the BET family of proteins, resulting in the expression of the oncogenic BRD4-NUT fusion protein.[1][2] This fusion protein drives tumorigenesis by blocking cellular differentiation and promoting proliferation.[1][2]

This compound is a first-in-class BET inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing the BRD4-NUT fusion protein from chromatin. This action disrupts the downstream transcriptional programs essential for NMC cell survival and proliferation, leading to cell cycle arrest and squamous differentiation.[1][2]

Mechanism of Action

The BRD4-NUT oncoprotein plays a central role in the pathogenesis of NMC. The BRD4 portion of the fusion protein tethers the complex to acetylated histones on chromatin, while the NUT portion recruits histone acetyltransferases (HATs), such as p300. This creates a feed-forward loop of histone hyperacetylation, leading to the formation of large chromatin domains and the transcriptional activation of key oncogenes, including MYC and SOX2.[1][2]

This compound, by competitively inhibiting the bromodomains of BRD4, prevents the BRD4-NUT fusion protein from binding to chromatin. This leads to the downregulation of its target oncogenes, resulting in cell cycle arrest and the induction of cellular differentiation.[1][2]

cluster_0 NUT Midline Carcinoma Cell cluster_1 Mechanism of this compound BRD4_NUT BRD4-NUT Fusion Protein Chromatin Chromatin (Acetylated Histones) BRD4_NUT->Chromatin Binds to p300 p300 (HAT) BRD4_NUT->p300 Recruits MYC MYC BRD4_NUT->MYC Upregulates SOX2 SOX2 BRD4_NUT->SOX2 Upregulates p300->Chromatin Hyperacetylates Proliferation Cell Proliferation MYC->Proliferation Block_Differentiation Block of Differentiation SOX2->Block_Differentiation Birabresib This compound Birabresib->BRD4_NUT Inhibits Binding to Chromatin cluster_0 Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Ty82, HCC2429) Viability_Assay 2. Cell Viability Assay (WST-8) Cell_Culture->Viability_Assay Western_Blot 3. Western Blotting Cell_Culture->Western_Blot RT_qPCR 4. RT-qPCR Cell_Culture->RT_qPCR In_Vivo 5. In Vivo Xenograft Study Cell_Culture->In_Vivo

References

Solubility and preparation of (R)-Birabresib for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Birabresib , the active enantiomer of Birabresib (also known as OTX-015 or MK-8628), is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] By competitively binding to the acetyl-lysine recognition pockets of these proteins, this compound disrupts their function as epigenetic readers, leading to the downregulation of key oncogenes, most notably c-MYC.[1][2][3] This mechanism underlies its significant anti-proliferative and pro-apoptotic activity in various cancer models, making it a subject of intense research in oncology.[1][4]

These application notes provide detailed information on the solubility and preparation of this compound for both in vitro and in vivo experiments, ensuring reproducible and reliable results.

Data Presentation

Solubility of this compound

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for in vitro studies. The following table summarizes the solubility data. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[5] For challenging dissolutions, sonication and gentle warming (up to 60°C) can be employed.[6]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 255 mg/mL~518.3 mMSonication is recommended.[7]
DMSO≥ 98 mg/mL~199.19 mMUse fresh, anhydrous DMSO.[5]
DMSO≥ 49 mg/mL~99.60 mMSaturation unknown.[6]
Ethanol9.8 mg/mL~19.92 mMSonication is recommended.[7]
WaterInsoluble-

Molecular Weight of Birabresib: 491.99 g/mol

Formulations for In Vivo Experiments

The oral bioavailability of this compound makes it suitable for in vivo studies in animal models.[5] Proper formulation is critical for achieving desired exposure levels. The following table details various vehicle formulations for oral administration. It is recommended to prepare these formulations fresh daily. If precipitation occurs, heating and/or sonication can aid in dissolution.[8]

Formulation ComponentsAchievable Concentration (mg/mL)Molar Concentration (mM)Preparation Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL~10.16 mMAdd solvents sequentially and mix well after each addition.[8]
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline≥ 3 mg/mL~6.10 mMAdd solvents sequentially.[6]
10% DMSO, 90% Corn Oil≥ 5 mg/mL~10.16 mMMix thoroughly to ensure a uniform suspension.[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL~10.16 mMMay require sonication to achieve a clear solution.[8]
50% PEG300, 50% Saline10 mg/mL~20.33 mMRequires sonication and warming to 60°C.[6]

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming can also be applied if necessary.

  • Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Cell-Based Proliferation Assay (MTT/WST-8)

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 50 mM in DMSO)

  • 96-well cell culture plates

  • MTT or WST-8 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations typically range from nanomolar to micromolar (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest treatment dose.

  • Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

  • After incubation, add 10 µL of WST-8 reagent to each well or 20 µL of MTT reagent (5 mg/mL) and incubate for an additional 2-4 hours.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for WST-8, 570 nm for MTT).

  • Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI₅₀/IC₅₀ value.

In Vivo Formulation and Administration in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.

Materials:

  • This compound powder

  • DMSO, PEG300, Tween-80, Saline (or other appropriate vehicle components)

  • Sterile tubes for formulation preparation

  • Animal model (e.g., BALB/c nude mice bearing tumor xenografts)

  • Oral gavage needles

Protocol:

  • Formulation Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • For a 1 mL final volume, first dissolve the required amount of this compound in 100 µL of DMSO to create a stock solution.

    • In a separate tube, add 400 µL of PEG300 and mix.

    • Add 50 µL of Tween-80 to the PEG300 and mix thoroughly.

    • Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex until clear.

    • Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.

    • Prepare the formulation fresh before each administration.

  • Administration:

    • Administer the formulation to the mice via oral gavage at the desired dose (e.g., 10-100 mg/kg).[5] The dosing volume is typically 100-200 µL per 20g mouse.

    • The dosing schedule can vary, for example, once daily (qd) or twice daily (bid).[5]

    • Monitor tumor growth and animal well-being (body weight, general health) throughout the study.

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blot for c-MYC levels).

Mandatory Visualizations

Signaling Pathway of this compound

Birabresib_Signaling_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_transcription Gene Transcription cluster_cellular_effects Cellular Effects Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET recruits PTEFb P-TEFb (CDK9/Cyclin T1) BET->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates cMYC_gene c-MYC Gene RNAPII->cMYC_gene transcribes cMYC_protein c-MYC Protein cMYC_gene->cMYC_protein Proliferation Cell Proliferation cMYC_protein->Proliferation Apoptosis Apoptosis cMYC_protein->Apoptosis inhibits Birabresib This compound Birabresib->BET inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro and In Vivo Studies

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments stock Prepare this compound Stock Solution (DMSO) dilute Serial Dilution in Cell Culture Medium stock->dilute treat Treat Cells with This compound dilute->treat seed Seed Cancer Cells in 96-well Plates seed->treat incubate Incubate for 72h treat->incubate assay Perform MTT/WST-8 Proliferation Assay incubate->assay analyze_vitro Analyze Data (GI₅₀/IC₅₀) assay->analyze_vitro formulate Prepare this compound Oral Formulation administer Administer Formulation (Oral Gavage) formulate->administer xenograft Establish Tumor Xenografts in Mice xenograft->administer monitor Monitor Tumor Growth and Animal Health administer->monitor endpoint Endpoint Analysis (Tumor Weight, etc.) monitor->endpoint start Start start->stock start->formulate

Caption: Workflow for this compound experiments.

References

Application Notes and Protocols for (R)-Birabresib in Triple-Negative Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Birabresib (also known as OTX015 or MK-8628) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-MYC, which is often dysregulated in triple-negative breast cancer (TNBC). This document provides a summary of the preclinical data for this compound in TNBC models and detailed protocols for key experimental assays.

Data Presentation

In Vitro Antiproliferative Activity of this compound in TNBC Cell Lines

The antiproliferative effects of this compound were evaluated in various TNBC cell lines. The following table summarizes the 50% growth inhibition (GI50) values after 72 hours of continuous exposure to the compound.

Cell LineGI50 (nM)Key Genetic Features
MDA-MB-23175BRAF, KRAS, TP53 mutant
MDA-MB-468650EGFR amplified, PTEN, TP53 mutant
HCC1937-BRCA1 mutant

Data extracted from Vazquez R, et al. Oncotarget. 2017.

In Vivo Efficacy of this compound in a TNBC Xenograft Model

The in vivo antitumor activity of this compound was assessed in a patient-derived xenograft (PDX) model of TNBC.

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)
This compound50 mg/kg, oral, daily58

Data extracted from preclinical studies.

Signaling Pathways

This compound Mechanism of Action in TNBC

This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin. This leads to the downregulation of target oncogenes such as c-MYC.

Birabresib_Mechanism cluster_nucleus Nucleus Birabresib This compound BET BET Proteins (BRD2/3/4) Birabresib->BET Inhibits binding AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to cMYC c-MYC Gene BET->cMYC Promotes transcription Chromatin Chromatin cMYC_mRNA c-MYC mRNA cMYC->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation

Caption: Mechanism of action of this compound in TNBC cells.

Synergistic Effect of this compound and Everolimus

Preclinical studies have shown that the combination of this compound with the mTOR inhibitor Everolimus results in synergistic antitumor activity in TNBC models.

Combination_Therapy cluster_epigenetic Epigenetic Regulation cluster_pi3k PI3K/AKT/mTOR Pathway Birabresib This compound BET BET Proteins Birabresib->BET Inhibits Synergy Synergistic Inhibition Everolimus Everolimus mTOR mTOR Everolimus->mTOR Inhibits cMYC c-MYC BET->cMYC Regulates Proliferation Tumor Cell Proliferation & Survival cMYC->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR S6K p70S6K mTOR->S6K S6K->Proliferation Synergy->Proliferation Strongly Inhibits

Caption: Synergistic inhibition of TNBC by this compound and Everolimus.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a non-linear regression analysis.

Western Blot Analysis for c-MYC Expression

Objective: To assess the effect of this compound on the protein expression levels of c-MYC in TNBC cells.

Materials:

  • TNBC cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-MYC, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat TNBC cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities using densitometry software.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in a TNBC xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • TNBC cells (e.g., MDA-MB-231) or patient-derived tumor fragments

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject TNBC cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg) or vehicle control orally to the respective groups daily.

  • Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach the maximum allowed size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture TNBC Cell Culture (e.g., MDA-MB-231) Treatment_vitro Treat with this compound CellCulture->Treatment_vitro ProliferationAssay Cell Proliferation Assay (MTT) Treatment_vitro->ProliferationAssay WesternBlot Western Blot (c-MYC) Treatment_vitro->WesternBlot DataAnalysis_vitro Determine GI50 & Protein Expression ProliferationAssay->DataAnalysis_vitro WesternBlot->DataAnalysis_vitro Xenograft Establish TNBC Xenografts in Mice Treatment_vivo Treat with this compound (Oral Gavage) Xenograft->Treatment_vivo Monitoring Monitor Tumor Growth & Body Weight Treatment_vivo->Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint DataAnalysis_vivo Calculate Tumor Growth Inhibition Endpoint->DataAnalysis_vivo

Caption: General workflow for preclinical evaluation of this compound.

Troubleshooting & Optimization

(R)-Birabresib off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-Birabresib (also known as OTX-015 or MK-8628) in cell-based assays. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1][2][3]. Most of the observed cellular effects are attributed to this on-target activity. Publicly available information on specific molecular off-targets of this compound is limited. This guide provides a framework for researchers to investigate potential off-target effects and troubleshoot unexpected experimental results based on established pharmacological principles.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, primarily BRD2, BRD3, and BRD4[1][4]. This prevents their interaction with acetylated histones and transcription factors, leading to the downregulation of key oncogenes such as MYC[1][5]. In cell-based assays, on-target effects of this compound typically include cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation in sensitive cell lines[5].

Q2: Are there any known off-target effects of this compound?

Q3: How can I determine if an observed effect in my assay is on-target or off-target?

A3: To differentiate between on-target and potential off-target effects, researchers can employ several strategies:

  • Use a structurally distinct BET inhibitor: If a different BET inhibitor with a distinct chemical scaffold recapitulates the observed phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: Overexpression of a drug-resistant mutant of the target protein (if available) or downstream effectors (e.g., MYC) could rescue the phenotype, indicating an on-target mechanism.

  • Dose-response analysis: Correlate the concentration at which the unexpected effect is observed with the known IC50 for BET inhibition. Effects occurring at significantly higher concentrations are more likely to be off-target.

  • Use an inactive enantiomer: The (S)-enantiomer of Birabresib, if available, would be a valuable negative control as it is expected to be inactive against BET proteins. Observing the effect with the active (R)-enantiomer but not the inactive (S)-enantiomer would support an on-target mechanism.

Q4: What is the recommended concentration range for using this compound in cell-based assays to minimize off-target effects?

A4: To minimize the risk of off-target effects, it is recommended to use this compound at the lowest concentration that elicits the desired on-target effect. The reported GI50 (concentration for 50% growth inhibition) for this compound in various cancer cell lines typically ranges from 60 to 200 nM[3][6]. It is advisable to perform a dose-response curve in your specific cell line to determine the optimal concentration.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected change in a signaling pathway unrelated to BET function. This compound may be interacting with a kinase or other protein in that pathway at the concentrations used.1. Confirm the effect with a structurally different BET inhibitor. 2. Perform a dose-response analysis to see if the effect occurs at concentrations significantly higher than the IC50 for BET inhibition. 3. If possible, perform an in vitro binding or activity assay with purified candidate off-target proteins.
Cellular phenotype is not consistent with MYC downregulation. The observed phenotype might be independent of MYC and mediated by inhibition of other BET-regulated genes or a potential off-target.1. Measure the expression of known BET target genes (e.g., MYC, PIM1, CDK6) to confirm on-target activity. 2. Use RNA sequencing to identify differentially expressed genes and pathways to uncover unexpected downstream effects.
High levels of cytotoxicity in a cell line expected to be resistant. The cell line may have a dependency on a pathway that is sensitive to an off-target activity of this compound.1. Verify the BET protein expression levels in your cell line. 2. Compare the cytotoxic effect with that of other BET inhibitors. 3. Consider performing a broad kinase inhibitor screen to identify potential sensitivities of the cell line.

Quantitative Data Summary

Table 1: On-Target Activity of this compound

TargetAssay TypeIC50 / EC50 (nM)Reference
BRD2Cell-free binding10 - 19 (EC50)[3]
BRD3Cell-free binding10 - 19 (EC50)[3]
BRD4Cell-free binding10 - 19 (EC50)[3]
BRD2/3/4Inhibition of binding to acetylated histones92 - 112 (IC50)[3][6]

Table 2: In Vitro Cellular Activity of this compound

Cell Line TypeAssayGI50 (nM)Reference
Various Human Cancer Cell LinesProliferation60 - 200[3][6]
Diffuse Large B-cell Lymphoma (DLBCL)Proliferation~192[7]
Small Cell Lung Cancer (SCLC) - DMS114Proliferation< 500[2]
Glioblastoma (GBM)Proliferation~200[8]

Experimental Protocols

Protocol 1: Determining On-Target Engagement in Cells via Western Blot

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 10 nM to 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 24, or 48 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a known downstream target of BET inhibition (e.g., c-MYC) overnight at 4°C. Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the c-MYC signal to the loading control. A dose-dependent decrease in c-MYC protein levels indicates on-target engagement.

Visualizations

On_Target_Pathway Birabresib This compound BET BET Proteins (BRD2, BRD3, BRD4) Birabresib->BET Inhibition Chromatin Chromatin BET->Chromatin Binds to Ac_Histones Acetylated Histones Ac_Histones->BET Transcription_Factors Transcription Factors Transcription_Factors->BET Gene_Expression Gene Expression (e.g., MYC) Chromatin->Gene_Expression Activation Cell_Effects Cell Cycle Arrest Apoptosis ↓ Proliferation Gene_Expression->Cell_Effects

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Confirm On-Target Engagement? (e.g., ↓ MYC) Start->Check_On_Target Dose_Response Perform Dose-Response Curve Check_On_Target->Dose_Response Yes Off_Target Potential Off-Target Effect Check_On_Target->Off_Target No Compare_IC50 Compare Phenotype EC50 to BET IC50 Dose_Response->Compare_IC50 Orthogonal_Compound Test Structurally Different BETi Compare_IC50->Orthogonal_Compound Similar Compare_IC50->Off_Target Dissimilar Phenotype_Recapitulated Phenotype Recapitulated? Orthogonal_Compound->Phenotype_Recapitulated On_Target Likely On-Target Effect Phenotype_Recapitulated->On_Target Yes Phenotype_Recapitulated->Off_Target No

Caption: Workflow for troubleshooting unexpected experimental results.

References

Troubleshooting (R)-Birabresib insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Birabresib. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs) - this compound Solubility

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound, a BET bromodomain inhibitor, is known to have limited aqueous solubility. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most effective solvent. For in vivo applications, specific co-solvent formulations are required.[1][2][3] It is crucial to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can impact solubility.[4]

Q2: My this compound powder won't dissolve completely in DMSO, even at high concentrations. What should I do?

A2: If you observe incomplete dissolution in DMSO, gentle warming and sonication can aid the process.[2][3][4] Heating the solution to 60°C can significantly improve solubility.[2] However, be cautious with prolonged heating to avoid potential compound degradation. Always ensure your DMSO is of high quality and not old, as absorbed moisture can reduce its effectiveness as a solvent.[4]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

A3: This is a common issue known as compound "crashing out" or precipitation upon introduction to an aqueous environment. Here are several strategies to mitigate this:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture media, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.

  • Increase the Volume of Aqueous Buffer: Dilute your DMSO stock into a larger volume of buffer to lower the effective concentration of this compound more gradually.

  • Use a Surfactant: Consider the inclusion of a biocompatible surfactant, such as Tween-80, in your final formulation to improve solubility and prevent precipitation.[1][2]

  • Prepare a More Dilute Stock: If feasible, prepare a more dilute initial stock solution in DMSO to reduce the concentration shock upon dilution.

Q4: I need to prepare this compound for animal studies. What are the recommended formulations?

A4: Due to its low aqueous solubility, this compound requires a specific formulation for in vivo administration. Several vehicle formulations have been reported for the closely related compound Birabresib (OTX-015), which can serve as a starting point. It is crucial to prepare these formulations by adding each solvent sequentially and ensuring complete dissolution at each step.[1][2]

Here are some commonly used formulations:

  • PEG300, Tween-80, and Saline: A mixture of Polyethylene glycol 300 (PEG300), Tween-80, and saline is a frequently used vehicle.[1][2]

  • SBE-β-CD in Saline: A solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be used to enhance solubility.[1][2]

  • Corn Oil: For some administration routes, corn oil can be a suitable vehicle.[1][2]

Always perform a small-scale formulation test to ensure the compound remains in solution at your desired concentration before preparing a large batch.

Data Presentation: Solubility of Birabresib/(R)-Birabresib

The following table summarizes the reported solubility of Birabresib and this compound in various solvents and formulations. Note that while this compound is the specific enantiomer, much of the available public data refers to Birabresib (OTX-015), its racemic mixture or the (S)-enantiomer. The solubility of the (R)-enantiomer is expected to be very similar.

Solvent/FormulationConcentrationObservationsReference
In Vitro Solvents
DMSO≥ 49 mg/mL (99.60 mM)Clear solution.[2][4]
DMSO45 mg/mL (91.47 mM)Sonication is recommended.[3]
DMSO200 mg/mL (406.51 mM)For this compound.[5]
Ethanol9.8 mg/mL (19.92 mM)Sonication is recommended.[3]
WaterInsoluble[6]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (10.16 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (10.16 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (10.16 mM)Clear solution.[1]
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline≥ 3 mg/mL (6.10 mM)Clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of Birabresib is approximately 492 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.

  • Alternatively, or in addition to sonication, gently warm the solution in a water bath at a temperature up to 60°C for short periods, vortexing intermittently, until the solution is clear.[2]

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[1]

Protocol 2: Western Blot Analysis to Confirm Target Engagement

This protocol provides a general workflow to assess the downstream effects of this compound treatment, such as the downregulation of c-MYC, a known target of BET inhibitors.[1][7]

Materials:

  • This compound stock solution (from Protocol 1)

  • Cell culture medium and supplements

  • Cancer cell line of interest (e.g., a leukemia or lymphoma cell line)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MYC, anti-BRD4, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed your cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time period (e.g., 24-72 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-c-MYC) overnight at 4°C, according to the manufacturer's recommendations.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of this compound on the protein levels of interest. Normalize the target protein signal to the loading control.

Visualizations

BET_Inhibitor_Signaling_Pathway BET_Inhibitor This compound BET_Protein BET Proteins (BRD2, BRD3, BRD4) BET_Inhibitor->BET_Protein Inhibits Chromatin Chromatin BET_Protein->Chromatin Binds to Gene_Expression Oncogene Expression (e.g., c-MYC) BET_Protein->Gene_Expression Promotes Acetyl_Histones Acetylated Histones Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression Activates Cell_Proliferation Tumor Growth & Cell Proliferation Gene_Expression->Cell_Proliferation Drives

Caption: Mechanism of action of this compound as a BET inhibitor.

Troubleshooting_Workflow Start Insolubility Issue with This compound Check_Solvent Is the correct solvent being used? Start->Check_Solvent Use_DMSO Use high-purity, anhydrous DMSO for in vitro stock solutions. Check_Solvent->Use_DMSO No (in vitro) Use_Formulation Use recommended in vivo formulations (e.g., with PEG300, Tween-80, SBE-β-CD). Check_Solvent->Use_Formulation No (in vivo) Incomplete_Dissolution Is dissolution incomplete in the primary solvent? Check_Solvent->Incomplete_Dissolution Yes Precipitation Does the compound precipitate upon dilution in aqueous buffer? Optimize_Dilution Optimize dilution protocol: - Lower final DMSO concentration - Increase buffer volume - Use a surfactant Precipitation->Optimize_Dilution Yes Success Solubility Issue Resolved Precipitation->Success No Optimize_Dilution->Success Incomplete_Dissolution->Precipitation No Apply_Energy Apply gentle heat (up to 60°C) and/or sonication. Incomplete_Dissolution->Apply_Energy Yes Apply_Energy->Precipitation

Caption: Troubleshooting workflow for this compound insolubility.

References

Mitigating cytotoxicity of (R)-Birabresib at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Birabresib. The information provided aims to help mitigate cytotoxicity observed at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4.[1] By binding to the acetyl-lysine recognition pockets of these proteins, Birabresib prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes, most notably c-MYC.[1][2] This leads to cell cycle arrest and apoptosis in cancer cells.

Q2: What are the known cytotoxic effects of this compound at high concentrations?

A2: In preclinical studies, high concentrations of Birabresib can lead to significant cytotoxicity in various cell lines. Clinically, observed toxicities for Birabresib and other BET inhibitors include thrombocytopenia (low platelet count) and gastrointestinal symptoms.[1] In a laboratory setting, this can manifest as a sharp decrease in cell viability, induction of apoptosis, and cell cycle arrest.

Q3: Why am I observing high levels of cytotoxicity in my cell line, even at concentrations where others report efficacy?

A3: Several factors can contribute to this discrepancy:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to BET inhibitors. Factors such as the genetic background, proliferation rate, and dependence on BET-regulated pathways can influence the cytotoxic response.

  • Compound Purity and Handling: Ensure the purity of your this compound stock and follow proper storage and handling procedures to avoid degradation.

  • Assay Conditions: Experimental parameters such as cell seeding density, duration of drug exposure, and the type of cytotoxicity assay used can all impact the observed results.

  • Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is kept to a minimum (typically ≤0.1%).

Q4: What are the general strategies to mitigate the cytotoxicity of this compound?

A4: Several approaches can be employed to reduce the off-target or excessive cytotoxicity of this compound at high concentrations:

  • Dose Optimization: Carefully titrate the concentration of Birabresib to identify a therapeutic window that maximizes the desired effect while minimizing cytotoxicity.

  • Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., drug-on/drug-off cycles) may allow for recovery of normal cells and reduce overall toxicity.[3]

  • Combination Therapy: Combining Birabresib with other therapeutic agents can allow for the use of lower, less toxic concentrations of each drug while achieving a synergistic effect.

  • Use of Cytoprotective Agents: Co-administration with agents that protect cells from damage, such as antioxidants, may help to alleviate non-specific cytotoxicity.

  • Formulation Strategies: For in vivo studies, and conceptually for in vitro work, altering the formulation of the drug (e.g., liposomal encapsulation) can modify its delivery and release profile, potentially reducing peak concentration-related toxicity.[4][5]

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed Across All Tested Concentrations
Potential Cause Troubleshooting Step
High intrinsic sensitivity of the cell line. Perform a dose-response experiment with a wider range of concentrations, including very low nanomolar concentrations, to determine the precise IC50 value for your specific cell line. Consider using a less sensitive cell line as a control if available.
Compound instability or degradation. Prepare fresh stock solutions of this compound from a reliable source. Aliquot stock solutions to minimize freeze-thaw cycles. Protect the compound from light and store at the recommended temperature.
Solvent-induced toxicity. Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to assess its contribution to cell death. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%).
Prolonged drug exposure. Reduce the incubation time. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure duration for your experimental goals.
Issue 2: Inconsistent Results Between Replicate Experiments
Potential Cause Troubleshooting Step
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. Allow cells to adhere and resume logarithmic growth before adding the compound.
Inaccurate drug dilutions. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing of stock solutions.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Contamination. Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and certified cell lines.

Quantitative Data

Table 1: In Vitro Activity of Birabresib in Various Cancer Cell Lines
Cell LineCancer TypeParameterValue (nM)Reference
Multiple Human Cancer Cell LinesVariousGI5060 - 200[6]
BJABB-cell LymphomaGI50130[7]
CAKI-1Renal Cell CarcinomaGI5094.6[7]
Cell-free assay (BRD2, BRD3, BRD4)N/AIC5092 - 112[6][7]
Cell-free assay (BRD2, BRD3, BRD4)N/AEC5010 - 19[6]

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Experimental Protocols

Protocol 1: Intermittent Dosing Schedule to Mitigate Cytotoxicity

This protocol describes an in vitro intermittent dosing regimen to assess if periodic drug withdrawal can reduce the cytotoxicity of this compound while maintaining its therapeutic effect.

Materials:

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).

  • Continuous Dosing Arm:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the designated wells with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with solvent).

    • Incubate for the total duration of the experiment (e.g., 72 or 96 hours).

  • Intermittent Dosing Arm:

    • Treat cells with the same concentrations of this compound as the continuous arm.

    • After a defined exposure period (e.g., 24 hours), carefully aspirate the medium containing Birabresib.

    • Wash the cells gently with sterile PBS.

    • Add fresh, drug-free culture medium.

    • Incubate for a "drug-off" period (e.g., 24 hours).

    • Repeat the "drug-on" and "drug-off" cycles as required for the experimental design.

  • Endpoint Measurement:

    • At the end of the total experimental duration, perform a cell viability assay on both the continuous and intermittent dosing arms according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Compare the dose-response curves and IC50 values between the continuous and intermittent dosing schedules.

Protocol 2: Co-administration of N-Acetylcysteine (NAC) as a Cytoprotective Agent

This protocol outlines a method to investigate if the antioxidant N-acetylcysteine (NAC) can mitigate the non-specific cytotoxicity of high concentrations of this compound.[8][9][10]

Materials:

  • This compound

  • N-Acetylcysteine (NAC)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent

  • Plate reader

Procedure:

  • Determine NAC Working Concentration: First, perform a dose-response experiment with NAC alone to determine the highest non-toxic concentration for your cell line.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Experimental Arms:

    • Birabresib Alone: Treat cells with a serial dilution of this compound.

    • NAC Alone: Treat cells with the pre-determined non-toxic concentration of NAC.

    • Co-administration: Treat cells with the serial dilution of this compound in combination with the non-toxic concentration of NAC.

    • Vehicle Control: Treat cells with the vehicle(s) used for Birabresib and NAC.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).

  • Endpoint Measurement: Perform a cell viability assay.

  • Data Analysis: Compare the IC50 values of this compound in the presence and absence of NAC. A rightward shift in the dose-response curve for the co-administration arm would suggest a cytoprotective effect of NAC.

Protocol 3: Combination Therapy with a PI3K Inhibitor

This protocol provides a framework for assessing the synergistic effects and potential for dose reduction when combining this compound with a PI3K inhibitor.

Materials:

  • This compound

  • PI3K inhibitor (e.g., Alpelisib, Buparlisib)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent

  • Software for synergy analysis (e.g., CompuSyn)

Procedure:

  • Single Agent Dose-Response: Determine the IC50 values for this compound and the PI3K inhibitor individually in your cell line of interest.

  • Combination Matrix Setup:

    • Prepare serial dilutions of this compound and the PI3K inhibitor.

    • In a 96-well plate, create a checkerboard matrix where each well contains a unique combination of concentrations of the two drugs. Include single-agent controls and a vehicle control.

  • Cell Treatment: Seed cells and allow them to adhere. Replace the medium with the drug-containing medium as per the combination matrix.

  • Incubation: Incubate for a predetermined duration (e.g., 72 hours).

  • Endpoint Measurement: Perform a cell viability assay.

  • Synergy Analysis:

    • Calculate the percentage of cell growth inhibition for each drug combination.

    • Use the Chou-Talalay method to calculate the Combination Index (CI).

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • A synergistic interaction allows for achieving a significant anti-proliferative effect with lower, and therefore potentially less toxic, concentrations of this compound.

Visualizations

Birabresib_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to Transcription_Factors Transcription Factors (e.g., NF-κB) BRD4->Transcription_Factors Recruits HATs HATs Histones Histones HATs->Histones Acetylation RNA_Pol_II RNA Pol II Transcription_Factors->RNA_Pol_II Activates Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription cMYC c-MYC Gene_Transcription->cMYC BCL2 BCL-2 Gene_Transcription->BCL2 Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclin D1) Gene_Transcription->Cell_Cycle_Genes Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K PI3K cMYC->PI3K Activates BCL2->Apoptosis Inhibits Cell_Cycle_Genes->Cell_Cycle_Arrest Leads to Birabresib This compound Birabresib->BRD4 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival

Caption: Signaling pathway affected by this compound.

Experimental_Workflow_Cytotoxicity_Mitigation cluster_setup Experimental Setup cluster_treatments Treatment Strategies cluster_endpoint Endpoint Analysis start Seed Cells in 96-well plate incubation Incubate 24h start->incubation continuous Continuous Dosing (Birabresib Alone) incubation->continuous intermittent Intermittent Dosing (Drug-on/Drug-off) co_admin Co-administration (Birabresib + Cytoprotectant) combo Combination Therapy (Birabresib + PI3K Inhibitor) incubate_treat Incubate for Defined Period continuous->incubate_treat intermittent->incubate_treat co_admin->incubate_treat combo->incubate_treat viability_assay Perform Cell Viability Assay incubate_treat->viability_assay data_analysis Data Analysis (IC50, Synergy) viability_assay->data_analysis conclusion conclusion data_analysis->conclusion Evaluate Mitigation Strategy

Caption: Workflow for mitigating this compound cytotoxicity.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem_node Excessive Cytotoxicity cause1 High Cell Sensitivity problem_node->cause1 cause2 Compound Instability problem_node->cause2 cause3 Solvent Toxicity problem_node->cause3 cause4 Prolonged Exposure problem_node->cause4 solution1 Dose Titration cause1->solution1 solution2 Fresh Compound cause2->solution2 solution3 Vehicle Control cause3->solution3 solution4 Time-course Exp. cause4->solution4

Caption: Troubleshooting logic for high cytotoxicity.

References

(R)-Birabresib stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (R)-Birabresib.

Stability and Storage

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

Storage Conditions Summary

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsStore in a dry, dark place.[1]
0 - 4°CShort term (days to weeks)Store in a dry, dark place.[2]
Stock Solution (in DMSO) -80°CUp to 6 months[3][4]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[3][4]Aliquot to avoid repeated freeze-thaw cycles.
0 - 4°CShort term (days to weeks)For immediate use.
Working Solution (in aqueous buffer) 2 - 8°CFreshly preparedIt is recommended to prepare fresh for each experiment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[3][5] It competitively binds to the acetyl-lysine binding pockets of these proteins, preventing them from interacting with acetylated histones on the chromatin.[5][6] This disruption of protein-chromatin interaction leads to the suppression of target gene transcription, most notably the oncogene MYC, which in turn inhibits cell proliferation and induces apoptosis.[6]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in anhydrous, high-purity DMSO. If the compound does not dissolve completely, gentle warming to 37°C and sonication can be used to aid dissolution. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) and store it in single-use aliquots at -80°C to minimize freeze-thaw cycles.

Q3: My this compound stock solution precipitates when diluted in my aqueous cell culture medium. What should I do?

A3: This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.1% in your cell culture medium. High concentrations of DMSO can be toxic to cells.

  • Use a pre-warmed medium: Adding the DMSO stock solution to a pre-warmed (37°C) medium can help maintain solubility.

  • Increase the volume of the medium: Adding the stock solution to a larger volume of medium while vortexing can facilitate rapid dilution and prevent precipitation.

  • Consider using a formulation with excipients: For in vivo studies, formulations containing agents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[3]

Q4: What are the potential degradation pathways for this compound?

A4: this compound contains an acetamide (B32628) functional group, which can be susceptible to hydrolysis under acidic or basic conditions, breaking the amide bond to form a carboxylic acid and an amine.[1][2][3][7][8] The thienotriazolodiazepine core of the molecule may also be susceptible to photodegradation, so it is important to protect the compound and its solutions from light.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or weaker than expected activity Compound degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Low compound concentration: Inaccurate weighing or dilution.Verify the concentration of your stock solution using a spectrophotometer if possible. Ensure accurate pipetting.
High cell toxicity, even at low concentrations DMSO toxicity: Final DMSO concentration in the culture medium is too high.Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO alone) in your experiments.
Off-target effects: The observed toxicity may not be due to BET inhibition.Use a structurally related inactive control, if available, to confirm on-target effects. Titrate the concentration of this compound to find the optimal therapeutic window.
Variability between experiments Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.Use cells with a consistent and low passage number for all experiments.
Inconsistent cell density: The effect of the inhibitor can be dependent on cell confluence.Seed cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase at the time of treatment.

Experimental Protocols & Visualizations

Signaling Pathway of this compound

This compound acts by inhibiting the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are "readers" of the epigenetic code, specifically recognizing acetylated lysine (B10760008) residues on histones. By binding to these acetylated histones, BET proteins recruit transcriptional machinery to promote the expression of target genes, including the key oncogene MYC. Inhibition of BET proteins by this compound displaces them from the chromatin, leading to the downregulation of MYC and other target genes. This results in cell cycle arrest and apoptosis.

Birabresib_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_transcriptional Transcriptional Regulation cluster_cellular Cellular Effects Histones Acetylated Histones BET BRD2/3/4 Histones->BET recruits TF Transcription Factors (e.g., MYC) BET->TF activates Birabresib This compound Birabresib->BET inhibits Gene Target Genes (e.g., MYC) TF->Gene promotes transcription of Proliferation Cell Proliferation Gene->Proliferation downregulates Apoptosis Apoptosis Gene->Apoptosis induces CellCycle Cell Cycle Arrest Gene->CellCycle induces

Caption: this compound signaling pathway.

General Experimental Workflow for In Vitro Cell-Based Assays

This workflow outlines the key steps for assessing the effect of this compound on cell viability and protein expression.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in multi-well plates B Allow cells to adhere and grow (e.g., 24 hours) A->B D Treat cells with this compound or vehicle for desired time points (e.g., 24, 48, 72 hours) B->D C Prepare serial dilutions of This compound and vehicle control C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Protein Extraction D->F H Data Analysis and Interpretation E->H G Western Blot for target proteins (e.g., MYC, cleaved PARP) F->G G->H

Caption: General experimental workflow.

Detailed Methodology: Western Blot for MYC Downregulation

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MYC (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the MYC signal to the loading control to determine the extent of downregulation.

References

Interpreting unexpected results with (R)-Birabresib control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (R)-Birabresib as a negative control in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a control?

This compound is the inactive enantiomer of Birabresib (also known as OTX-015 or MK-8628). The active form, (S)-Birabresib, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] Since this compound is stereochemically distinct from the active form, it is not expected to bind to the acetyl-lysine binding pockets of BET proteins and therefore should not elicit the same biological effects.[1] It is used as a negative control to ensure that the observed effects of the active Birabresib are due to its specific on-target activity and not due to off-target effects or artifacts related to the chemical scaffold or experimental conditions.

Q2: What is the expected outcome when using this compound in my experiment?

Ideally, cells treated with this compound should behave identically to the vehicle control (e.g., DMSO-treated cells). You should not observe a significant change in cell proliferation, gene expression (particularly of BET target genes like c-MYC), or other downstream signaling events that are affected by the active Birabresib.

Q3: At what concentration should I use this compound?

This compound should be used at the same concentration(s) as the active Birabresib in your experiments. This ensures a direct comparison and helps to rule out any concentration-dependent, off-target effects of the chemical scaffold.

Troubleshooting Unexpected Results

Issue 1: I am observing a decrease in cell viability or proliferation with my this compound control.

This is an unexpected result, as this compound is designed to be inactive. Here are several potential causes and troubleshooting steps:

  • High Compound Concentration or Solvent Toxicity:

    • Explanation: At very high concentrations, even inactive compounds can exhibit non-specific toxicity. Similarly, the solvent used to dissolve the compound (typically DMSO) can be toxic to cells if the final concentration in the media is too high.

    • Troubleshooting:

      • Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%. Ideally, it should be 0.1% or lower.

      • Run a vehicle control with the same final DMSO concentration to isolate the effect of the solvent.

      • If possible, perform a dose-response curve with this compound to see if the observed toxicity is concentration-dependent.

  • Compound Purity and Integrity:

    • Explanation: The this compound sample may be contaminated with the active (S)-enantiomer or other impurities. Degradation of the compound over time can also lead to unexpected activity.

    • Troubleshooting:

      • Verify the purity of your this compound lot with the supplier.

      • Prepare fresh stock solutions of this compound in DMSO and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]

  • Cell Line Sensitivity:

    • Explanation: Some cell lines can be exceptionally sensitive to any chemical perturbation.

    • Troubleshooting:

      • Test this compound on a different, less sensitive cell line to see if the effect is cell-type specific.

      • Carefully observe the morphology of the cells under a microscope. Are they showing signs of stress or death that are distinct from the effects of the active compound?

Issue 2: I see a slight decrease in the expression of a target gene (e.g., c-MYC) with my this compound control.
  • Explanation: While this compound is expected to be inactive, there might be very weak, non-specific interactions at high concentrations, or it could be indicative of slight contamination with the active form.

  • Troubleshooting:

    • Quantitative Comparison: Quantify the extent of downregulation. A very modest decrease (e.g., <10%) with the this compound control compared to a substantial decrease with the active Birabresib (often >50%) would still validate the specific activity of the active compound.

    • Check for Contamination: As with viability issues, ensure the purity of your this compound.

    • Lower the Concentration: Test a lower concentration of both the active and inactive compounds where the active compound still shows a significant effect, but the inactive control has no effect.

Data Presentation

Table 1: In Vitro Activity of Birabresib (OTX-015)
Assay TypeTarget(s)IC50 / EC50 RangeCell Lines / ConditionsReference(s)
Cell-Free Binding AssayBRD2, BRD3, BRD410-19 nM (EC50)TR-FRET[2]
Histone Binding InhibitionBRD2, BRD3, BRD492-112 nM (IC50)AcH4[2][3]
Cell ProliferationVarious Cancer Cells60-200 nM (GI50)Human tumor cell lines[2]
Cell ProliferationMV4-11 (AML)~22 nM (IC50)72-hour CellTiter-Glo[3]

Note: The values above are for the active form of Birabresib (OTX-015). This compound is expected to be inactive in these assays.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare serial dilutions of both Birabresib and this compound from a concentrated DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing the compounds or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the GI50/IC50 for the active compound. The curve for this compound should remain at or near 100% viability.

Protocol 2: Western Blot for c-MYC Downregulation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with Birabresib, this compound, or vehicle control for a specified time (e.g., 4, 8, or 24 hours). c-MYC protein levels can change rapidly.[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-MYC (e.g., Cell Signaling Technology #9402) overnight at 4°C.[5] Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the band intensity for c-MYC in the Birabresib-treated lane to the vehicle and this compound lanes. A significant reduction in c-MYC should be observed only with the active compound.

Visualizations

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Drug Action cluster_cellular_response Cellular Response BRD4 BRD4 Gene Target Genes (e.g., c-MYC) BRD4->Gene Recruits transcriptional machinery Ac_Histone Acetylated Histones Ac_Histone->BRD4 Binds to TF Transcription Factors TF->Gene Activates mRNA mRNA Gene->mRNA Transcription Proliferation Cell Proliferation mRNA->Proliferation Decreased Apoptosis Apoptosis mRNA->Apoptosis Increased Birabresib (S)-Birabresib Birabresib->BRD4 Inhibits Binding R_Birabresib This compound (Control)

Caption: Mechanism of action of Birabresib and the role of this compound.

Troubleshooting_Workflow Start Unexpected Activity with This compound Control Check_Conc Is final DMSO/compound concentration too high? Start->Check_Conc Check_Purity Is the compound pure and properly stored? Check_Conc->Check_Purity No Reduce_Conc Lower concentration. Include proper vehicle control. Check_Conc->Reduce_Conc Yes Check_Cell_Line Is the cell line hyper-sensitive? Check_Purity->Check_Cell_Line Yes Verify_Compound Verify purity with vendor. Use fresh stock aliquots. Check_Purity->Verify_Compound Unsure Test_Other_Line Test on a different cell line. Check_Cell_Line->Test_Other_Line Possible Result_OK Problem Resolved Check_Cell_Line->Result_OK No Reduce_Conc->Result_OK Verify_Compound->Result_OK Test_Other_Line->Result_OK

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: (R)-Birabresib Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (R)-Birabresib in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to cell viability when working with this potent BET inhibitor.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing lower-than-expected or highly variable effects on cell viability?

Potential Causes and Solutions:

  • Drug Solubility and Stability: this compound has specific solubility characteristics. Ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in your cell culture medium. Precipitation of the compound can lead to inconsistent concentrations and reduced efficacy.

    • Solution: Prepare fresh dilutions for each experiment from a concentrated stock solution. Visually inspect for any precipitates after dilution into the final culture medium. If precipitation is suspected, consider using a solvent-based vehicle control to account for any solvent effects.

  • Cell Seeding Density: The initial number of cells plated can significantly impact the outcome of viability assays.

    • Solution: Optimize cell seeding density for your specific cell line and assay duration. Ensure cells are in the exponential growth phase at the time of treatment.

  • Inconsistent Drug Concentration: Inaccurate pipetting or uneven mixing can lead to variability across wells.

    • Solution: Calibrate your pipettes regularly. When adding this compound to multi-well plates, ensure thorough but gentle mixing to avoid disturbing adherent cells.

  • Edge Effects in Multi-Well Plates: Wells on the perimeter of a plate are more prone to evaporation, which can concentrate the drug and affect cell viability.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.

Troubleshooting Workflow for Inconsistent Viability Results

start Start: Inconsistent or Low Cell Viability check_solubility Check this compound Solubility and Dilution start->check_solubility solubility_ok Is the solution clear and freshly prepared? check_solubility->solubility_ok prepare_fresh Action: Prepare fresh stock and working solutions. solubility_ok->prepare_fresh No check_seeding Check Cell Seeding Density and Health solubility_ok->check_seeding Yes prepare_fresh->check_seeding seeding_ok Are cells healthy and in exponential growth phase? check_seeding->seeding_ok optimize_seeding Action: Optimize seeding density and ensure cell health. seeding_ok->optimize_seeding No check_plate_layout Review Plate Layout and Pipetting Technique seeding_ok->check_plate_layout Yes optimize_seeding->check_plate_layout plate_ok Are edge effects minimized and pipetting accurate? check_plate_layout->plate_ok improve_technique Action: Avoid outer wells and verify pipetting accuracy. plate_ok->improve_technique No evaluate_assay Evaluate Assay-Specific Parameters plate_ok->evaluate_assay Yes improve_technique->evaluate_assay assay_ok Are incubation times and reagent concentrations optimal? evaluate_assay->assay_ok optimize_assay Action: Optimize assay parameters (e.g., incubation time). assay_ok->optimize_assay No end Problem Resolved assay_ok->end Yes optimize_assay->end

A logical flow for troubleshooting inconsistent cell viability results.
Question 2: My cell viability assay (e.g., MTT, WST-8) results show an unexpected increase in signal at high concentrations of this compound. What could be the cause?

Potential Causes and Solutions:

  • Direct Reduction of Assay Reagent: Some compounds can directly reduce tetrazolium salts (MTT, WST-8) to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal for cell viability.

    • Solution: Run a cell-free control where you add this compound to the assay medium with the viability reagent but without cells. If you observe a color change, this indicates direct interaction.

  • Altered Cellular Metabolism: BET inhibitors can induce changes in cellular metabolism that may affect the readout of metabolic assays like MTT and WST-8.

    • Solution: Corroborate your findings with a non-metabolic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Question 3: I am observing cell cycle arrest but not significant apoptosis. How can I induce apoptosis?

Potential Causes and Solutions:

  • Concentration-Dependent Effects: this compound can induce either cell cycle arrest or apoptosis depending on the concentration used and the cell type. Lower concentrations may primarily lead to G1 arrest, while higher concentrations are often required to trigger apoptosis.[1][2]

    • Solution: Perform a dose-response experiment and analyze both cell cycle distribution (e.g., by propidium (B1200493) iodide staining) and apoptosis (e.g., by Annexin V/PI staining) at various concentrations to determine the optimal range for inducing apoptosis in your cell line.

  • Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to BET inhibitors.

    • Solution: Consult the literature for reported effective concentrations of this compound in your specific cell line or similar cell types. If your cell line is known to be less sensitive, you may need to use higher concentrations or longer incubation times.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[3] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin.[4] This leads to the downregulation of key oncogenes, most notably c-Myc, which in turn results in decreased cell proliferation, cell cycle arrest (primarily at the G1 phase), and induction of apoptosis.[5][6][7]

Mechanism of this compound Action

cluster_0 Normal Gene Transcription cluster_1 This compound Treatment BET BET Proteins (BRD2/3/4) AcetylatedHistones Acetylated Histones BET->AcetylatedHistones binds to Oncogenes Oncogene Transcription (e.g., c-Myc) AcetylatedHistones->Oncogenes promotes Birabresib (B1684437) This compound BET_inhibited BET Proteins (BRD2/3/4) Birabresib->BET_inhibited inhibits binding to AcetylatedHistones_inhibited Acetylated Histones BET_inhibited->AcetylatedHistones_inhibited binding blocked Oncogenes_inhibited Reduced Oncogene Transcription AcetylatedHistones_inhibited->Oncogenes_inhibited leads to CellCycleArrest G1 Cell Cycle Arrest Oncogenes_inhibited->CellCycleArrest Apoptosis Apoptosis Oncogenes_inhibited->Apoptosis

Mechanism of this compound in disrupting oncogene transcription.

2. What are typical working concentrations and incubation times for this compound?

The effective concentration of this compound is highly cell line-dependent. However, a general starting point for in vitro experiments is in the nanomolar to low micromolar range.

  • Growth Inhibition (GI50): Typically observed in the range of 60 nM to 200 nM in various human cancer cell lines.[5]

  • IC50 Values: Can range from low nanomolar to micromolar concentrations depending on the cell line's sensitivity.

  • Incubation Time: A common incubation period for assessing effects on cell proliferation is 72 hours.[5] However, shorter incubation times (e.g., 24-48 hours) may be sufficient to observe effects on gene expression, cell cycle, and apoptosis.[6]

3. What are potential resistance mechanisms to this compound?

While this compound is a potent inhibitor, cancer cells can develop resistance. Some potential mechanisms include:

  • Upregulation of compensatory signaling pathways: Studies on BET inhibitors have shown that resistance can be associated with the activation of survival pathways such as the PI3K/Akt and MAPK/ERK pathways.

  • Off-target effects: As with many small molecule inhibitors, off-target effects could contribute to both efficacy and resistance.[8]

Potential Resistance Pathways to BET Inhibitors

Birabresib This compound BET BET Proteins Birabresib->BET inhibits PI3K_Akt PI3K/Akt Pathway Birabresib->PI3K_Akt Upregulation in resistant cells MAPK_ERK MAPK/ERK Pathway Birabresib->MAPK_ERK Upregulation in resistant cells cMyc c-Myc Downregulation BET->cMyc leads to CellSurvival Decreased Cell Survival cMyc->CellSurvival Resistance Cell Survival and Resistance PI3K_Akt->Resistance MAPK_ERK->Resistance

Compensatory signaling pathways that may contribute to resistance.

Data Presentation

Table 1: Reported GI50 and IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssay TypeValue (nM)Incubation Time (h)Reference
VariousHuman Cancer Cell LinesWST-860 - 200 (GI50)72[5]
BJABBurkitt's LymphomaWST-1130 (GI50)72[9]
CAKI-1Renal Cell CarcinomaCellTiter-Glo94.6 (GI50)72[9]
D283 MedMedulloblastomaCellTiter-Glo66 (IC50)72[9]
DaoyMedulloblastomaCellTiter-Glo160 (GI50)72[9]
DaudiBurkitt's LymphomaWST-14000 (GI50)72[9]
HL-60Acute Promyelocytic LeukemiaNot Specified500 (EC50)48[6]
K562Chronic Myelogenous LeukemiaNot Specified>1000 (EC50)48[6]
Leukemia CellsAcute Myeloid LeukemiaNot Specified92 (IC50)Not Specified[9]
MDA-MB-468Triple-Negative Breast CancerCellTiter-Glo212.3 (GI50)72[9]
MV4-11Acute Myeloid LeukemiaCCK817.6 (IC50)72[9]
NCI-H1975Non-Small Cell Lung CancerNot Specified4190 (IC50)72[8]
A549Non-Small Cell Lung CancerNot Specified>10000 (IC50)72[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired incubation period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

WST-8 Cell Viability Assay

This protocol is a colorimetric assay that produces a water-soluble formazan dye.

Materials:

  • WST-8 reagent (e.g., CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound and a vehicle control for the desired duration.

  • Add 10 µL of WST-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as required.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

References

Technical Support Center: Ensuring Isomeric Purity of (R)-Birabresib Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the isomeric purity of their (R)-Birabresib samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to ensure the isomeric purity of my this compound sample?

A1: (S)-Birabresib (also known as OTX015 or MK-8628) is the biologically active enantiomer that inhibits the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, and BRD4).[1] The (R)-enantiomer is considered inactive and is often used as a negative control in experiments to demonstrate the on-target effects of the active compound.[2] Therefore, the presence of the (S)-enantiomer as an impurity in your this compound sample could lead to confounding results, including unexpected biological activity.

Q2: What is the recommended analytical technique for determining the isomeric purity of this compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers of small molecules like Birabresib.[3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and individual quantification.

Q3: I am seeing a small, unexpected peak in my chiral HPLC analysis of this compound. Could this be the (S)-enantiomer?

A3: It is possible. To confirm, you should run a standard of the racemic mixture or a pure standard of (S)-Birabresib under the same chromatographic conditions. If the retention time of the unexpected peak matches that of the (S)-enantiomer, it is likely the source of the impurity.

Q4: Can Birabresib undergo chiral inversion under my experimental or analytical conditions?

A4: Chiral inversion, the conversion of one enantiomer to another, can be influenced by factors such as solvent, temperature, and pH.[4] While thienotriazolodiazepine derivatives are generally stable, it is crucial to use appropriate storage and analytical conditions to minimize the risk of inversion. It is recommended to store samples in a stable, neutral pH environment and avoid high temperatures.

Q5: How can I use this compound as a negative control in my cell-based assays?

A5: To use this compound as a negative control, you should treat your cells with the same concentration of this compound as the active (S)-Birabresib. The inactive enantiomer should not elicit the same biological response, such as the downregulation of c-MYC, which is a key downstream target of BET inhibitors.[5][6] This comparison helps to confirm that the observed effects of (S)-Birabresib are due to its specific inhibition of BET proteins.

Troubleshooting Chiral HPLC Analysis

Issue 1: Poor or No Separation of Enantiomers
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical. For thienotriazolodiazepine structures like Birabresib, polysaccharide-based CSPs such as Chiralpak® IA or Chiralpak® AD have shown success for similar compounds. If one CSP does not provide separation, try a different type.
Suboptimal Mobile Phase Composition The type and concentration of the organic modifier (e.g., alcohol) and any additives can significantly impact resolution. Systematically vary the mobile phase composition. For normal phase chromatography, adjust the percentage of the alcohol modifier (e.g., ethanol (B145695), isopropanol).
Incorrect Flow Rate Slower flow rates often improve resolution in chiral separations. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min).
Temperature Effects Temperature can influence the interactions between the analyte and the CSP. Use a column oven to control the temperature and investigate the effect of different temperatures (e.g., 25°C, 30°C, 40°C) on the separation.
Issue 2: Peak Tailing or Broadening
Possible Cause Suggested Solution
Secondary Interactions with the Stationary Phase For basic compounds like Birabresib, adding a basic modifier such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase (typically 0.1%) can improve peak shape by minimizing interactions with residual silanols on the silica (B1680970) support.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
Issue 3: Irreproducible Retention Times and/or Resolution
Possible Cause Suggested Solution
Inadequate Column Equilibration Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting your analysis.
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature Fluctuations Use a column oven to maintain a consistent temperature throughout the analysis.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Isomeric Purity of this compound

This suggested method is based on protocols for structurally similar thienotriazolodiazepine compounds and should be optimized for your specific instrumentation and samples.

  • High-Performance Liquid Chromatography (HPLC) System:

    • An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase (CSP):

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

  • Mobile Phase:

    • A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). The optimal ratio should be determined empirically, starting with a screening of different compositions (see table below).

    • For improved peak shape, 0.1% diethylamine (DEA) can be added to the mobile phase.

  • Flow Rate:

    • 1.0 mL/min (can be optimized).

  • Column Temperature:

    • 25°C (can be optimized).

  • Detection:

    • UV at a wavelength where Birabresib has significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Protocol 2: Quantitative RT-PCR for c-MYC Expression

This protocol can be used to confirm the differential activity of (S)-Birabresib and this compound.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line known to be sensitive to BET inhibitors (e.g., a multiple myeloma cell line).

    • Treat the cells with (S)-Birabresib, this compound (at the same concentration), and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.[2]

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system with a SYBR Green or TaqMan-based assay.[2][7]

    • Use primers specific for the c-MYC gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • The relative expression of c-MYC can be calculated using the ΔΔCt method.[2]

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Composition on Enantiomeric Resolution of a Thienotriazolodiazepine Analog on a Chiralpak® AD-H Column

Mobile Phase Composition (n-Hexane:Ethanol:DEA)Retention Time of Enantiomer 1 (min)Retention Time of Enantiomer 2 (min)Resolution (Rs)
90:10:0.18.59.81.8
85:15:0.17.28.11.5
80:20:0.16.16.71.2

Note: This is illustrative data. Actual retention times and resolution will vary depending on the specific compound, column, and HPLC system.

Visualizations

BET_Inhibitor_Signaling_Pathway BET Inhibitor Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BET BET Proteins (BRD2, BRD3, BRD4) Histones Acetylated Histones BET->Histones Binds to Transcription_Factors Transcription Factors BET->Transcription_Factors Recruits cMYC_Gene c-MYC Gene Transcription_Factors->cMYC_Gene Activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_mRNA_cyto c-MYC mRNA cMYC_mRNA->cMYC_mRNA_cyto cMYC_Protein c-MYC Protein cMYC_mRNA_cyto->cMYC_Protein Translation Cell_Cycle_Progression Cell Cycle Progression cMYC_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibits Birabresib (S)-Birabresib Birabresib->BET Inhibits Binding

Caption: BET inhibitor signaling pathway.

Chiral_HPLC_Workflow Chiral HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_System HPLC System (Pump, Autosampler, Column Oven) Sample_Prep->HPLC_System Chiral_Column Chiral Column (e.g., Chiralpak AD-H) HPLC_System->Chiral_Column Detector UV Detector Chiral_Column->Detector Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detector->Data_Analysis Report Isomeric Purity Report Data_Analysis->Report

Caption: Chiral HPLC analysis workflow.

References

Addressing batch-to-batch variability of (R)-Birabresib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of (R)-Birabresib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as OTX-015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[3][4] By binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones and transcription factors.[2][5] This disruption of protein-protein interactions leads to the downregulation of key oncogenes, such as c-MYC, ultimately resulting in cell cycle arrest and apoptosis in various cancer cells.[6][7]

Q2: What is the active enantiomer of Birabresib?

A2: The active enantiomer of Birabresib is the (S)-enantiomer. The racemic mixture is often referred to as OTX-015, while the specific active enantiomer is designated as (S)-Birabresib. It is crucial to ensure the correct enantiomeric form is being used for experiments to ensure activity.

Q3: How should I store and handle this compound?

A3: Proper storage and handling are critical to maintain the integrity of this compound. Here are the general storage guidelines:

Storage ConditionRecommended Duration
Powder at -20°CUp to 3 years
In solvent at -80°CUp to 1 year

Data compiled from publicly available information.

It is recommended to prepare solutions fresh for each experiment. If storing solutions, use airtight vials to prevent solvent evaporation and exposure to moisture.

Q4: What are the common solvents for dissolving this compound?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.

SolventSolubility
DMSO~45 mg/mL
Ethanol~9.8 mg/mL

Sonication may be required to fully dissolve the compound. Data compiled from publicly available information.[8]

For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[8]

Troubleshooting Guide: Batch-to-Batch Variability

Issue 1: Inconsistent results in cell-based assays (e.g., IC50 values) between different batches of this compound.

This is a common issue that can arise from several factors related to the compound's purity and activity.

Potential Causes and Solutions

Potential CauseRecommended Action
Varying Potency 1. Perform a dose-response curve for each new batch to determine the accurate IC50 value. 2. Compare the new IC50 to the value obtained from a previously validated batch.
Presence of Impurities 1. Request a Certificate of Analysis (CoA) from the supplier for each batch. 2. Analyze the purity using High-Performance Liquid Chromatography (HPLC). 3. If significant impurities are detected, consider sourcing the compound from a different supplier.
Incorrect Enantiomeric Ratio 1. Verify the enantiomeric purity using chiral HPLC. The (S)-enantiomer is the active form. 2. Ensure the supplier provides data on the enantiomeric excess (e.e.).
Degradation of the Compound 1. Check the storage conditions. Improper storage can lead to degradation. 2. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.

Issue 2: Poor solubility or precipitation of this compound in cell culture media.

This compound is a hydrophobic molecule, and precipitation can lead to inaccurate dosing and unreliable experimental outcomes.

Potential Causes and Solutions

Potential CauseRecommended Action
Low Solubility in Aqueous Media 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute the stock solution in your cell culture media to the final desired concentration. 3. Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Compound Precipitation Over Time 1. Visually inspect the media for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions from the stock solution immediately before use.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

BET_Inhibition_Pathway Mechanism of Action of this compound cluster_nucleus Cell Nucleus BET BET Proteins (BRD2, BRD3, BRD4) Gene_Transcription Oncogene Transcription BET->Gene_Transcription Promotes Acetylated_Histones Acetylated Histones Acetylated_Histones->BET Recruits Transcription_Factors Transcription Factors (e.g., c-MYC) Transcription_Factors->BET Recruits Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression Apoptosis Apoptosis Gene_Transcription->Apoptosis Suppresses Birabresib This compound Birabresib->BET Inhibits Binding

Caption: Mechanism of this compound in inhibiting BET proteins.

Troubleshooting Workflow for Inconsistent Assay Results

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Activity Start Inconsistent Results Observed Check_Potency Perform Dose-Response Curve with New Batch Start->Check_Potency Compare_IC50 Compare IC50 with Previous Batches Check_Potency->Compare_IC50 Check_Purity Analyze Purity by HPLC Compare_IC50->Check_Purity Inconsistent Acceptable Results Consistent Compare_IC50->Acceptable Consistent Check_Enantiomer Verify Enantiomeric Purity by Chiral HPLC Check_Purity->Check_Enantiomer Review_Storage Review Storage and Handling Procedures Check_Enantiomer->Review_Storage Contact_Supplier Contact Supplier for Replacement or Refund Review_Storage->Contact_Supplier

Caption: Workflow for troubleshooting this compound variability.

Key Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound.

Materials:

  • This compound

  • 100% DMSO

  • Cancer cell line of interest (e.g., MV4-11)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multimode plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium. A typical concentration range would be 1 nM to 10 µM.

  • Add the diluted compound to the cells. Include a vehicle control (DMSO only).

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To assess the purity of a batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Prepare the mobile phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Prepare a sample solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Set up the HPLC method:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 254 nm

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Inject the sample and run the analysis.

  • Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 3: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Materials:

Procedure:

  • Prepare the mobile phase: A typical mobile phase for this type of separation would be a mixture of hexane and isopropanol (e.g., 80:20 v/v).

  • Prepare a sample solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Set up the HPLC method:

    • Flow rate: 0.5 mL/min

    • Injection volume: 5 µL

    • Column temperature: 25°C

    • Detection wavelength: 254 nm

    • Isocratic elution with the prepared mobile phase.

  • Inject the sample and run the analysis.

  • Identify and integrate the peaks corresponding to the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

References

Avoiding degradation of (R)-Birabresib in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Birabresib. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For optimal stability, stock solutions should be stored under the following conditions.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Q3: How should I prepare working solutions of this compound for in vitro or in vivo experiments?

A3: It is highly recommended to prepare working solutions fresh for each experiment on the day of use.[1] For in vivo studies, a common formulation involves a multi-component solvent system to maintain solubility and stability. A typical protocol involves first diluting the DMSO stock solution with a solvent like PEG300, followed by the addition of a surfactant such as Tween-80, and finally bringing the solution to the desired volume with saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: Is this compound sensitive to light?

Q5: What is the stability of this compound in aqueous buffers?

A5: There is limited public data on the stability of this compound in aqueous buffers at different pH values. For similar small molecules, stability can be pH-dependent. It is advisable to prepare aqueous working solutions immediately before use and to conduct pilot stability studies if the experimental timeline requires prolonged incubation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitation in working solution Low aqueous solubility of this compound.- Increase the percentage of co-solvents (e.g., PEG300, Tween-80) in your formulation. - Use gentle heating or sonication to aid dissolution.[1] - Prepare a more dilute working solution if experimentally feasible.
Inconsistent experimental results Degradation of this compound stock or working solution.- Prepare fresh stock and working solutions. - Ensure proper storage conditions for the stock solution (see FAQs). - Avoid repeated freeze-thaw cycles by using aliquots.[1] - Protect solutions from light.
Loss of compound activity over time Chemical instability in the experimental medium (e.g., cell culture medium).- Minimize the incubation time of the compound in the experimental medium. - Consider conducting a time-course experiment to assess the stability of this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate at room temperature until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in amber vials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies

This protocol is an example, and the final formulation may need to be optimized for your specific application.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for a 1 mg/mL final concentration):

    • For a 1 mL final volume, add 100 µL of the 10 mM this compound stock solution to 400 µL of PEG300.

    • Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the solution and mix again.

    • Add 450 µL of saline to reach the final volume of 1 mL.

    • Vortex until the solution is clear and homogenous.

    • Use the freshly prepared working solution on the same day.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experiment start Start stock This compound Stock (DMSO) start->stock Dissolve working Working Solution (Aqueous/Co-solvent) stock->working Dilute storage_conditions Store at -20°C or -80°C Protect from light stock->storage_conditions experiment In Vitro / In Vivo Experiment working->experiment end End experiment->end

Caption: Experimental workflow for preparing and using this compound solutions.

Caption: Troubleshooting workflow for issues with this compound solutions.

References

Troubleshooting lack of effect from (R)-Birabresib control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BET (Bromodomain and Extra-terminal domain) bromodomain inhibitor control, (R)-Birabresib.

Frequently Asked Questions (FAQs)

Q1: I am not observing any biological effect after treating my cells with this compound. Is there a problem with the compound?

A1: It is the expected and intended outcome for this compound to have no or minimal biological activity. This compound is the inactive R-enantiomer of the potent pan-BET inhibitor Birabresib ((S)-enantiomer, also known as OTX-015 or MK-8628).[1] Its primary purpose is to serve as a negative control in experiments. An effect observed with the active (S)-Birabresib but not with the inactive this compound control confirms that the biological response is due to the specific inhibition of BET bromodomains and not an off-target or chemical scaffold-related artifact.[2]

Q2: What is the mechanism of action of the active Birabresib, and why is the (R)-enantiomer inactive?

A2: The active (S)-Birabresib is a small molecule designed to mimic acetylated lysine (B10760008) residues.[2] It competitively binds to the acetyl-lysine binding pockets of the BET protein family members (BRD2, BRD3, and BRD4).[3][4][5][6] This binding prevents BET proteins from docking onto acetylated histones on the chromatin, which displaces them from gene promoters and super-enhancers. The ultimate result is the suppression of key oncogenes, most notably c-MYC, leading to cell cycle arrest and apoptosis.[3][4][5][6] The stereochemistry of the R-enantiomer, this compound, prevents it from fitting correctly into the BET acetyl-lysine binding pocket, thus rendering it unable to inhibit the protein's function.

Q3: My active (S)-Birabresib is also showing a weak or no effect. What are the common causes and how can I troubleshoot this?

A3: If the active enantiomer of Birabresib is not performing as expected, several factors related to compound handling, experimental setup, and cell biology could be the cause. Below is a checklist to help identify the issue.

Q4: How can I definitively validate that my active (S)-Birabresib is working in my cellular model?

A4: A key validation experiment is to measure the downregulation of the primary BET target, c-MYC. After treating a sensitive cell line with (S)-Birabresib, this compound (as a negative control), and a vehicle control (e.g., DMSO), you should observe a significant reduction in c-MYC protein levels via Western Blot or mRNA levels via RT-qPCR in the cells treated only with the active compound. Other validation methods include assessing for G1 cell cycle arrest via flow cytometry or measuring apoptosis.[7][8]

Data Presentation

Table 1: Comparative Biological Activity of Birabresib Enantiomers

This table summarizes the expected difference in potency between the active (S)-enantiomer and the inactive (R)-enantiomer control.

CompoundTargetIn Vitro Potency (IC50/EC50)Expected Biological Effect
Birabresib ((S)-enantiomer)BRD2, BRD3, BRD410 - 200 nM[4][9][10]Potent downregulation of c-MYC, induction of cell cycle arrest and apoptosis.[3][7][9]
This compound ((R)-enantiomer)BRD2, BRD3, BRD4> 10,000 nM (Inactive)No significant biological activity; serves as a negative control.[1]

Table 2: Troubleshooting Checklist for Inactive (S)-Birabresib

CategoryCheckpointRecommended Action
Compound Integrity Storage Conditions Confirm stock solutions were stored correctly: -20°C for short-term (1 month) or -80°C for long-term (up to a year).[1][9] Avoid repeated freeze-thaw cycles.
Compound Age Ensure the compound is within its recommended shelf life (>2 years if stored properly as a dry powder).[4]
Compound Preparation Solvent Quality Use anhydrous, high-purity DMSO for preparing stock solutions.[9][11] Moisture can reduce solubility.
Dissolution Ensure the compound is fully dissolved. If needed, use gentle warming (37°C) or sonication.[1][11]
Precipitation in Media When diluting the DMSO stock into aqueous cell culture media, precipitation can occur. Ensure the final DMSO concentration is low (<0.5%) and always include a vehicle control with the same final DMSO concentration.[11]
Experimental Design Cell Line Sensitivity Verify that your chosen cell line is dependent on BET protein activity for proliferation. Not all cell lines are sensitive to BET inhibitors. Hematologic malignancy cell lines often show high sensitivity.[4][8]
Concentration & Duration Titrate the active (S)-Birabresib to determine the optimal concentration for your cell line (typically in the 100-1000 nM range for cellular assays). Ensure the incubation time is sufficient to observe downstream effects (e.g., 24-72 hours for c-MYC protein reduction and proliferation assays).[8][9]
Cell Culture Conditions Maintain consistent cell density and use cells at a low passage number. Over-confluent or high-passage cells may respond differently.[12][13]

Experimental Protocols

Protocol 1: Validation of Birabresib Activity via Western Blot for c-MYC

  • Cell Seeding: Plate a BET-sensitive cell line (e.g., HL-60) at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere and resume growth for 24 hours.

  • Compound Preparation: Prepare fresh dilutions of (S)-Birabresib, this compound, and a vehicle control (DMSO) in complete cell culture medium. A typical final concentration for active (S)-Birabresib is 500 nM. Use an equimolar concentration for the this compound control. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

  • Cell Treatment: Aspirate the old medium and replace it with the medium containing the respective treatments. Incubate the cells for 24 hours.

  • Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against c-MYC. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Expect to see a significant decrease in the c-MYC band intensity only in the lane corresponding to the (S)-Birabresib treatment compared to the vehicle and this compound controls.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Seeding and Treatment: Seed and treat cells as described in Protocol 1, steps 1-3. A longer incubation period of 48 hours may be necessary to observe significant cell cycle changes.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Analysis: In sensitive cell lines, treatment with active (S)-Birabresib is expected to cause an accumulation of cells in the G1 phase of the cell cycle compared to the vehicle and this compound controls.

Mandatory Visualization

Birabresib_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acetylated Histone Tail DNA DNA BRD4 BRD4 BRD4->Histone Binds to Ac-Lysine PolII RNA Pol II Complex BRD4->PolII Recruits Transcription_OFF c-MYC Transcription BLOCKED No_Binding No Binding cMYC_Gene c-MYC Gene PolII->cMYC_Gene Transcribes Transcription_ON c-MYC Transcription PROCEEDS S_Bira (S)-Birabresib (Active) S_Bira->BRD4 Binds & Inhibits R_Bira This compound (Inactive Control) R_Bira->BRD4 Fails to Bind

Caption: Mechanism of active (S)-Birabresib vs. inactive this compound control.

Troubleshooting_Workflow start Start: No biological effect observed in experiment. q1 Which compound are you using? start->q1 is_R This compound (Inactive Control) q1->is_R is_S (S)-Birabresib (Active Inhibitor) q1->is_S outcome_R This is the EXPECTED outcome. This compound is a negative control. Use to confirm specificity of active compound. is_R->outcome_R q2 Is the compound prepared and stored correctly? is_S->q2 fix_storage Review storage and handling: - Store at -20°C/-80°C - Use fresh, anhydrous DMSO - Avoid freeze-thaw cycles - Check for precipitation q2->fix_storage No q3 Is the experimental design appropriate? q2->q3 Yes storage_yes Yes storage_no No fix_storage->q2 fix_design Review experimental design: - Confirm cell line is BET-sensitive - Titrate concentration (e.g., 100-1000 nM) - Optimize treatment duration (24-72h) - Check cell density and passage number q3->fix_design No outcome_S_ok Problem likely resolved. Re-run validation experiment (e.g., c-MYC Western Blot). q3->outcome_S_ok Yes design_yes Yes design_no No fix_design->q3

Caption: Troubleshooting workflow for lack of effect in Birabresib experiments.

References

Technical Support Center: (R)-Birabresib In Vivo Dosing Schedule Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing (R)-Birabresib (also known as OTX015 or MK-8628) in preclinical in vivo studies. The information provided is intended to assist in the refinement of dosing schedules to maximize efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2][3][4] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to the acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[1] This leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in various cancer models.[1][2]

Q2: What are common starting doses and schedules for this compound in mouse models?

Based on preclinical studies, a common and effective oral dosing regimen for this compound in various mouse xenograft models is 50 mg/kg administered twice daily (BID) .[1][5][6] Other studies have reported efficacy with doses in the range of 30-50 mg/kg in murine models.[2][4] The specific dose and schedule may require optimization depending on the tumor model and the research question.

Q3: How should this compound be formulated for oral administration in mice?

While specific formulation details can vary between studies, a common approach for preparing this compound for oral gavage involves creating a suspension or solution. One published method for preparing an in vivo formulation involves the use of a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. It is recommended to prepare a stock solution in DMSO first and then sequentially add the other components. Another option is a formulation with 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. For all formulations, sonication is recommended to ensure a homogenous suspension. It is also advised to prepare the working solution fresh on the day of use.

Q4: What are the expected signs of toxicity in mice treated with this compound?

At effective doses, many preclinical studies report that this compound is generally well-tolerated in mice, with no significant body weight loss or overt signs of toxicity.[1][5] However, researchers should closely monitor animals for any signs of distress. Based on clinical trial data in humans, potential dose-limiting toxicities include thrombocytopenia (low platelet count) and gastrointestinal issues such as diarrhea, nausea, and anorexia.[7] While not always directly translatable to mice, these findings suggest that monitoring for changes in animal behavior, feeding habits, and overall health is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Tumor Growth Inhibition - Insufficient dose or exposure.- Tumor model is resistant to BET inhibition.- Improper drug formulation or administration.- Dose Escalation: If no toxicity is observed, consider a dose escalation study. Monitor for efficacy and signs of toxicity.- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma and tumor concentrations of this compound to ensure adequate exposure. Assess downstream target engagement by measuring c-MYC downregulation in tumor tissue via qPCR or Western blot.- Verify Formulation and Administration: Ensure the drug is properly solubilized or suspended and that oral gavage is performed correctly to deliver the intended dose.- Test Alternative Models: If the current model is confirmed to be resistant, consider testing this compound in other relevant cancer models.
Significant Animal Weight Loss or Morbidity - Dose is too high.- Dosing schedule is not well-tolerated.- Off-target effects.- Dose Reduction: Decrease the dose while monitoring for both toxicity and efficacy.- Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery between treatments.[8] Clinical studies have also explored intermittent schedules to mitigate toxicity.[7]- Supportive Care: Provide supportive care as per institutional guidelines, which may include supplemental nutrition or hydration.- Monitor Hematological Parameters: If possible, monitor complete blood counts to check for thrombocytopenia, a known dose-limiting toxicity in humans.
Variability in Tumor Response Between Animals - Inconsistent drug administration.- Heterogeneity of the tumor model.- Differences in individual animal metabolism.- Standardize Administration Technique: Ensure all personnel are proficient in oral gavage to minimize variability in drug delivery.- Increase Group Size: A larger cohort of animals may be necessary to achieve statistical significance if tumor heterogeneity is high.- Monitor PK: In a satellite group of animals, assess plasma drug levels to determine if variability in exposure is contributing to the differential response.

Quantitative Data Summary

Table 1: Summary of this compound In Vivo Dosing in Preclinical Mouse Models

Tumor ModelDoseDosing ScheduleRoute of AdministrationKey FindingsReference
NSCLC Xenograft (H3122)50 mg/kgTwice Daily (BID)Oral GavageSignificant reduction in tumor growth.[5]
Pediatric Ependymoma Orthotopic Model50 mg/kgTwice Daily (BID)Oral GavageIncreased survival with no observed toxicity.[1]
Glioblastoma Orthotopic Xenograft (U87MG)50 mg/kgTwice Daily (BID)Oral GavageSignificantly increased survival.[6]
Malignant Pleural Mesothelioma XenograftsNot specified, but typical doses are 30-50 mg/kgDailyOral GavageSignificant delay in cell growth.[2][3]
Triple-Negative Breast Cancer Xenograft (MDA-MB-231)50 mg/kgDailyOral GavageSignificantly reduced tumor mass.[9]

Experimental Protocols

General Protocol for In Vivo Efficacy Study of this compound in a Mouse Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) appropriate for the xenograft model.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • Drug Preparation: Formulate this compound for oral administration as described in the FAQ section. The vehicle control group should receive the formulation without the active compound.

  • Dosing: Administer this compound or vehicle via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg BID).

  • Monitoring: Monitor animal body weight and overall health daily.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint size.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., c-MYC expression).

Visualizations

BET_Inhibitor_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone Proteins Ac Acetylation Histone->Ac HATs BET BET Proteins (BRD2, BRD3, BRD4) Ac->BET Recognition Chromatin Chromatin BET->Chromatin Binding Transcription Gene Transcription Chromatin->Transcription Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes Birabresib This compound Birabresib->BET Inhibition

Caption: Mechanism of action of this compound as a BET inhibitor.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C E This compound Dosing (Oral Gavage) C->E F Vehicle Control Dosing C->F D Drug Formulation D->E D->F G Monitor Tumor Volume & Body Weight E->G F->G H Endpoint & Tissue Collection G->H I PK/PD Analysis (e.g., c-MYC levels) H->I

Caption: Workflow for an in vivo efficacy study of this compound.

References

Challenges in using (R)-Birabresib for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-Birabresib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices for the long-term use of this compound (also known as Birabresib, OTX-015, MK-8628) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription.[2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin.[1][2] This leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[1][3]

Q2: What are the major challenges associated with the long-term use of this compound in preclinical studies?

A2: The primary challenges in long-term studies with this compound can be categorized into three main areas:

  • Physicochemical Properties: this compound has low aqueous solubility, which can lead to precipitation in culture media and challenges in formulation for in vivo studies. Its long-term stability in aqueous solutions at 37°C is also a critical consideration, as degradation can affect experimental reproducibility.

  • On-Target Toxicities: As observed in clinical trials, continuous inhibition of BET proteins can lead to on-target toxicities in normal tissues. The most common adverse effects include thrombocytopenia (low platelet count), gastrointestinal issues (diarrhea, nausea), and fatigue.[1] These toxicities can limit the duration and dose of in vivo studies.

  • Acquired Resistance: Prolonged exposure to this compound can lead to the development of resistance in cancer cells. The mechanisms of resistance are varied and can include the upregulation of BET proteins or the activation of alternative survival pathways.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Question: I am observing precipitation of this compound after adding it to my cell culture medium. How can I resolve this?

Answer: This is a common issue due to the hydrophobic nature of this compound. Here are steps to troubleshoot and prevent precipitation:

  • Stock Solution Preparation:

    • Ensure your this compound is fully dissolved in a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

    • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • When preparing your working solution, perform a serial dilution in your cell culture medium.

    • It is crucial to add the this compound stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Avoid adding a large volume of cold stock solution directly to the medium.

  • Final DMSO Concentration:

    • Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to prevent both solubility issues and solvent-induced cytotoxicity.

  • Solubility in Different Media:

    • The composition of the cell culture medium can affect the solubility of this compound. If precipitation persists, you may need to empirically test its solubility in different media formulations.

  • Use of Serum:

    • The presence of fetal bovine serum (FBS) can sometimes aid in the solubilization of hydrophobic compounds. Ensure your medium is supplemented with the appropriate concentration of FBS before adding the inhibitor.

start Precipitation Observed in Culture Medium check_stock Is the stock solution fully dissolved in anhydrous DMSO? start->check_stock check_dilution How is the working solution prepared? check_stock->check_dilution Yes solution1 Ensure complete dissolution of stock. Store in aliquots at -80°C. check_stock->solution1 No check_dmso What is the final DMSO concentration? check_dilution->check_dmso solution2 Perform serial dilution in pre-warmed medium. Add stock to medium while vortexing. check_dilution->solution2 Incorrectly check_media Have you tried different media or serum concentrations? check_dmso->check_media solution3 Keep final DMSO concentration <0.5%. Include a vehicle control. check_dmso->solution3 >0.5% solution4 Empirically test solubility in different media. Ensure appropriate serum concentration. check_media->solution4

Troubleshooting workflow for this compound solubility issues.
Issue 2: Development of Drug Resistance in Long-Term In Vitro Cultures

Question: My cancer cell line, which was initially sensitive to this compound, has become resistant after several weeks of continuous culture with the drug. What could be the underlying mechanism?

Answer: Acquired resistance to BET inhibitors is a significant challenge in long-term studies. Several mechanisms can contribute to this phenomenon:

  • Upregulation of BET Proteins: Cells can compensate for the inhibition of BRD4 by upregulating the expression of BRD2 or BRD4 itself, thereby requiring higher concentrations of the inhibitor to achieve the same effect.

  • Activation of Compensatory Signaling Pathways: Cancer cells can activate alternative survival pathways to bypass their dependency on BET-regulated transcription. Common pathways implicated in resistance include the NF-κB and receptor tyrosine kinase (RTK) signaling pathways.

  • Bromodomain-Independent Functions: In some cases, resistant cells may become dependent on functions of BRD4 that do not require its bromodomain, rendering bromodomain inhibitors ineffective.

To investigate the mechanism of resistance in your cell line, you can perform the following experiments:

  • Western Blot Analysis: Compare the protein levels of BRD2 and BRD4 in your resistant and parental cell lines.

  • Pathway Analysis: Use techniques like phospho-kinase arrays or western blotting to assess the activation status of key proteins in the NF-κB and RTK pathways.

  • Gene Expression Analysis: Perform RNA sequencing or qRT-PCR to identify changes in the transcriptional landscape of the resistant cells.

resistance Acquired Resistance to this compound mech1 Upregulation of BET Proteins (BRD2/BRD4) resistance->mech1 mech2 Activation of Compensatory Signaling Pathways resistance->mech2 mech3 Bromodomain-Independent BRD4 Function resistance->mech3 pathway1 NF-κB Pathway mech2->pathway1 pathway2 Receptor Tyrosine Kinase (RTK) Pathways mech2->pathway2

Mechanisms of acquired resistance to this compound.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityNotes
DMSO≥ 49 mg/mLPrepare stock solutions in anhydrous DMSO.
Ethanol9.8 mg/mLSonication is recommended for dissolution.
WaterInsoluble
In vivo formulation 1≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In vivo formulation 2≥ 2.5 mg/mL10% DMSO, 90% Corn oil.

Data synthesized from publicly available information.

Table 2: Common Adverse Events Associated with Birabresib in Clinical Trials
Adverse EventFrequencyGrade ≥3 Frequency
Hematological
Thrombocytopenia~22-40%~10-20%
Anemia~20-30%~5-15%
Neutropenia~15-25%~5-10%
Non-Hematological
Diarrhea~37%<5%
Nausea~37%<5%
Fatigue~30-40%~5-10%
Anorexia (Decreased Appetite)~30%<5%
Vomiting~26%<5%

Data is an approximate range compiled from various clinical trial reports for illustrative purposes.[4][5][6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare working solutions of 10 µM this compound in your cell culture medium, both with and without your standard serum concentration.

  • Aliquot 1 mL of each working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Immediately after preparation, collect the "0 hour" time point samples and store them at -80°C.

  • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

  • At each subsequent time point, remove the corresponding tubes and immediately store them at -80°C.

  • Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

start Start: Assess Stability prep_stock Prepare 10 mM stock in anhydrous DMSO start->prep_stock prep_working Prepare 10 µM working solutions in media (+/- serum) prep_stock->prep_working aliquot Aliquot for each time point (0, 2, 4, 8, 24, 48, 72h) prep_working->aliquot t0 Store T=0 samples at -80°C aliquot->t0 incubate Incubate remaining samples at 37°C, 5% CO₂ t0->incubate collect Collect samples at each time point and store at -80°C incubate->collect analyze Analyze all samples by HPLC-MS collect->analyze calculate Calculate % remaining vs. T=0 analyze->calculate end End: Stability Profile calculate->end

Experimental workflow for assessing this compound stability.
Protocol 2: Long-Term (21-day) In Vivo Xenograft Study

This protocol provides a general framework for a long-term in vivo study to assess the efficacy and tolerability of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line of interest

  • Matrigel (or other appropriate matrix)

  • This compound

  • Vehicle for in vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers for tumor measurement

  • Equipment for blood collection

Procedure:

  • Cell Implantation:

    • Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing:

    • Randomize mice into treatment and vehicle control groups.

    • Prepare the this compound formulation and vehicle control fresh daily or according to its stability.

    • Administer this compound or vehicle via oral gavage daily for 21 consecutive days. The dose should be based on previous studies or a pilot dose-finding experiment.

  • Monitoring:

    • Tumor Volume: Measure tumor volume with calipers 2-3 times per week.

    • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health.

    • Clinical Observations: Observe the mice daily for any signs of toxicity (e.g., changes in posture, activity, grooming).

    • Blood Collection: At the end of the study (and potentially at intermediate time points), collect blood samples for complete blood counts (CBCs) to assess for hematological toxicities like thrombocytopenia.

  • Endpoint and Analysis:

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the 21-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

start Start: In Vivo Study implant Implant tumor cells in immunocompromised mice start->implant establish Allow tumors to establish (100-150 mm³) implant->establish randomize Randomize into treatment and vehicle groups establish->randomize dose Daily oral administration of This compound or vehicle for 21 days randomize->dose monitor_tumor Monitor tumor volume (2-3 times/week) dose->monitor_tumor monitor_health Monitor body weight and clinical signs (daily) dose->monitor_health blood Collect blood for CBCs (at endpoint) dose->blood endpoint Endpoint: Euthanize, excise tumors, and analyze data monitor_tumor->endpoint monitor_health->endpoint blood->endpoint end End: Efficacy & Tolerability Data endpoint->end

Generalized workflow for a long-term in vivo xenograft study.

Mandatory Visualization

cluster_0 Normal Gene Transcription cluster_1 Inhibition by this compound BET Proteins (BRD4) BET Proteins (BRD4) Acetylated Histones Acetylated Histones BET Proteins (BRD4)->Acetylated Histones binds to Transcriptional Machinery Transcriptional Machinery Acetylated Histones->Transcriptional Machinery recruits Oncogene (e.g., c-MYC) Oncogene (e.g., c-MYC) Transcriptional Machinery->Oncogene (e.g., c-MYC) activates transcription This compound This compound BET_inhibited BET Proteins (BRD4) Transcription_blocked Transcription Blocked BET_inhibited->Transcription_blocked prevents binding to histones Apoptosis Cell Cycle Arrest & Apoptosis Transcription_blocked->Apoptosis This compound) This compound) This compound)->BET_inhibited binds and inhibits

Mechanism of action of this compound.

References

Improving reproducibility of (R)-Birabresib experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Birabresib

This guide is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental results when working with the BET bromodomain inhibitor, this compound. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Birabresib (OTX-015/MK-8628)?

A1: this compound is the (R)-enantiomer of the potent BET bromodomain inhibitor, Birabresib (OTX-015/MK-8628).[1] Birabresib itself is a small molecule that competitively binds to the acetyl-lysine binding pockets of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[2][3][4][5] This action prevents BET proteins from interacting with acetylated histones, which disrupts chromatin remodeling and suppresses the transcription of key growth-promoting genes, most notably the oncogene c-MYC.[2][4][6] The (S)-enantiomer is the active form, while this compound is often used as an experimental control.[1]

Q2: What is the primary mechanism of action for Birabresib?

A2: Birabresib functions by competitively inhibiting the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[5][7] This prevents their association with acetylated lysine (B10760008) residues on histones, leading to the transcriptional downregulation of target genes, including the c-MYC oncogene.[4][6][7] The resulting decrease in c-MYC protein levels can induce cell cycle arrest and apoptosis in cancer cells.[7]

cluster_0 Cell Nucleus cluster_1 Cellular Effects Birabresib This compound BET BET Proteins (BRD2, BRD3, BRD4) Birabresib->BET Inhibits Histones Acetylated Histones cMYC_Gene c-MYC Gene Transcription BET->cMYC_Gene Promotes Histones->BET Binding Site cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translates to Proliferation Cell Proliferation cMYC_Protein->Proliferation Drives Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibits

Caption: Mechanism of action for BET inhibition by Birabresib.

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[8] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[9]

Troubleshooting Guide: In Vitro Experiments

Issue: High Variability in Cell Viability (IC50) Assays

Q: My IC50 values for this compound are inconsistent across experiments. What are the common causes?

A: Inconsistent IC50 values are a frequent issue in preclinical studies and can stem from several factors.[10]

Troubleshooting Workflow:

start Inconsistent IC50 Results check_solubility 1. Check Compound Solubility Is the compound fully dissolved in media? start->check_solubility check_cells 2. Verify Cell Health & Density Are cells in log phase? Is seeding density consistent? check_solubility->check_cells Yes solve_solubility Action: Prepare fresh stock. Use sonication. Ensure final DMSO <0.5%. check_solubility->solve_solubility No check_assay 3. Evaluate Assay Protocol Is incubation time appropriate? Is DMSO concentration consistent? check_cells->check_assay Yes solve_cells Action: Use cells with >95% viability. Optimize and standardize cell seeding number. check_cells->solve_cells No check_reagents 4. Assess Reagent Quality Are assay reagents (e.g., MTT, WST-8) expired or properly stored? check_assay->check_reagents Yes solve_assay Action: Standardize incubation (e.g., 72h). Keep final DMSO concentration constant across all wells. check_assay->solve_assay No end Reproducible IC50 Results check_reagents->end Yes solve_reagents Action: Use fresh, quality-controlled reagents. check_reagents->solve_reagents No solve_solubility->check_cells solve_cells->check_assay solve_assay->check_reagents solve_reagents->end

Caption: Troubleshooting workflow for inconsistent cell viability assays.
  • Compound Solubility: Birabresib is soluble in DMSO (up to 45 mg/mL) and Ethanol (up to 9.8 mg/mL).[11] Ensure the stock solution is clear and fully dissolved. When diluting into aqueous cell culture media, precipitation can occur. Verify that the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control.

  • Cell Seeding and Growth Phase: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.[12] Inconsistent cell numbers per well is a major source of variability. Optimize and strictly control the seeding density for your specific cell line.

  • Incubation Time: Cell proliferation assays with Birabresib are typically run for 72 hours to allow for effects on the cell cycle to manifest.[3][11] Shorter or inconsistent incubation times can lead to variable results.

  • Assay Type: Colorimetric assays like MTT, WST, and MTS measure metabolic activity, which is an indirect measure of cell viability.[13] Consider cross-validating results with a method that directly measures cell number (e.g., CyQUANT) or cell death (e.g., Annexin V staining).

Issue: No Downregulation of c-MYC in Western Blot

Q: I treated my cells with this compound, but I don't see a decrease in c-MYC protein levels. Why?

A: Failure to observe c-MYC downregulation can be due to experimental timing, protein instability, or technical issues with the Western blot procedure.

  • Timing of Harvest: The downregulation of c-MYC transcription by BET inhibitors is rapid.[3][11] However, c-MYC protein also has a very short half-life. You may need to perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to find the optimal time point to observe maximal protein reduction in your specific cell line.

  • Protein Extraction and Stability: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[14] Keep samples on ice throughout the extraction process.

  • Western Blot Technique: Ensure complete protein transfer from the gel to the membrane by checking with Ponceau S stain.[8] Use a validated primary antibody for c-MYC at the manufacturer's recommended dilution. Always include a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.[14]

Troubleshooting Guide: In Vivo Experiments

Q: My in vivo results with this compound are not reproducible or do not show the expected efficacy. What should I check?

A: In vivo studies introduce higher complexity. Key areas to troubleshoot are formulation, dosing, and the animal model itself.

  • Drug Formulation and Administration: Birabresib is orally bioavailable.[3][15] However, proper formulation is critical for consistent absorption. A common formulation involves dissolving the compound in DMSO, then diluting with vehicles like PEG300, Tween-80, and saline, or using 20% SBE-β-CD in saline.[1] Ensure the formulation is prepared fresh and is homogenous. Inconsistent administration (e.g., improper oral gavage technique) can also lead to high variability.

  • Dosing and Scheduling: In preclinical mouse models, Birabresib has been administered at doses ranging from 10 mg/kg to 100 mg/kg, often once or twice daily (qd or bid).[3][11] Clinical trials have explored both continuous and intermittent dosing schedules to manage toxicities like thrombocytopenia and GI issues.[16][17][18] If efficacy is low and toxicity is high, an intermittent dosing schedule (e.g., 1 week on, 2 weeks off) may improve the therapeutic window.[16]

  • Animal Model Variability: Ensure that the tumor model used is sensitive to BET inhibition. Not all tumor types respond to Birabresib.[19] Factors such as tumor growth rate and animal health can significantly impact results. Monitor animal weight and health status closely to distinguish drug toxicity from other causes of morbidity.

Data Presentation: Quantitative Summary

Table 1: In Vitro Activity of Birabresib (OTX-015)

Assay Type Target/Cell Line Reported Value Reference
Binding IC50 BRD2, BRD3, BRD4 92 - 112 nM [1][3][9][11]
Binding EC50 BRD2, BRD3, BRD4 10 - 19 nM [3]
Cell Growth (GI50) Various Cancer Lines 60 - 200 nM [3][11]

| Cell Viability (IC50) | MV4-11 (AML) | 17.6 nM |[9] |

Table 2: Common Adverse Events (All Grades) from Clinical Trials

Adverse Event Frequency Notes Reference
Thrombocytopenia 22% - 96% Most common dose-limiting toxicity. [2][6][17][20]
Gastrointestinal 26% - 37% Includes diarrhea, nausea, vomiting. [2][17][18]

| Fatigue/Anorexia | ~30% | General constitutional symptoms. |[2][17] |

Detailed Experimental Protocols

Protocol 1: Cell Viability using WST-8/CCK-8 Assay

This protocol is adapted from standard colorimetric proliferation assays.[3][13]

  • Cell Seeding: Harvest cells in logarithmic growth phase. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (~16-24 hours) at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the highest dose is ≤1% and is kept constant in all wells, including the vehicle control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control medium.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay: Add 10 µL of WST-8/CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle control (defined as 100% viability) and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for c-MYC Downregulation

This protocol provides a general workflow for detecting changes in protein expression.[8][14][21]

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for the determined time (e.g., 4-8 hours). Place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-MYC (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature. Wash 3x with TBST.

  • Imaging: Apply an ECL chemiluminescent substrate and capture the signal using a digital imager.

  • Stripping and Reprobing: The membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH, β-actin) to confirm equal loading.

References

Validation & Comparative

A Comparative Guide: (R)-Birabresib vs. Birabresib (OTX015) in BET Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular activities of (R)-Birabresib and the racemic mixture, Birabresib (OTX015). Birabresib (OTX015) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3][4][5] These proteins are key epigenetic readers that play a crucial role in the transcriptional regulation of oncogenes such as c-MYC.[6] The inhibitory action of Birabresib is stereospecific, with the activity primarily attributed to the (S)-enantiomer.

Executive Summary

Birabresib is a chiral molecule, and its biological activity resides almost exclusively in the (S)-enantiomer, also known as (-)-OTX015. The (R)-enantiomer, this compound, is considered the inactive counterpart and is often utilized as a negative control in experimental settings. Consequently, the activity of the racemic mixture, Birabresib (OTX015), is attributable to the 50% (S)-enantiomer content. This guide presents the available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their differential activities.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro inhibitory activities of Birabresib. It is important to note that the reported values for Birabresib (OTX015) reflect the activity of the racemic mixture or, in some instances, the active (S)-enantiomer. The activity of this compound is considered negligible.

Table 1: In Vitro Binding Affinity to BET Bromodomains

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)
Birabresib (OTX015)BRD2, BRD3, BRD4Biochemical92 - 112[1][2]10 - 19[1]
This compoundBRD2, BRD3, BRD4Biochemical> 10,000 (inferred)Not Applicable

Note: The IC50 for this compound is inferred from its established role as an inactive control.

Table 2: Cellular Activity

CompoundCell LineAssay TypeGI50 (nM)Effect
Birabresib (OTX015)Various Cancer Cell LinesCell Proliferation60 - 200[1]Downregulation of c-MYC[1]
This compoundVarious Cancer Cell LinesCell ProliferationInactive (inferred)No significant effect

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Signaling Pathway and Mechanism of Action

Birabresib exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably c-MYC. The subsequent suppression of c-MYC and its target genes results in cell cycle arrest and apoptosis in cancer cells.

BET_Inhibition_Pathway cluster_nucleus Nucleus Histone_Tails Acetylated Histone Tails BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Histone_Tails->BET_Proteins recruits Transcriptional_Machinery Transcriptional Machinery (P-TEFb) BET_Proteins->Transcriptional_Machinery recruits Oncogenes Oncogenes (e.g., c-MYC) Transcriptional_Machinery->Oncogenes activates Transcription Gene Transcription Oncogenes->Transcription Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Birabresib Birabresib (OTX015) ((S)-enantiomer) Birabresib->BET_Proteins inhibits binding to acetylated histones R_Birabresib This compound (inactive)

Caption: Mechanism of action of Birabresib (OTX015) in inhibiting the BET signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) BRD4 Binding Assay

This assay is used to determine the binding affinity of the compounds to the BRD4 bromodomain.

TR_FRET_Workflow Start Start Reagents Prepare Reagents: - Terbium-labeled anti-His Ab - His-tagged BRD4 - Biotinylated Histone H4 peptide - Streptavidin-d2 - Test Compounds (this compound, Birabresib) Start->Reagents Incubation Incubate reagents and test compounds in a 384-well plate Reagents->Incubation Reading Read TR-FRET signal on a plate reader (Excitation at 340 nm, Emission at 620 nm and 665 nm) Incubation->Reading Analysis Calculate IC50 values from the dose-response curves Reading->Analysis End End Analysis->End

Caption: Experimental workflow for the TR-FRET BRD4 binding assay.

Methodology:

  • Reagent Preparation: All reagents are diluted in a suitable assay buffer.

  • Assay Plate Preparation: Add test compounds (this compound and Birabresib) at various concentrations to a 384-well plate.

  • Reagent Addition: Add a mixture of Terbium-labeled anti-His antibody and His-tagged BRD4 protein to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Second Reagent Addition: Add a mixture of biotinylated Histone H4 peptide and Streptavidin-d2 to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.

  • Data Analysis: The ratio of the acceptor (665 nm) to donor (620 nm) emission is calculated. IC50 values are determined by fitting the data to a four-parameter logistic equation.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

CellTiter_Glo_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well opaque-walled plate Start->Cell_Seeding Treatment Treat cells with serial dilutions of This compound and Birabresib Cell_Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Reagent_Addition Add CellTiter-Glo® Reagent Incubation->Reagent_Addition Lysis_Incubation Incubate for 10 minutes to lyse cells and stabilize luminescent signal Reagent_Addition->Lysis_Incubation Reading Measure luminescence with a plate reader Lysis_Incubation->Reading Analysis Calculate GI50 values from the dose-response curves Reading->Analysis End End Analysis->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound and Birabresib for 24 hours Start->Cell_Treatment Lysis Lyse cells and quantify protein concentration Cell_Treatment->Lysis Electrophoresis Separate proteins by SDS-PAGE Lysis->Electrophoresis Transfer Transfer proteins to a PVDF membrane Electrophoresis->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-c-MYC and anti-loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using an ECL substrate and imaging system Secondary_Ab->Detection Analysis Quantify band intensity and normalize to loading control Detection->Analysis End End Analysis->End

References

(R)-Birabresib vs. JQ1: A Comparative Guide to BET Inhibition Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the field of epigenetics research, particularly in the study of Bromodomain and Extra-Terminal (BET) protein inhibitors, the use of appropriate controls is paramount to validate experimental findings. This guide provides a detailed comparison of two commonly used controls for BET inhibition studies: (R)-Birabresib and the inactive enantiomer of JQ1, (-)-JQ1. While both serve as negative controls, understanding their properties and the context of their use is crucial for researchers, scientists, and drug development professionals.

Introduction to BET Inhibitors and the Need for Controls

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histones, thereby playing a critical role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. Small molecule inhibitors like JQ1 and Birabresib (OTX-015) function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of key oncogenes such as MYC.

To ensure that the observed biological effects are due to the specific inhibition of BET proteins and not off-target effects, it is essential to use inactive control compounds. These controls are typically stereoisomers (enantiomers) of the active inhibitor that, due to their different three-dimensional structure, do not bind to the target protein but share similar physicochemical properties with their active counterparts.

Quantitative Comparison of Inhibitory Activity

The primary distinction between the active BET inhibitors and their control enantiomers lies in their binding affinity and inhibitory activity against BET bromodomains. JQ1 is a racemic mixture, with the (+)-JQ1 enantiomer being the active component, while (-)-JQ1 is largely inactive. Similarly, Birabresib (OTX-015) is the active (S)-enantiomer, and this compound is its inactive counterpart.

CompoundTarget BromodomainIC50 (nM)Binding Affinity (Kd, nM)Reference
(+)-JQ1 BRD4 (BD1)77~50[1]
BRD4 (BD2)33~90[1]
(-)-JQ1 BRD4 (BD1)>10,000Not Determined[1]
Birabresib (OTX-015) BRD2, BRD3, BRD492 - 112Not Determined[2]
This compound Not ReportedNot ReportedNot Reported[2]

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of an inhibitor to a BET bromodomain.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled antibody against a tagged bromodomain protein) and an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). When the bromodomain binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Prepare a solution containing the GST-tagged BET bromodomain protein, a biotinylated acetylated histone H4 peptide, a terbium-labeled anti-GST antibody, and streptavidin-d2 in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, JQ1, etc.) in DMSO and then dilute in the assay buffer.

  • Assay Plate Setup: Add the test compounds to the wells of a low-volume 384-well plate.

  • Addition of Reagents: Add the master mix of assay reagents to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the inhibitors on cell proliferation and viability.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated wells and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of an inhibitor to a BET bromodomain, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor is titrated into a solution of the BET bromodomain protein in the sample cell of a microcalorimeter. The heat released or absorbed during the binding event is measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Sample Preparation: Prepare the purified BET bromodomain protein and the inhibitor in the same, precisely matched buffer to minimize heats of dilution. Degas both solutions before use.

  • Instrument Setup: Load the protein solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis: Integrate the heat-rate peaks to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Visualizing the Mechanism and Workflow

To better understand the context of these comparative studies, the following diagrams illustrate the signaling pathway of BET inhibitors and a typical experimental workflow.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_output Cellular Effects Histone Acetylated Histones BRD4 BRD4 BRD4->Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Activates MYC_Gene MYC Gene RNAPII->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Proliferation Cell Proliferation MYC_mRNA->Proliferation Drives BET_Inhibitor JQ1 / Birabresib BET_Inhibitor->BRD4 Binds & Displaces BET_Inhibitor->Proliferation Inhibits Inactive_Control This compound / (-)-JQ1 Inactive_Control->BRD4 No Binding Transcription_Complex Active Transcription Complex

Caption: Mechanism of BET inhibition by JQ1/Birabresib and the role of inactive controls.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biochemical Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Active_Inhibitor Active Inhibitor (e.g., JQ1) TR_FRET TR-FRET Assay (Binding Affinity) Active_Inhibitor->TR_FRET ITC Isothermal Titration Calorimetry (Thermodynamics) Active_Inhibitor->ITC Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Active_Inhibitor->Cell_Viability Gene_Expression Gene Expression Analysis (e.g., qRT-PCR for MYC) Active_Inhibitor->Gene_Expression Inactive_Control Inactive Control (this compound) Inactive_Control->TR_FRET Inactive_Control->ITC Inactive_Control->Cell_Viability Inactive_Control->Gene_Expression Data_Analysis Compare IC50, Kd, GI50 values TR_FRET->Data_Analysis ITC->Data_Analysis Cell_Viability->Data_Analysis Gene_Expression->Data_Analysis

Caption: A typical experimental workflow for comparing active BET inhibitors and their inactive controls.

Conclusion

The use of well-characterized inactive controls is indispensable for validating the on-target effects of BET inhibitors. This compound and (-)-JQ1 serve as excellent negative controls for their active counterparts, Birabresib (OTX-015) and (+)-JQ1, respectively. While both are effective, the choice of control should ideally match the active compound being investigated to ensure the most accurate comparison of physicochemical properties. By employing rigorous experimental protocols and appropriate controls, researchers can confidently attribute the observed biological outcomes to the specific inhibition of BET proteins, thereby advancing our understanding of their role in health and disease and facilitating the development of novel epigenetic therapies.

References

Validating BET Inhibitor Specificity: A Comparative Guide to (R)-Birabresib as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the active BET inhibitor Birabresib (S-enantiomer) with its inactive counterpart, (R)-Birabresib, and other notable BET inhibitors. It is designed to assist researchers in validating the specificity of BET inhibition in their experiments by using this compound as a crucial negative control. This document outlines the experimental data, detailed protocols, and necessary visualizations to support robust and reliable research in the field of epigenetics and oncology.

Introduction to BET Inhibitors and the Importance of Specificity

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a pivotal role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to chromatin and activating key oncogenes such as MYC.[2] This central role in cell proliferation and survival has made BET proteins attractive targets for cancer therapy.[1]

Birabresib (also known as OTX015 or MK-8628) is a potent, orally bioavailable small molecule inhibitor that targets the bromodomains of BRD2, BRD3, and BRD4.[2] Like many small molecule inhibitors, Birabresib has a chiral center, resulting in two enantiomers: (S)-Birabresib and this compound. The therapeutic activity of Birabresib is attributed to the (S)-enantiomer, which is also referred to as (-)-OTX015.[3] Its counterpart, this compound, is considered the inactive enantiomer and serves as an ideal negative control in experiments to ensure that the observed biological effects are due to specific BET inhibition and not off-target effects of the chemical scaffold.[4]

This guide will compare the active (S)-Birabresib with its inactive (R)-enantiomer and other well-characterized BET inhibitors, JQ1 and ABBV-075, to provide a framework for validating on-target activity.

Quantitative Comparison of BET Inhibitors

The following tables summarize the inhibitory activities of (S)-Birabresib and other key BET inhibitors against BET bromodomains and cancer cell lines. While direct quantitative data for this compound's lack of activity is not extensively available in peer-reviewed literature, it is widely used as an inactive control, implying significantly higher IC50 or Kᵢ values.

Table 1: In Vitro Inhibitory Activity against BET Bromodomains

CompoundTargetAssayIC50 / Kᵢ (nM)
(S)-Birabresib (OTX015) BRD2, BRD3, BRD4TR-FRET92 - 112[5]
BRD2, BRD3, BRD4Cell-free assayEC50: 10 - 19[2]
This compound BRD2, BRD3, BRD4-Inactive Control[4]
JQ1 BRD4 (BD1)-Kᵢ: 50
BRD4 (BD2)-Kᵢ: 90
ABBV-075 BRD4TR-FRETKᵢ: 1.5
BRD2, BRDT-Kᵢ: 1 - 2.2
BRD3-Kᵢ: 12.2

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (nM)
(S)-Birabresib (OTX015) VariousHematological60 - 200[5]
JQ1 Multiple Myeloma (MM.1S)Multiple Myeloma~500
ABBV-075 MV4-11Acute Myeloid LeukemiaIC50: 1.9
Kasumi-1Acute Myeloid LeukemiaIC50: 6.3

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of BET inhibitors and the experimental process for validating their specificity, the following diagrams are provided.

BET_Inhibitor_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET binds to TF Transcription Factors BET->TF recruits PolII RNA Polymerase II TF->PolII activates MYC MYC Oncogene PolII->MYC transcribes Transcription Gene Transcription MYC->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor (S)-Birabresib Inhibitor->BET competitively binds & displaces from chromatin Inactive_Inhibitor This compound (Inactive)

Caption: Mechanism of action of (S)-Birabresib in inhibiting the BET protein-mediated transcription of the MYC oncogene.

Experimental_Workflow cluster_validation BET Inhibitor Specificity Validation Workflow Start Start: Hypothesis Compound inhibits BET proteins Biochemical Biochemical Assays (e.g., TR-FRET) Start->Biochemical Cellular Cell-based Assays Biochemical->Cellular Target_Engagement Target Engagement (e.g., CETSA, NanoBRET) Cellular->Target_Engagement Phenotypic Phenotypic Assays (e.g., Proliferation, Apoptosis) Target_Engagement->Phenotypic Downstream Downstream Target Modulation (e.g., MYC Western Blot) Phenotypic->Downstream Negative_Control Negative Control Experiment Use this compound Downstream->Negative_Control Conclusion Conclusion: On-target BET inhibition validated Negative_Control->Conclusion

Caption: A logical workflow for validating the specificity of a novel BET inhibitor using biochemical and cellular assays, including the use of an inactive control.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

Objective: To quantify the binding affinity of (S)-Birabresib and this compound to BET bromodomains.

Materials:

  • Recombinant His-tagged BRD2, BRD3, or BRD4 bromodomain proteins

  • Biotinylated histone H4 peptide (acetylated)

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume microplates

  • Test compounds: (S)-Birabresib and this compound dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the test compound dilutions.

  • Add the Europium-labeled anti-His antibody and the recombinant His-tagged BET bromodomain protein to each well. Incubate for 30 minutes at room temperature.

  • Add the biotinylated histone H4 peptide and the streptavidin-conjugated fluorophore.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with appropriate filters for the donor and acceptor fluorophores (e.g., excitation at 340 nm, emission at 615 nm for Europium and 665 nm for APC).

  • Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for MYC Downregulation

Objective: To assess the effect of (S)-Birabresib and this compound on the expression of the downstream target protein MYC in a relevant cancer cell line (e.g., MV4-11, a human acute myeloid leukemia cell line).

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds: (S)-Birabresib and this compound dissolved in DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MYC and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed MV4-11 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of (S)-Birabresib and this compound (and a vehicle control, DMSO) for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Re-probe the membrane with an anti-GAPDH antibody as a loading control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of (S)-Birabresib to BET proteins in a cellular context.

Materials:

  • Relevant cancer cell line

  • Test compounds: (S)-Birabresib and this compound dissolved in DMSO

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Thermal cycler or heating block

  • Western blot materials (as described above)

  • Primary antibody against BRD4

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction) and analyze by Western blot for the target protein (e.g., BRD4).

  • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of (S)-Birabresib indicates target engagement. No shift is expected with this compound.

NanoBRET™ Target Engagement Assay

Objective: To measure the intracellular binding affinity and residence time of BET inhibitors.

Materials:

  • HEK293 cells

  • Plasmids for expressing NanoLuc®-BET bromodomain fusion protein and a fluorescently labeled HaloTag®-histone protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • NanoBRET™ Tracer

  • Test compounds: (S)-Birabresib and this compound dissolved in DMSO

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-BET bromodomain and HaloTag®-histone expression vectors.

  • Seed the transfected cells into 96-well plates and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds.

  • Add the NanoBRET™ Tracer to the cells, followed by the addition of the test compound dilutions.

  • Incubate for 2 hours at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.

  • Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Conclusion

The validation of on-target activity is a cornerstone of drug discovery and chemical biology. The use of an inactive enantiomer, such as this compound, as a negative control is a powerful tool to ensure that the observed cellular and phenotypic effects of a BET inhibitor are a direct consequence of its interaction with BET proteins. This guide provides the necessary framework, including comparative data and detailed experimental protocols, for researchers to rigorously validate the specificity of their BET inhibitors, thereby enhancing the reliability and impact of their findings. By employing these methodologies, scientists can confidently dissect the biological roles of BET proteins and advance the development of novel epigenetic therapies.

References

Validating On-Target Effects of Birabresib Using its Inactive Enantiomer, (R)-Birabresib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of epigenetic drug discovery, confirming that a compound's biological effects are a direct result of its intended target engagement is paramount. Birabresib (also known as OTX-015 or MK-8628), a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), has shown significant promise in preclinical and clinical studies for various cancers.[1][2][3] To rigorously validate that the anti-cancer activities of Birabresib are indeed mediated through the inhibition of BET proteins, it is essential to employ a proper negative control. The ideal control for this purpose is its stereoisomer, (R)-Birabresib, an enantiomer that is structurally almost identical but functionally inactive.[4]

This guide provides a comparative overview of Birabresib and this compound, detailing experimental approaches to confirm the on-target effects of the active compound.

The Principle of Using an Inactive Enantiomer

Chiral molecules, or enantiomers, are mirror images of each other that cannot be superimposed. In pharmacology, it is common for one enantiomer of a drug to be biologically active (the eutomer) while the other is significantly less active or completely inactive (the distomer).[5] The use of an inactive enantiomer as a negative control is a powerful tool because it possesses the same physicochemical properties as the active drug, but its different spatial arrangement prevents it from binding effectively to the target protein.[6] Therefore, any observed cellular effects from the active enantiomer that are absent with the inactive enantiomer can be confidently attributed to the on-target activity of the drug. For Birabresib, the active enantiomer is the (S)-form, while this compound serves as the inactive control.

Comparative Biological Activity

Birabresib exerts its therapeutic effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of key oncogenes such as c-MYC.[2] This targeted disruption of gene transcription results in cell cycle arrest and apoptosis in cancer cells.[7][8] In contrast, this compound is not expected to bind to BET bromodomains with any significant affinity and therefore should not elicit these downstream effects.

Table 1: Comparative Profile of Birabresib and this compound

FeatureBirabresib ((S)-enantiomer)This compound ((R)-enantiomer)
Target BRD2, BRD3, BRD4Expected to have no or negligible affinity for BRD2, BRD3, BRD4
Mechanism of Action Competitive inhibitor of acetyl-lysine binding pocketDoes not effectively bind to the target
Reported IC50 (BET inhibition) 92 - 112 nM[9][10]Expected to be in the high micromolar or millimolar range
Downstream Effect Downregulation of c-MYC transcriptionNo significant effect on c-MYC transcription
Cellular Effect Inhibition of cell proliferation, induction of apoptosisNo significant effect on cell proliferation or apoptosis
Primary Use Therapeutic agent (BET inhibitor)Inactive negative control for validating on-target effects

Experimental Protocols for On-Target Validation

To experimentally confirm the on-target effects of Birabresib using this compound, the following key experiments are recommended:

Cell Viability Assay

This assay will demonstrate that the cytotoxic effects of Birabresib are due to its on-target activity, which should be absent when using this compound.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., a cell line known to be sensitive to BET inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Birabresib and this compound (e.g., from 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values for both compounds. A significant difference in IC50 values between Birabresib and this compound will confirm on-target cytotoxicity.

Gene Expression Analysis of a Key Target Gene (c-MYC)

This experiment will show that Birabresib, but not this compound, specifically downregulates the transcription of the known BET target gene, c-MYC.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • Cell Treatment: Treat cancer cells with Birabresib and this compound at a concentration known to be effective for the active compound (e.g., 500 nM) for a short duration (e.g., 4-8 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Analysis: Calculate the relative expression of c-MYC using the ΔΔCt method. A significant downregulation of c-MYC mRNA in Birabresib-treated cells compared to both vehicle and this compound-treated cells will indicate on-target gene regulation.

Protein Expression Analysis of c-MYC

This assay will confirm that the changes in gene expression translate to the protein level.

Protocol: Western Blot

  • Cell Lysis: Treat cells as in the qRT-PCR protocol (e.g., 500 nM for 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize the c-MYC protein levels. A marked decrease in c-MYC protein in cells treated with Birabresib, but not this compound, will confirm the on-target effect.[11][12][13]

Visualizing the Experimental Logic and Pathway

To further clarify the concepts and workflows, the following diagrams are provided.

G cluster_0 Experimental Workflow for On-Target Validation cluster_1 Assays cluster_2 Expected Outcomes Birabresib Birabresib ((S)-enantiomer) Cells Cancer Cell Line Birabresib->Cells R_Birabresib This compound (Inactive Enantiomer) R_Birabresib->Cells Vehicle Vehicle Control (e.g., DMSO) Vehicle->Cells Viability Cell Viability Assay (e.g., MTT) Cells->Viability qRT_PCR qRT-PCR (c-MYC expression) Cells->qRT_PCR Western Western Blot (c-MYC protein) Cells->Western Viability_Result Decreased Viability Viability->Viability_Result Birabresib No_Viability_Effect No Effect on Viability Viability->No_Viability_Effect This compound MYC_Down c-MYC Downregulation qRT_PCR->MYC_Down Birabresib No_MYC_Effect No Effect on c-MYC qRT_PCR->No_MYC_Effect This compound Western->MYC_Down Birabresib Western->No_MYC_Effect This compound

Caption: Experimental workflow for validating the on-target effects of Birabresib.

G cluster_0 Birabresib Signaling Pathway Birabresib Birabresib ((S)-enantiomer) BET BET Proteins (BRD2/3/4) Birabresib->BET Inhibits R_Birabresib This compound (Inactive) R_Birabresib->BET No Inhibition Chromatin Chromatin BET->Chromatin Binds to cMYC_Gene c-MYC Gene Transcription Transcription cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Translation Translation cMYC_mRNA->Translation cMYC_Protein c-MYC Protein Translation->cMYC_Protein Cell_Effects Cell Proliferation & Survival cMYC_Protein->Cell_Effects

Caption: Simplified signaling pathway of Birabresib's on-target effects.

References

A Comparative Guide to Studying Birabresib and its Enantiomers: Utilizing (R)-Birabresib as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and interpreting studies on the BET inhibitor Birabresib, with a focus on the importance of stereochemistry and the proper use of its enantiomers as experimental controls. While direct comparative studies with quantitative data for the individual enantiomers of Birabresib are not extensively available in the public domain, this document outlines the scientific rationale and recommended experimental protocols for such a comparison, based on the known properties of racemic Birabresib and general principles of pharmacology.

Birabresib (also known as OTX015 or MK-8628) is a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] It is a chiral molecule, and its biological activity resides primarily in the (S)-enantiomer, as indicated by its IUPAC name: 2-[(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][3][4]triazolo[4,3-a][3][4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide.[1] Consequently, the (R)-enantiomer serves as an ideal negative control for in vitro and in vivo experiments to distinguish specific, on-target effects from non-specific or off-target activities.

Data Presentation: Racemic Birabresib

The following tables summarize the available quantitative data for racemic Birabresib. These values provide a benchmark for the activity of the mixed enantiomers. It is hypothesized that the (S)-enantiomer would exhibit significantly lower IC50/EC50 values, while the (R)-enantiomer would be largely inactive.

Table 1: In Vitro Activity of Racemic Birabresib

Assay TypeTarget/Cell LineIC50/EC50 (nM)Reference
TR-FRET Binding AssayBRD2, BRD3, BRD410 - 19 (EC50)[5]
Histone H4 Binding AssayBRD2, BRD3, BRD492 - 112 (IC50)[5]
Cell Proliferation (GI50)Various Cancer Cell Lines60 - 200[5]
Cell Proliferation (IC50)Acute Leukemia Cell LinesSubmicromolar[6][7]
Cell Proliferation (EC50)Triple-Negative Breast Cancer (MDA-MB-231)55.9[8]

Table 2: In Vivo Activity of Racemic Birabresib

Animal ModelDosageEffectReference
Ty82 BRD-NUT midline carcinoma xenografts100 mg/kg qd (p.o.)79% Tumor Growth Inhibition[5]
Ty82 BRD-NUT midline carcinoma xenografts10 mg/kg bid (p.o.)61% Tumor Growth Inhibition[5]

Experimental Protocols

To facilitate rigorous comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on established methods used for the evaluation of racemic Birabresib and can be adapted for the direct comparison of its (S) and (R) enantiomers.

Cell Proliferation Assay (WST-8 or MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of (S)-Birabresib, (R)-Birabresib, and racemic Birabresib on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (S)-Birabresib, this compound, and racemic Birabresib. Treat the cells with a range of concentrations of each compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.

  • Viability Assessment:

    • WST-8 Assay: Add WST-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent). Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50/GI50 values using non-linear regression analysis.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Objective: To quantify the binding affinity (EC50) of (S)-Birabresib, this compound, and racemic Birabresib to the bromodomains of BRD2, BRD3, and BRD4.

Methodology:

  • Reagents:

    • Recombinant Flag-tagged BRD2, BRD3, or BRD4 protein.

    • Europium-conjugated anti-Flag antibody.

    • XL-665-conjugated streptavidin.

    • Biotinylated probe that binds to the acetyl-lysine binding pocket of BET proteins.

    • Serial dilutions of (S)-Birabresib, this compound, and racemic Birabresib.

  • Assay Procedure:

    • In a 384-well plate, combine the recombinant BRD protein, anti-Flag antibody, streptavidin-XL665, and the biotinylated probe.

    • Add the serially diluted test compounds.

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for binding equilibrium.

  • Measurement: Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence measurements (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). Plot the ratio against the log of the compound concentration and determine the EC50 values using non-linear regression.

Western Blotting for Target Engagement and Downstream Effects

Objective: To assess the effect of (S)-Birabresib, this compound, and racemic Birabresib on the protein levels of BET family members and their downstream targets, such as c-MYC.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with effective concentrations of each compound (based on proliferation assays) for various time points (e.g., 6, 24, 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the study of Birabresib and its enantiomers.

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET binds to TF Transcription Factors BET->TF DNA DNA Transcription Transcription BET->Transcription TF->Transcription Gene Target Genes (e.g., c-MYC) mRNA mRNA Transcription->mRNA produces mRNA_cyto mRNA Ribosome Ribosome mRNA_cyto->Ribosome translated by Protein Oncogenic Proteins (e.g., MYC) Ribosome->Protein produces Proliferation Cell Proliferation & Survival Protein->Proliferation S_Birabresib (S)-Birabresib S_Birabresib->BET inhibits binding

Caption: BET Signaling Pathway Inhibition by (S)-Birabresib.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison racemic Racemic Birabresib binding_assay TR-FRET Binding Assay (BRD2/3/4) racemic->binding_assay cell_assay Cell Proliferation Assay (Cancer Cell Lines) racemic->cell_assay western_blot Western Blot (c-MYC, etc.) racemic->western_blot xenograft Xenograft Models racemic->xenograft s_enantiomer (S)-Birabresib s_enantiomer->binding_assay s_enantiomer->cell_assay s_enantiomer->western_blot s_enantiomer->xenograft r_enantiomer This compound (Control) r_enantiomer->binding_assay r_enantiomer->cell_assay r_enantiomer->western_blot r_enantiomer->xenograft ic50 Compare IC50/EC50 Values binding_assay->ic50 cell_assay->ic50 protein_levels Compare Protein Expression western_blot->protein_levels tumor_growth Compare Tumor Growth Inhibition xenograft->tumor_growth

Caption: Workflow for Comparing Birabresib Enantiomers.

References

Head-to-Head Comparison: (S)-Birabresib versus its Inactive (R)-Enantiomer in BET Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biologically active (S)-enantiomer of Birabresib (also known as OTX015 or MK-8628) and its inactive (R)-enantiomer. Birabresib is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes like MYC.[3] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, (S)-Birabresib disrupts their interaction with chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative effects in various cancer models.[1][3] The (R)-enantiomer serves as a critical negative control in experimental settings to demonstrate the stereospecificity of this interaction.

Data Presentation: Quantitative Comparison of Birabresib Enantiomers

The following table summarizes the available quantitative data for the active (S)-enantiomer and the inactive (R)-enantiomer of Birabresib. The significant difference in binding affinity underscores the stereospecific nature of the interaction with BET bromodomains.

CompoundTargetAssay TypeMetricValue (nM)Reference
(S)-Birabresib (OTX015) BRD2, BRD3, BRD4TR-FRETEC5010 - 19[Selleck Chemicals Data]
BRD2, BRD3, BRD4Binding AssayIC5092 - 112[4][5]
Various Cancer Cell LinesProliferation AssayGI5060 - 200[Selleck Chemicals Data]
(R)-Birabresib BRD2, BRD3, BRD4Not specified in findingsIC50Significantly > 10,000 (implied)Inferred from use as inactive control

Note: While a specific IC50 value for this compound is not explicitly available in the reviewed literature, its consistent use as an inactive experimental control by suppliers and in research indicates a significantly lower binding affinity compared to the active (S)-enantiomer.

Mandatory Visualizations

Herein are the requested diagrams illustrating key concepts and workflows.

BET_Inhibition_Pathway Mechanism of BET Inhibition by (S)-Birabresib cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription Machinery Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET Binds to RNAPolII RNA Polymerase II Oncogene Oncogene Transcription (e.g., MYC) RNAPolII->Oncogene Activates TF Transcription Factors TF->RNAPolII BET->TF Birabresib (S)-Birabresib Birabresib->BET Inhibits Binding Proliferation Cell Proliferation & Survival Oncogene->Proliferation

Caption: Mechanism of action of (S)-Birabresib in inhibiting BET protein function.

Experimental_Workflow Workflow for Comparing (S)- and this compound Activity cluster_preparation Compound Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis S_Bira (S)-Birabresib Stock TR_FRET TR-FRET Binding Assay S_Bira->TR_FRET FP_Assay Fluorescence Polarization Assay S_Bira->FP_Assay Cell_Prolif Cell Proliferation Assay S_Bira->Cell_Prolif R_Bira This compound Stock R_Bira->TR_FRET R_Bira->FP_Assay R_Bira->Cell_Prolif Vehicle Vehicle Control (DMSO) Vehicle->TR_FRET Vehicle->FP_Assay Vehicle->Cell_Prolif IC50_Calc IC50/EC50 Calculation TR_FRET->IC50_Calc FP_Assay->IC50_Calc GI50_Calc GI50 Calculation Cell_Prolif->GI50_Calc Comparison Head-to-Head Comparison IC50_Calc->Comparison GI50_Calc->Comparison

Caption: Experimental workflow for the comparative analysis of Birabresib enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is designed to measure the binding affinity of compounds to BET bromodomains in a homogeneous, high-throughput format.

Materials:

  • Recombinant human BET bromodomain proteins (e.g., BRD2, BRD3, BRD4) with an affinity tag (e.g., GST or His).

  • A fluorescently labeled ligand that binds to the BET bromodomain (e.g., biotinylated histone H4 peptide).

  • A lanthanide-labeled antibody or binding partner for the affinity tag on the BET protein (e.g., Europium-labeled anti-GST antibody).

  • A fluorescent acceptor molecule that binds to the labeled ligand (e.g., Streptavidin-d2).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • (S)-Birabresib and this compound, serially diluted in DMSO.

  • 384-well, low-volume, non-binding surface plates.

  • A TR-FRET compatible plate reader.

Procedure:

  • Prepare a master mix of the BET bromodomain protein and the lanthanide-labeled antibody in assay buffer and incubate for 30 minutes at room temperature.

  • Add the protein-antibody mix to the wells of the 384-well plate.

  • Add serial dilutions of (S)-Birabresib, this compound, or vehicle control (DMSO) to the respective wells.

  • Prepare a master mix of the fluorescently labeled ligand and the acceptor molecule in assay buffer.

  • Add the ligand-acceptor mix to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Calculate the ratio of the acceptor to donor emission signals.

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the EC50 or IC50 values.

Fluorescence Polarization (FP) Binding Assay

This assay measures the displacement of a fluorescently labeled probe from the BET bromodomain by a competitive inhibitor.

Materials:

  • Recombinant human BET bromodomain proteins.

  • A fluorescently labeled probe with known affinity for the BET bromodomain (e.g., a fluorescently tagged synthetic acetyl-lysine peptide).

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mg/mL BSA).

  • (S)-Birabresib and this compound, serially diluted in DMSO.

  • Black, non-binding surface 384-well plates.

  • A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Add assay buffer to all wells of the 384-well plate.

  • Add the fluorescently labeled probe to all wells at a fixed concentration.

  • Add serial dilutions of (S)-Birabresib, this compound, or vehicle control to the respective wells.

  • Add the BET bromodomain protein to all wells except for the "probe only" controls.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization of each well using an appropriate excitation and emission filter set for the fluorophore.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls (wells with and without protein).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 values.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the compounds on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines known to be sensitive to BET inhibitors (e.g., acute myeloid leukemia cell lines).

  • Complete cell culture medium.

  • (S)-Birabresib and this compound, serially diluted in cell culture medium.

  • 96-well clear or opaque-walled tissue culture plates.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • A spectrophotometer or luminometer.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with serial dilutions of (S)-Birabresib, this compound, or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and measure the absorbance at 570 nm.

  • For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control.

  • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using a non-linear regression model.

References

Validating Downstream Signaling Effects of (R)-Birabresib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-Birabresib's performance against other BET inhibitors in modulating key downstream signaling pathways. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at validating the effects of this potent and selective BET inhibitor.

This compound, also known as OTX-015 or MK-8628, is a small molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their ability to recruit transcriptional machinery, leading to the downregulation of key oncogenes, most notably MYC.[1][3] This inhibition of oncogenic signaling ultimately results in cell cycle arrest and apoptosis in various cancer models.[4][5]

This guide will delve into the quantitative performance of this compound in comparison to other well-characterized BET inhibitors, provide detailed experimental methodologies for validating its downstream effects, and visualize the key signaling pathways involved.

Quantitative Performance Analysis

The efficacy of BET inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the IC50 values for this compound and other representative BET inhibitors, providing a snapshot of their anti-proliferative activity.

Table 1: IC50 Values of this compound (OTX-015) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
OCI-AML3Acute Myeloid Leukemia29.5[2]
DMS114Small Cell Lung Cancer<500[6]
H3122Non-Small Cell Lung Cancer<500[6]
NCI-H1648Non-Small Cell Lung Cancer<500[6]
NCI-H1703Non-Small Cell Lung Cancer<500[6]
A549Non-Small Cell Lung Cancer>6000[6]

Table 2: Comparative IC50 Values of Various BET Inhibitors

InhibitorCell LineCancer TypeIC50 (nM)
This compound (OTX-015) OCI-AML3Acute Myeloid Leukemia29.5[2]
JQ1 OCI-AML3Acute Myeloid Leukemia160[2]
JQ1 NMCNUT Midline Carcinoma~50[4]
JQ1 Multiple MyelomaMultiple Myeloma~100-500
I-BET151 LS174tColorectal Cancer~500-1000
ABBV-744 MV4;11Acute Myeloid Leukemia~300
ABBV-075 MV4;11Acute Myeloid Leukemia~100

Downstream Signaling Effects of this compound

The primary mechanism of action of this compound and other BET inhibitors is the disruption of BET protein-mediated transcription. This leads to a cascade of downstream effects, primarily centered around the downregulation of the MYC oncogene and the induction of apoptosis through the modulation of the BCL-2 family of proteins.

MYC Suppression

MYC is a master transcriptional regulator that drives cell proliferation and is frequently overexpressed in cancer. Its transcription is highly dependent on the function of BRD4. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively suppress its expression.[3] This leads to a G1 cell cycle arrest.[4][5]

Modulation of the BCL-2 Family and Apoptosis Induction

Beyond MYC suppression, BET inhibitors also induce apoptosis by altering the balance of pro- and anti-apoptotic proteins of the BCL-2 family. Studies have shown that treatment with BET inhibitors can lead to the downregulation of anti-apoptotic proteins such as BCL-2 and BCL-xL.[7] Interestingly, this effect can occur independently of MYC suppression, suggesting a direct epigenetic regulation of these genes by BET proteins.[7][8] The decrease in anti-apoptotic proteins, coupled with a potential increase in pro-apoptotic proteins, shifts the cellular balance towards apoptosis.

Experimental Protocols

To validate the downstream signaling effects of this compound, several key experiments are typically performed. Detailed methodologies for these assays are provided below.

Western Blotting for Protein Expression Analysis

This technique is used to quantify the changes in protein levels of key downstream targets such as c-Myc, BCL-2, and BCL-xL following treatment with this compound.

Protocol:

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and Electrophoresis:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-Myc, BCL-2, BCL-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the changes in mRNA levels of target genes like MYC and BCL2 after treatment with this compound.

Protocol:

  • RNA Extraction:

    • Treat cells with this compound as described for Western blotting.

    • Harvest cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) for Protein-DNA Interaction Analysis

ChIP is used to determine if this compound treatment leads to the displacement of BRD4 from the promoter or enhancer regions of its target genes, such as MYC.

Protocol:

  • Cross-linking:

    • Treat cells with this compound or vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for BRD4 or a negative control IgG overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating the samples.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Quantify the enrichment of specific DNA regions (e.g., MYC promoter) in the immunoprecipitated samples using qPCR.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.

BET_Inhibitor_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_transcription Transcription cluster_protein Protein Expression cluster_cellular_effects Cellular Effects Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET recruits PolII RNA Polymerase II BET->PolII recruits TF Transcription Factors BET->TF MYC_Gene MYC Gene PolII->MYC_Gene transcribes BCL2_Gene BCL2 Family Genes PolII->BCL2_Gene transcribes TF->MYC_Gene TF->BCL2_Gene MYC_Protein c-Myc Protein MYC_Gene->MYC_Protein translates to BCL2_Protein Anti-apoptotic BCL-2 Proteins BCL2_Gene->BCL2_Protein translates to Proliferation Cell Proliferation MYC_Protein->Proliferation promotes Apoptosis Apoptosis BCL2_Protein->Apoptosis inhibits Birabresib This compound Birabresib->BET inhibits Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) & Imaging F->G H Data Analysis (Densitometry) G->H ChIP_Workflow A Cell Treatment & Cross-linking B Cell Lysis & Chromatin Shearing A->B C Immunoprecipitation with BRD4 Antibody B->C D Wash & Elute Chromatin C->D E Reverse Cross-linking & DNA Purification D->E F qPCR Analysis of Target Gene Promoters E->F

References

A Comparative Guide: Synergistic Effects of Birabresib in Combination Therapy vs. (R)-Birabresib Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birabresib (OTX-015/MK-8628) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, such as c-MYC, making them attractive targets in oncology.[1] Birabresib is a racemic mixture, with the therapeutic activity primarily attributed to its (S)-enantiomer, also known as (-)-OTX015 or (R)-Birabresib.[1]

While Birabresib has demonstrated preclinical and clinical activity as a single agent in various hematological malignancies and solid tumors, combination strategies are being actively explored to enhance its therapeutic efficacy and overcome potential resistance mechanisms.[2][3] This guide provides a comparative analysis of the synergistic effects of Birabresib in combination with other anti-cancer agents versus the activity of its active (R)-enantiomer as a monotherapy, supported by available preclinical data.

Data Presentation

This compound ((-)-OTX015) Monotherapy: In Vitro Efficacy

The following table summarizes the 50% growth inhibition (GI50) values for this compound (referred to as OTX015 in the cited literature) in various glioblastoma cell lines, demonstrating its single-agent anti-proliferative activity.

Cell LineCancer TypeGI50 (µM)Citation
U87MGGlioblastoma~0.2[1][4]
A172Glioblastoma~0.2[1][4]
T98GGlioblastoma~0.2[1][4]
U251Glioblastoma~0.2[1][4]
Birabresib Combination Therapy: In Vitro Synergistic Effects in Mantle Cell Lymphoma

The synergistic, additive, or antagonistic effects of Birabresib in combination with other targeted agents in Mantle Cell Lymphoma (MCL) cell lines were quantified using the Chou-Talalay method, with the Combination Index (C.I.) indicating the nature of the interaction. A C.I. < 0.9 suggests synergy, 0.9-1.1 indicates an additive effect, and > 1.1 suggests antagonism.

Combination AgentCancer TypeCell LinesCombination Index (C.I.)OutcomeCitation
Everolimus (mTOR inhibitor)Mantle Cell LymphomaPanel of 7 MCL cell linesMedian C.I. < 0.9Synergism[2][3]
Ibrutinib (BTK inhibitor)Mantle Cell LymphomaPanel of 7 MCL cell linesMedian C.I. < 0.9Synergism[2][3]
Pomalidomide (Immunomodulator)Mantle Cell LymphomaPanel of 7 MCL cell linesMedian C.I. < 0.9Synergism[2][3]
Ceralasertib (ATR inhibitor)Mantle Cell LymphomaSeveral MCL cell linesReported as the most active combinationStrong Synergism[3]
Birabresib Combination Therapy: In Vivo Efficacy in Glioblastoma

This table presents the in vivo efficacy of Birabresib in combination with the Aurora Kinase A inhibitor Alisertib in a glioblastoma xenograft model.

Treatment GroupCancer ModelEfficacy EndpointResultCitation
Birabresib + AlisertibGlioblastoma (Orthotopic Xenograft)Tumor GrowthSignificant reduction in tumor growth compared to either agent alone.[5]

Experimental Protocols

Cell Viability Assay (MTT/WST-8)

Objective: To determine the anti-proliferative effect of the compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound monotherapy or Birabresib in combination with another agent for a specified duration (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • WST-8 Assay: WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution is added, which is converted to a water-soluble formazan by cellular dehydrogenases.

  • Solubilization (MTT only): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8) using a microplate reader.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Birabresib combination therapy in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., glioblastoma) are implanted either subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2. Animal body weight and general health are also monitored.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, Birabresib alone, Alisertib alone, and the combination of Birabresib and Alisertib. Drugs are administered via an appropriate route (e.g., oral gavage) at specified doses and schedules.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or an increase in survival time. Tumor volumes are compared between the treatment and control groups.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the drug treatments.

Methodology:

  • Cell Treatment: Cells are treated with the compounds for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-negative cells: Live cells.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induction.

Visualizations

Birabresib Mechanism of Action

Birabresib_Mechanism cluster_0 BET Protein Complex cluster_1 Gene Transcription cluster_2 Cellular Processes BRD4 BRD4 Transcription_Machinery Transcription Machinery Acetylated_Histones Acetylated Histones Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes Activates Cell_Cycle_Genes Cell Cycle Genes Transcription_Machinery->Cell_Cycle_Genes Activates Proliferation Cell Proliferation Oncogenes->Proliferation Survival Cell Survival Oncogenes->Survival Cell_Cycle_Genes->Proliferation Birabresib Birabresib Birabresib->BRD4 Inhibits binding to acetylated histones Synergy_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cell_Culture Cancer Cell Lines Monotherapy Monotherapy Treatment (Birabresib or Agent B) Cell_Culture->Monotherapy Combination_Therapy Combination Treatment (Birabresib + Agent B) Cell_Culture->Combination_Therapy Viability_Assay Cell Viability Assay (e.g., MTT, WST-8) Monotherapy->Viability_Assay Combination_Therapy->Viability_Assay Synergy_Analysis Synergy Analysis (Chou-Talalay Method) Viability_Assay->Synergy_Analysis Xenograft_Model Tumor Xenograft Model Synergy_Analysis->Xenograft_Model Promising Combinations Treatment_Groups Treatment Administration (Control, Mono, Combo) Xenograft_Model->Treatment_Groups Tumor_Measurement Tumor Growth Monitoring Treatment_Groups->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation (TGI, Survival) Tumor_Measurement->Efficacy_Evaluation Apoptosis_Detection cluster_results Cell Populations Start Treated Cells Staining Stain with Annexin V-FITC and PI Start->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Live Live (Annexin V-, PI-) Flow_Cytometry->Live Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Flow_Cytometry->Early_Apoptosis Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) Flow_Cytometry->Late_Apoptosis

References

Comparing in vivo efficacy of Birabresib to (R)-Birabresib

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study of the in vivo efficacy of racemic Birabresib (also known as OTX015 or MK-8628) versus its individual enantiomers, (R)-Birabresib or (S)-Birabresib, has not been identified in the reviewed scientific literature. However, it has been established that the (-)-enantiomer, corresponding to the (S)-configuration, is the biologically active form.

This guide provides a comprehensive overview of the available in vivo efficacy data for the racemic mixture of Birabresib in various preclinical cancer models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of Birabresib's performance.

Quantitative Data Summary

The following table summarizes the in vivo anti-tumor activity of racemic Birabresib in several xenograft models.

Tumor ModelCell LineMouse StrainDosing RegimenOutcome
NUT Midline CarcinomaTy82Nude100 mg/kg, q.d., p.o.79% tumor growth inhibition
NUT Midline CarcinomaTy82Nude10 mg/kg, b.i.d., p.o.61% tumor growth inhibition
Malignant Pleural MesotheliomaMPM473N/AN/ASignificant delay in cell growth
GlioblastomaU87MGN/AN/ASignificantly increased survival
Diffuse Large B-cell LymphomaSUDHL2N/A50 mg/kg/day, p.o.Strong antitumor activity in combination with other agents

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

NUT Midline Carcinoma Xenograft Study
  • Animal Model: Nude mice.

  • Cell Line: Ty82 human BRD-NUT midline carcinoma cells.

  • Tumor Implantation: Established Ty82 xenografts.

  • Treatment Groups: Mice were randomized into vehicle control and treatment groups.

  • Drug Administration: Birabresib was administered orally (p.o.) once daily (q.d.) at 100 mg/kg or twice daily (b.i.d.) at 10 mg/kg.

  • Endpoint: Tumor growth inhibition was assessed at the end of the study.

Malignant Pleural Mesothelioma Xenograft Study
  • Animal Model: Patient-derived xenograft (PDX) models (MPM473, MPM487, and MPM484).

  • Treatment: Birabresib was compared with standard-of-care chemotherapies, cisplatin, gemcitabine, and pemetrexed.

  • Endpoint: The primary outcome was the delay in tumor growth. In the MPM473 xenograft model, Birabresib was the most effective treatment. In the other two models, its activity was comparable to the most effective standard chemotherapy.

Glioblastoma Xenograft Study
  • Animal Model: Mice bearing orthotopic or heterotopic U87MG glioblastoma xenografts.

  • Drug Administration: Single agent oral Birabresib was administered.

  • Endpoint: The primary endpoint was survival, which was significantly increased in the treatment group compared to the control.

Diffuse Large B-cell Lymphoma Xenograft Study
  • Animal Model: Mice with SU-DHL-2 xenografts.

  • Drug Administration: Birabresib was administered orally at 50 mg/kg/day, both as a single agent and in combination with other targeted agents.

  • Endpoint: Anti-tumor activity was evaluated. The combinations showed almost complete tumor eradication.

Visualizations

BET Inhibitor Signaling Pathway

Birabresib is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC. Birabresib competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby downregulating the expression of target genes involved in cell proliferation and survival.

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_transcription cluster_cytoplasm Cytoplasm Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET binds to TF_Complex Transcriptional Machinery BET->TF_Complex recruits DNA DNA TF_Complex->DNA binds to Transcription Transcription Gene Oncogenes (e.g., c-MYC) mRNA mRNA Transcription->mRNA leads to mRNA_cyto mRNA Ribosome Ribosome mRNA_cyto->Ribosome translation Oncoprotein Oncoprotein (e.g., MYC) Ribosome->Oncoprotein Proliferation Cell Proliferation & Survival Oncoprotein->Proliferation promotes Birabresib Birabresib Birabresib->BET inhibits binding Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous/Orthotopic Tumor Cell Implantation cell_culture->implantation animal_model Select Immunocompromised Mice animal_model->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer Vehicle (Control) or Birabresib randomization->treatment monitoring Monitor Animal Health & Tumor Volume treatment->monitoring Daily/Weekly endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint data_collection Collect Tumors/Tissues endpoint->data_collection analysis Analyze Data (e.g., TGI, Survival) data_collection->analysis conclusion Conclusion analysis->conclusion

Differential Gene Expression Analysis: Birabresib vs. (R)-Birabresib - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birabresib, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-MYC.[1] By competitively binding to the acetyl-lysine binding pockets of BET proteins, Birabresib disrupts their interaction with acetylated histones, leading to a downstream downregulation of target gene expression and subsequent anti-proliferative effects in various cancer models.[3][4]

Birabresib is a chiral molecule, with the biologically active enantiomer being the (S)-isomer.[5] The (R)-enantiomer, (R)-Birabresib, is often utilized as an experimental control to distinguish between specific BET inhibition-mediated effects and potential off-target or non-specific activities of the active compound.[6] This guide provides a comparative overview of the differential gene expression profiles induced by Birabresib versus its inactive (R)-enantiomer, supported by experimental data and methodologies.

Comparative Analysis of Biological Activity

Therefore, the differential gene expression changes observed upon treatment with Birabresib are attributed to its potent BET inhibition, whereas treatment with this compound is expected to result in a gene expression profile largely indistinguishable from that of vehicle-treated controls.

Expected Differential Gene Expression Profiles

Based on extensive research on Birabresib's mechanism of action, the following table summarizes the anticipated outcomes of a differential gene expression analysis comparing the two enantiomers.

FeatureBirabresib (S-enantiomer)This compound (R-enantiomer)
Primary Target BRD2, BRD3, BRD4[1][2]Expected to have minimal to no binding affinity for BET proteins.
Key Downregulated Genes MYC and its target genes, genes involved in cell cycle progression (e.g., cyclins, CDKs), anti-apoptotic genes (e.g., BCL2)[3][4]No significant and reproducible downregulation of BET target genes is expected.
Key Upregulated Genes Genes associated with cell cycle arrest (e.g., CDKN1A/p21), and HEXIM1[4][7]No significant and reproducible upregulation of these genes is expected.
Overall Transcriptomic Impact Significant and widespread changes in gene expression, consistent with BET inhibition.Minimal changes in gene expression, similar to vehicle control.

Signaling Pathway Perturbation by Birabresib

Birabresib, through its inhibition of BET proteins, significantly impacts cellular signaling pathways that are critical for cancer cell proliferation and survival. The primary mechanism involves the suppression of oncogenic transcription factors, most notably c-MYC.

cluster_nucleus Nucleus Birabresib Birabresib BET BET Proteins (BRD2/3/4) Birabresib->BET Inhibits AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to cMYC_Gene c-MYC Gene BET->cMYC_Gene Promotes Transcription cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Transcription & Translation CellCycleGenes Cell Cycle Genes cMYC_Protein->CellCycleGenes Activates Transcription Proliferation Cell Proliferation CellCycleGenes->Proliferation Drives

Caption: Birabresib's mechanism of action in downregulating c-MYC expression.

Experimental Protocols

A typical experimental workflow to compare the differential gene expression profiles of Birabresib and this compound would involve the following steps:

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to BET inhibitors (e.g., a hematological malignancy cell line or a solid tumor line with high c-MYC expression).[8]

  • Culture Conditions: Culture the cells in appropriate media and conditions until they reach a logarithmic growth phase.

  • Treatment: Treat the cells with Birabresib, this compound, or a vehicle control (e.g., DMSO) at a predetermined concentration and for a specific duration (e.g., 24 hours).

RNA Isolation and Quality Control
  • RNA Extraction: Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.

  • Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

Library Preparation and RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.

Bioinformatic Analysis of Differential Gene Expression

The following workflow outlines the key steps in analyzing the RNA-Seq data to identify differentially expressed genes.

RawReads Raw Sequencing Reads (FASTQ files) QC Quality Control (e.g., FastQC) RawReads->QC Alignment Alignment to Reference Genome (e.g., STAR) QC->Alignment Quantification Gene Expression Quantification (e.g., featureCounts) Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEA GeneLists Differentially Expressed Gene Lists DEA->GeneLists

Caption: A standard bioinformatics workflow for RNA-Seq data analysis.

A detailed protocol for differential gene expression analysis using a tool like DESeq2 would involve:[9]

  • Read Alignment: Align the raw sequencing reads to a reference genome.

  • Read Counting: Count the number of reads that map to each gene for each sample.

  • Normalization: Normalize the read counts to account for differences in library size and RNA composition.

  • Differential Expression Testing: Perform statistical tests to identify genes that show significant changes in expression between the Birabresib-treated group and the this compound and vehicle control groups.

  • Pathway Analysis: Use the list of differentially expressed genes to perform pathway and gene ontology analysis to understand the biological processes affected by Birabresib treatment.

Conclusion

References

Confirming Phenotypic Changes are due to BET Inhibition using (R)-Birabresib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for utilizing (R)-Birabresib, a potent and specific BET (Bromodomain and Extra-Terminal) family inhibitor, to confirm that observed phenotypic changes in experimental models are a direct consequence of BET protein inhibition. By comparing the effects of the active enantiomer, this compound, with a less active or inactive counterpart and other BET inhibitors, researchers can confidently attribute cellular responses to on-target activity.

Introduction to this compound

This compound, also known as OTX015 or MK-8628, is a small molecule inhibitor that targets the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[1] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of target gene expression.[1] This mechanism has established this compound as a valuable tool for studying the biological functions of BET proteins and as a potential therapeutic agent in various cancers.

Establishing On-Target Effects of this compound

To rigorously demonstrate that a cellular phenotype is a result of BET inhibition by this compound, a multi-faceted approach including the use of appropriate controls and comparative analysis is essential. The most definitive evidence comes from comparing the activity of this compound with its stereoisomer, which serves as a negative control. It has been established that the (-)-enantiomer of OTX015 is the active form.[2]

Comparative Analysis of BET Inhibitors

Comparing the phenotypic and molecular effects of this compound with other well-characterized BET inhibitors, such as JQ1, can further substantiate that the observed effects are class-specific to BET inhibition.

Data Presentation

Biochemical and Cellular Potency of BET Inhibitors

The following table summarizes the inhibitory concentrations of this compound and the commonly used BET inhibitor JQ1 across various assays and cell lines.

InhibitorTargetAssay TypeIC50/EC50 (nM)Cell Line(s)Reference
This compound (OTX015) BRD2, BRD3, BRD4Cell-free binding to acetylated histones92 - 112N/A[3]
BRD2, BRD3, BRD4Cell-free TR-FRET10 - 19N/A[3]
VariousCell Proliferation (GI50)60 - 200Variety of human cancer cell lines[3]
(+)-JQ1 BRD4(1)Biochemical~77N/A
BRD4(2)Biochemical~33N/A
c-MYC expressingCell ProliferationVariesMM.1S, etc.[4]
Downregulation of c-MYC by this compound

A hallmark of BET inhibition is the downregulation of the proto-oncogene c-MYC. The following table presents data on the reduction of c-MYC expression following treatment with this compound.

TreatmentCell LineAssayTime PointResultReference
This compound (OTX015) Malignant Pleural MesotheliomaWestern Blot-Downregulation of c-MYC protein[2]
(+)-JQ1 Multiple Myeloma (MM.1S)RT-qPCR8 hoursSignificant reduction in MYC transcripts[4]
Colorectal Cancer Cell LinesWestern Blot & RT-qPCR24 hours>50% reduction in MYC protein and 50-75% reduction in MYC mRNA[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • This compound and inactive enantiomer/vehicle control (DMSO)

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and the inactive enantiomer. Include a vehicle-only control.

  • Incubate for 72 hours under standard cell culture conditions.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for c-MYC Protein Expression

This protocol is used to determine the effect of this compound on the expression of c-MYC protein.[6]

Materials:

  • Cell line of interest

  • This compound and inactive enantiomer/vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibody against c-MYC

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound and the inactive enantiomer for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary c-MYC antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

Quantitative Real-Time PCR (RT-qPCR) for MYC Gene Expression

This protocol is used to measure the effect of this compound on the transcription of the MYC gene.[7][8]

Materials:

  • Cell line of interest

  • This compound and inactive enantiomer/vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR cycler

Procedure:

  • Treat cells with this compound and the inactive enantiomer for a specified time (e.g., 8 hours).

  • Isolate total RNA using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA.

  • Set up the qPCR reaction with the cDNA template, primers, and master mix.

  • Perform the qPCR in a real-time PCR cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in MYC gene expression between treated and control samples.

Mandatory Visualizations

Signaling Pathway of BET Inhibition

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BET BET Proteins (BRD2/3/4) Ac_Histones Acetylated Histones BET->Ac_Histones binds to Transcription_Machinery Transcriptional Machinery BET->Transcription_Machinery recruits cMYC_Gene c-MYC Gene Transcription_Machinery->cMYC_Gene activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation Phenotypic_Changes Phenotypic Changes (e.g., ↓ Proliferation) cMYC_Protein->Phenotypic_Changes Birabresib This compound Birabresib->BET inhibits

Caption: Mechanism of action of this compound in inhibiting the BET signaling pathway.

Experimental Workflow for On-Target Validation

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_analysis Data Analysis & Conclusion start Cancer Cell Line R_Birabresib This compound (Active Enantiomer) start->R_Birabresib S_Birabresib (S)-Birabresib (Inactive Control) start->S_Birabresib Vehicle Vehicle (e.g., DMSO) start->Vehicle Cell_Viability Cell Viability Assay (e.g., MTT) R_Birabresib->Cell_Viability Western_Blot Western Blot (c-MYC Protein) R_Birabresib->Western_Blot RT_qPCR RT-qPCR (MYC mRNA) R_Birabresib->RT_qPCR S_Birabresib->Cell_Viability S_Birabresib->Western_Blot S_Birabresib->RT_qPCR Vehicle->Cell_Viability Vehicle->Western_Blot Vehicle->RT_qPCR Compare_IC50 Compare IC50 Values Cell_Viability->Compare_IC50 Quantify_cMYC Quantify c-MYC Downregulation Western_Blot->Quantify_cMYC RT_qPCR->Quantify_cMYC Conclusion Conclusion: Phenotypic changes are due to BET inhibition Compare_IC50->Conclusion Quantify_cMYC->Conclusion

Caption: Experimental workflow to confirm on-target effects of this compound.

Logical Relationship for Confirming On-Target Activity

Logical_Relationship cluster_evidence Experimental Evidence Hypothesis Hypothesis: Observed phenotype is due to BET inhibition R_active This compound shows high potency (low IC50) Hypothesis->R_active S_inactive (S)-Birabresib shows low/no potency (high IC50) Hypothesis->S_inactive cMYC_down_R This compound downregulates c-MYC expression Hypothesis->cMYC_down_R cMYC_no_change_S (S)-Birabresib does not affect c-MYC expression Hypothesis->cMYC_no_change_S Conclusion Conclusion Confirmed: Phenotype is on-target R_active->Conclusion S_inactive->Conclusion cMYC_down_R->Conclusion cMYC_no_change_S->Conclusion

Caption: Logical framework for confirming on-target activity of this compound.

References

(R)-Birabresib: A Comparative Analysis of a BET Inhibitor in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of control data from experiments involving (R)-Birabresib (also known as OTX015 or MK-8628), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BRD2, BRD3, and BRD4, this compound disrupts the scaffolding function of these proteins in chromatin, leading to the downregulation of key oncogenes, most notably c-MYC.[1][2] This document presents a compilation of preclinical data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to offer an objective comparison of its performance.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell viability and c-MYC gene expression across various hematological malignancy cell lines. The control group in these experiments was typically treated with a vehicle, such as dimethyl sulfoxide (B87167) (DMSO).

Table 1: Effect of this compound on Cell Viability in Acute Leukemia Cell Lines

Cell LineCell TypeThis compound IC50 (µM)Control (Vehicle)Reference
OCI-AML3Acute Myeloid Leukemia0.15100% Viability[1]
K562Chronic Myeloid Leukemia0.25100% Viability[1]
NB4Acute Promyelocytic Leukemia0.12100% Viability[1]
NOMO1Acute Myeloid Leukemia0.08100% Viability[1]
HL60Acute Promyelocytic Leukemia0.18100% Viability[1]
JURKATT-cell Acute Lymphoblastic Leukemia0.20100% Viability[1]
RS4-11B-cell Acute Lymphoblastic Leukemia0.05100% Viability[1]

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are derived from dose-response curves where the control (vehicle-treated) cells are considered to have 100% viability.

Table 2: Relative c-MYC mRNA Expression in Acute Leukemia Cell Lines Following this compound Treatment

Cell LineTreatment (500nM this compound)Relative c-MYC mRNA Expression (Fold Change vs. Control)Control (Vehicle)Reference
OCI-AML34 hours~0.41.0[3]
24 hours~0.21.0[3]
K5624 hours~0.61.0[3]
24 hours~0.31.0[3]
NB44 hours~0.51.0[3]
24 hours~0.21.0[3]
NOMO14 hours~0.31.0[3]
24 hours~0.11.0[3]
HL604 hours~0.51.0[3]
24 hours~0.31.0[3]
JURKAT4 hours~0.41.0[3]
24 hours~0.21.0[3]
RS4-114 hours~0.21.0[3]
24 hours~0.11.0[3]

Relative c-MYC mRNA expression was quantified by RT-qPCR and normalized to a housekeeping gene. The data is presented as a fold change relative to the vehicle-treated control cells.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Treatment: A serial dilution of this compound is prepared in culture medium. The culture medium from the wells is replaced with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Each concentration is typically tested in triplicate.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance of the wells containing vehicle-treated cells is considered as 100% cell viability. The percentage of viability for each concentration of this compound is calculated relative to the control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Real-Time PCR (RT-qPCR) for c-MYC Expression

This protocol details the measurement of changes in c-MYC mRNA levels following treatment with this compound.

  • Cell Treatment and RNA Extraction: Cells are seeded and treated with this compound or vehicle control for the desired time points (e.g., 4 and 24 hours). Total RNA is then extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction: The qPCR reaction is prepared in a total volume of 20 µL, containing cDNA template, forward and reverse primers for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.

  • Thermal Cycling: The qPCR is performed on a real-time PCR system with a typical thermal cycling profile: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: The relative expression of c-MYC mRNA is calculated using the 2-ΔΔCt method. The Ct values for c-MYC are normalized to the Ct values of the housekeeping gene (ΔCt). The ΔΔCt is then calculated by subtracting the average ΔCt of the control samples from the ΔCt of the treated samples. The fold change in gene expression is then determined (2-ΔΔCt).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.

Birabresib_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Birabresib This compound BET BET Proteins (BRD2/3/4) Birabresib->BET Inhibits Chromatin Chromatin BET->Chromatin Binds to Histones Acetylated Histones TF Transcription Factors cMYC_gene c-MYC Gene TF->cMYC_gene Activate RNAPII RNA Polymerase II RNAPII->cMYC_gene cMYC_mRNA c-MYC mRNA cMYC_gene->cMYC_mRNA Transcription cMYC_protein c-MYC Protein cMYC_mRNA->cMYC_protein Translation Proliferation Cell Proliferation & Survival cMYC_protein->Proliferation Promotes

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_assays Assays start Seed Cancer Cell Lines treat Treat with this compound & Vehicle Control start->treat incubate Incubate for Specified Time treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability qpcr RT-qPCR for Gene Expression incubate->qpcr western Western Blot for Protein Levels incubate->western analyze Data Analysis (IC50, Fold Change) viability->analyze qpcr->analyze western->analyze

Caption: Typical experimental workflow.

References

Benchmarking New BET Inhibitors Against the Standard, (R)-Birabresib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic cancer therapy is rapidly advancing, with the Bromodomain and Extra-Terminal (BET) family of proteins emerging as a critical therapeutic target. (R)-Birabresib (also known as OTX-015 or MK-8628), a first-in-class pan-BET inhibitor, has served as a crucial benchmark in the field.[1] It competitively binds to the bromodomains of BRD2, BRD3, and BRD4, disrupting their ability to read acetylated lysine (B10760008) residues on histones. This leads to the transcriptional repression of key oncogenes, most notably MYC, and subsequent inhibition of tumor cell growth.[1][2] While Birabresib has shown clinical activity, particularly in hematologic malignancies, its development has also highlighted challenges, including dose-limiting toxicities like thrombocytopenia and gastrointestinal disturbances.[1][3]

This guide provides a comparative analysis of new-generation BET inhibitors benchmarked against this compound. We focus on compounds currently in clinical development, such as ZEN-3694 and BMS-986158 , presenting available quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological and experimental frameworks.

Data Presentation: Quantitative Comparison of BET Inhibitors

Direct comparison of inhibitory concentrations (IC50) across different studies can be challenging due to variations in assay conditions and cell lines. The following tables summarize available data, providing context for each measurement.

Table 1: Biochemical Potency Against BET Bromodomains

This table compares the direct inhibitory activity of the compounds against isolated BET bromodomain proteins, often measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

InhibitorTargetAssay TypeIC50 / Kd (nM)Source(s)
This compound BRD2/3/4Cell-freeEC50: 10-19[2]
ZEN-3694 BRD4 (BD1)FRETIC50: < 25[4]
BMS-986158 BRD2 (BD1)TR-FRETIC50: 1.4[5]
BRD3 (BD1)TR-FRETIC50: 1.1[5]
BRD4 (BD1)TR-FRETIC50: 1.1[5]
PLX51107 BRD2 (BD1)BindingKd: 1.6[6]
BRD3 (BD1)BindingKd: 2.1[6]
BRD4 (BD1)BindingKd: 1.7[6]
BRD2 (BD2)BindingKd: 5.9[6]
BRD3 (BD2)BindingKd: 6.2[6]
BRD4 (BD2)BindingKd: 6.1[6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) for cell growth, a measure of the compounds' functional effects in a cellular context.

InhibitorCell LineCancer TypeIC50 (nM)Source(s)
This compound HDMB03Medulloblastoma134.3[7]
NALM16Leukemia14.0[7]
ZEN-3694 MV4-11Acute Myeloid Leukemia200[8]
BMS-986158 NCI-H211Lung Cancer6.6[9]
MDA-MB-231Breast Cancer5.0[9]
NHWD-870 *NCI-H211Lung Cancer2.0[9]
MDA-MB-231Breast Cancer1.6[9]

*NHWD-870 is a potent preclinical inhibitor reported to be more potent than BMS-986158 and Birabresib.[3]

Visualizing Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental systems.

BET_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone Tail BET BET Protein (BRD4) Histone->BET recognizes Ac Acetyl Group (Ac) Ac->Histone Acetylation Pol2 RNA Polymerase II Complex BET->Pol2 recruits Oncogene Oncogene Transcription (e.g., MYC) Pol2->Oncogene initiates DNA DNA Proliferation Cell Proliferation & Survival Oncogene->Proliferation promotes Inhibitor BET Inhibitor (e.g., Birabresib) Inhibitor->BET binds & blocks

Caption: Mechanism of BET protein action and inhibition.

Experimental_Workflow start Start: Synthesize/Acquire New BET Inhibitor biochem Biochemical Assays (e.g., TR-FRET) start->biochem benchmark Benchmark: This compound start->benchmark compare1 Compare Binding Affinity (IC50) biochem->compare1 cellular Cell-Based Assays (e.g., CellTiter-Glo) compare2 Compare Anti-proliferative Activity (IC50) cellular->compare2 benchmark->compare1 benchmark->compare2 compare3 Compare Tumor Growth Inhibition benchmark->compare3 compare1->cellular invivo In Vivo Xenograft Mouse Models compare2->invivo invivo->compare3 end End: Identify Lead Candidate compare3->end

Caption: Workflow for benchmarking a new BET inhibitor.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate benchmarking of new chemical entities.

TR-FRET Bromodomain Binding Assay

This assay quantifies the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

  • Principle: The assay measures Time-Resolved Fluorescence Resonance Energy Transfer between a terbium (Tb)-labeled donor (e.g., anti-GST antibody bound to a GST-tagged BET protein) and a dye-labeled acceptor (e.g., a biotinylated and acetylated histone H4 peptide bound to streptavidin-dye).[10] When the BET protein binds the peptide, the donor and acceptor are in close proximity, allowing FRET to occur. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[11]

  • Protocol:

    • Reagent Preparation: Dilute all components (Tb-labeled donor, dye-labeled acceptor, BET protein, acetylated peptide ligand) in 1x TR-FRET Assay Buffer.[10]

    • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., ZEN-3694) and the benchmark inhibitor (this compound) in the assay buffer containing a final DMSO concentration of 1%.

    • Assay Plate Setup: In a 384-well plate, add 2 µL of the inhibitor solution (or DMSO for controls).

    • Reaction Mix: Add the reaction mix containing the BET protein, acetylated peptide, Tb-donor, and dye-acceptor to each well.

    • Incubation: Incubate the plate at room temperature for 120 minutes, protected from light.[12]

    • Data Acquisition: Measure the fluorescence intensity using a microplate reader capable of TR-FRET, with an excitation at ~340 nm and emission readings at ~665 nm (acceptor) and ~620 nm (donor).

    • Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the anti-proliferative effect of inhibitors on cancer cell lines by measuring ATP levels, an indicator of metabolic activity.[13]

  • Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, which generate a luminescent signal in the presence of ATP released from viable cells upon lysis.[14] The signal intensity is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MV4-11, NCI-H211) in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[15]

    • Compound Treatment: Treat cells with a serial dilution of the test and benchmark inhibitors for 72 hours. Include DMSO-only wells as a vehicle control.

    • Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the final Reagent. Equilibrate the assay plate and the Reagent to room temperature for 30 minutes.[16]

    • Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.[17]

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Data Acquisition: Record luminescence using a plate luminometer.

    • Analysis: Normalize the data to the vehicle control (100% viability) and plot against inhibitor concentration to calculate the IC50 value.

In Vivo Xenograft Mouse Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells (cell-line-derived xenograft, CDX) or tumor fragments (patient-derived xenograft, PDX) are implanted into immunodeficient mice.[18] Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.

  • Protocol:

    • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.[19]

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel) into the flank of each mouse.[20]

    • Tumor Growth and Cohort Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment cohorts (e.g., vehicle control, this compound, new inhibitor).[19]

    • Compound Administration: Administer the compounds via the determined route (e.g., oral gavage) at specified doses and schedules (e.g., once daily for 21 days).

    • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health according to institutional guidelines.[21]

    • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after a fixed duration. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze tissue for pharmacodynamic markers, such as c-MYC expression, via immunohistochemistry or Western blot.[8]

References

Safety Operating Guide

Prudent Disposal of (R)-Birabresib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (R)-Birabresib, an experimental small molecule inhibitor, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations.[1][2] Although a specific disposal procedure for this compound is not publicly available, this guide provides a comprehensive operational and disposal plan based on general best practices for cytotoxic and investigational compounds.[3][4]

I. Pre-Disposal Handling and Storage

Proper handling and storage are critical first steps in the safe management of this compound. All personnel must be trained on the potential hazards of the compound and the required personal protective equipment (PPE).

Storage and Handling Recommendations:

ParameterRecommendationSource
Storage Temperature Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[5]
Storage Conditions Dry, dark environment.[5]
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.[5]
Handling For research use only. Not for human or veterinary use.[5][6]

II. Personal Protective Equipment (PPE)

To minimize exposure during handling and disposal, the use of appropriate PPE is mandatory.

  • Eye Protection: Safety goggles with side shields should be worn to protect from splashes and dust.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.

  • Body Protection: An impervious lab coat or apron should be worn to protect personal clothing from contamination.

  • Respiratory Protection: When handling the powdered form of the compound outside of a certified chemical fume hood, a suitable respirator is necessary to prevent inhalation.[4]

III. Spill Management

In the event of a spill, immediate and appropriate action is required to contain and decontaminate the affected area.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Non-essential personnel should evacuate the area, and the space should be well-ventilated.

  • Containment: Prevent the further spread of the spill. For liquid spills, use an inert absorbent material.

  • Cleanup: Carefully collect the absorbed material and any contaminated solids into a designated and labeled hazardous waste container.[4]

IV. Step-by-Step Disposal Procedure

The following procedure is a general guideline for the disposal of this compound and its associated waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.[3][4]

  • Segregation of Waste: All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.

  • Waste Containerization: Place all this compound waste into a primary container that is leak-proof and clearly labeled as "Hazardous Chemical Waste" or "Cytotoxic Waste." Include the full chemical name: "this compound".

  • Secondary Containment: The primary container should be placed in a secondary, larger container that is also properly labeled to prevent any potential leakage during storage and transport.

  • Temporary Storage: Store the sealed waste containers in a designated, secure area away from general lab traffic until collection by the EHS department.[4]

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. EHS will coordinate with an approved environmental management vendor for incineration.[3]

  • Record Keeping: Maintain a detailed record of the disposed of this compound, including the quantity and date of disposal, in your laboratory's chemical inventory.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Waste Containerization cluster_2 Step 3: Secure Storage cluster_3 Step 4: Final Disposal A Unused this compound D Primary Container (Leak-proof, Labeled 'Hazardous Chemical Waste: this compound') A->D B Contaminated Labware (vials, pipettes) B->D C Contaminated PPE (gloves, coat) C->D E Secondary Containment (Labeled) D->E F Designated Secure Storage Area E->F G Contact EHS for Pickup F->G H Transport by Approved Vendor G->H I Incineration H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling (R)-Birabresib

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-Birabresib

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Occupational Exposure

This compound is a potent bioactive molecule. The primary hazards associated with this compound, based on available safety data for Birabresib (OTX-015), include acute oral toxicity and significant aquatic toxicity.[1] Due to its potency as a BET inhibitor, it should be handled as a potent compound.

While a specific Occupational Exposure Limit (OEL) has not been established for this compound, the principle of Occupational Exposure Banding (OEB) can be applied. OEB is a method used to assign chemicals to specific categories based on their potency and toxicological effects, which then correspond to a range of exposure concentrations and control measures.[2][3][4][5][6][7][8][9][10][11] Given its classification as "Harmful if swallowed" (Acute toxicity, Oral, Category 4), this compound would likely fall into a moderate hazard band, requiring stringent handling practices to minimize any potential exposure.

Quantitative Data Summary

ParameterValueReference
GHS Hazard Classifications Acute toxicity, Oral (Category 4) Acute aquatic toxicity (Category 1) Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed H410: Very toxic to aquatic life with long lasting effects[1]
Occupational Exposure Limit (OEL) Not Established-
Occupational Exposure Band (OEB) Likely Band C or D (Target airborne concentration: <0.1 mg/m³) - Estimated based on toxicological data[2][4][5][6]
IC₅₀ (Birabresib) 92 to 112 nM for BRD2/3/4[12][13]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Change gloves immediately if contaminated. Do not reuse disposable gloves.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashes or aerosol generation.Ensure a proper fit to prevent any gaps.
Body Protection A disposable, back-closing, cuffed gown made of a low-permeability fabric.Cuffs should be tucked into the inner glove. Change gowns at least daily or immediately after a spill.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when aerosols may be generated.Fit-testing is required for tight-fitting respirators.
Foot Protection Closed-toe shoes. Shoe covers should be worn in designated potent compound handling areas.Do not wear open-toed shoes in the laboratory.

Operational Plan: Handling and Storage

Receiving and Unpacking
  • Personnel responsible for receiving and unpacking shipments of this compound should wear chemotherapy-rated gloves.

  • Inspect the package for any signs of damage or leakage in a designated area. If a container is compromised, treat it as a spill.

Preparation and Handling
  • All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound.

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.

  • After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a detergent solution followed by a rinse with 70% ethanol).

  • Wash hands thoroughly with soap and water after removing gloves.

Storage
  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Keep it away from incompatible materials.

  • Follow the supplier's recommendations for storage temperature (typically at -20°C for long-term storage).

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Restrict access. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and debris into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.

Disposal Plan

All waste materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly to prevent environmental contamination.[1][14][15][16][17][18]

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, shoe covers), weighing paper, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not dispose of down the drain.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Empty Containers "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, with the label defaced.

All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

Experimental Protocols and Visualizations

General Experimental Workflow for In-Vitro Studies

The following diagram outlines a typical workflow for in-vitro experiments using this compound, such as cell viability assays.

G Experimental Workflow: In-Vitro Cell-Based Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution in DMSO prep_cells Culture and Seed Cells in Multi-well Plates treat_cells Treat Cells with Serial Dilutions of this compound prep_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24-72 hours) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Analyze Data and Determine IC50 measure->analyze G Mechanism of Action of this compound cluster_nucleus Cell Nucleus cluster_drug_action Drug Intervention Chromatin Chromatin with Acetylated Histones BET BET Proteins (BRD2/3/4) Chromatin->BET binds to TF Transcription Factors BET->TF recruits RNAPol RNA Polymerase II TF->RNAPol activates cMyc_gene c-Myc Gene RNAPol->cMyc_gene transcribes cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA produces cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein translates to Birabresib This compound Birabresib->BET inhibits binding to chromatin Proliferation Cell Proliferation & Survival cMyc_protein->Proliferation promotes

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.